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  • Product: Zandatrigine
  • CAS: 2154406-04-7

Core Science & Biosynthesis

Foundational

Zandatrigine's Selectivity Profile for the Voltage-Gated Sodium Channel NaV1.6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Zandatrigine (formerly known as NBI-921352 or XEN901) is a novel, orally active, small molecule inhibitor of the voltage-gated sodium channel N...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandatrigine (formerly known as NBI-921352 or XEN901) is a novel, orally active, small molecule inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] It is currently under development for the treatment of certain types of epilepsy, including SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and focal-onset seizures.[3][4] This technical guide provides an in-depth overview of the NaV1.6 selectivity profile of Zandatrigine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[5] The NaV1.6 isoform is predominantly expressed in the axon initial segments of excitatory neurons in the central nervous system.[5] Gain-of-function mutations in SCN8A can lead to neuronal hyperexcitability and are associated with severe epileptic encephalopathies.[1][3] Zandatrigine was designed as a precision medicine to selectively target NaV1.6, thereby reducing the excessive sodium influx that drives seizures in these conditions, while minimizing effects on other sodium channel isoforms, particularly NaV1.1, which is important for the function of inhibitory interneurons.[1][2]

Mechanism of Action

Zandatrigine exhibits a state-dependent mechanism of action, preferentially binding to the activated (open) or inactivated states of the NaV1.6 channel.[6] This binding stabilizes the inactivated state of the channel, leading to a reduction in sodium current.[6] It non-covalently binds to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel, effectively blocking persistent and resurgent sodium currents which are often exacerbated by disease-causing mutations.[1][2] By sparing channels in the closed/rested state, Zandatrigine can selectively dampen the hyperexcitability characteristic of epileptic conditions with less impact on normal neuronal firing.[1][3]

cluster_membrane Cell Membrane NaV16 NaV1.6 Channel (Resting State) NaV16_open NaV1.6 Channel (Open/Inactivated State) Na_influx Reduced Na+ Influx NaV16_open->Na_influx Inhibition Zandatrigine Zandatrigine Binding State-Dependent Binding to VSD4 Zandatrigine->Binding Depolarization Neuronal Depolarization Depolarization->NaV16 Channel Activation Hyperexcitability Reduced Neuronal Hyperexcitability Na_influx->Hyperexcitability Seizure_reduction Seizure Reduction Hyperexcitability->Seizure_reduction Binding->NaV16_open Stabilizes Inactivated State

Caption: Zandatrigine's state-dependent mechanism of action on the NaV1.6 channel.

Quantitative Selectivity Profile

The selectivity of Zandatrigine for NaV1.6 over other sodium channel isoforms has been quantified using automated patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing different human and murine NaV channel subtypes. The half-maximal inhibitory concentration (IC50) values demonstrate a significant selectivity for NaV1.6.

Table 1: Zandatrigine IC50 Values for Human Voltage-Gated Sodium Channels

Channel SubtypeIC50 (µM)Selectivity Ratio (vs. hNaV1.6)
hNaV1.60.051-
hNaV1.139756-fold
hNaV1.26.9134-fold
hNaV1.3>30>583-fold
hNaV1.4>30>583-fold
hNaV1.5>30>583-fold
hNaV1.714.2276-fold
Data sourced from Johnson et al., 2022.[7]

Table 2: Zandatrigine IC50 Values for Murine Voltage-Gated Sodium Channels

Channel SubtypeIC50 (µM)
mNaV1.60.058
mNaV1.1709
mNaV1.2191
Data sourced from MedchemExpress.[1]

Experimental Protocols

The following sections detail the methodologies employed to determine the NaV1.6 selectivity profile of Zandatrigine.

Cell Culture and Transfection
  • Cell Line: Human embryonic kidney (HEK293) cells are commonly used for the heterologous expression of ion channels due to their high transfection efficiency and low endogenous channel expression.[8]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% GlutaMAX™ at 37°C in a humidified 5% CO2 incubator.[9]

  • Transfection: For transient expression, HEK293 cells are seeded in 35 mm dishes to reach 70-90% confluency.[9][10] Transfection is performed using a suitable transfection reagent (e.g., GeneCellin™ or X-tremeGENE HP) with mammalian expression vectors containing the cDNA for the desired sodium channel subtype.[9][10] A co-transfection with a fluorescent protein vector (e.g., GFP) is often included to identify successfully transfected cells for electrophysiological recordings.[9] Stable cell lines expressing individual NaV channel subtypes are also frequently used for high-throughput screening.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems, such as the SyncroPatch 768PE or IonFlux Mercury, are utilized for high-throughput screening and determination of IC50 values.[11][12]

  • Cell Preparation: Prior to experiments, cells are dissociated using a gentle enzymatic solution (e.g., Accutase), washed, and resuspended in an extracellular solution to the desired concentration.[11]

  • Solutions:

    • Extracellular Solution (Example): 145 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 2 mM MgCl2, 5.5 mM glucose, and 10 mM HEPES, with the pH adjusted to 7.4.[10]

    • Intracellular Solution (Example): 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA, with the pH adjusted to 7.3.[13] The osmolarity of the solutions is carefully controlled.

  • Recording Procedure:

    • Cells are automatically captured on the recording chip.[14]

    • A giga-ohm seal is formed between the cell membrane and the aperture of the recording well.[14]

    • The whole-cell configuration is established by applying suction to rupture the cell membrane.[15]

  • Voltage Protocols: Specific voltage protocols are applied to elicit sodium currents and assess the state-dependent inhibition by Zandatrigine.

    • Resting State: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed/resting state.

    • Activated/Inactivated State: To assess inhibition of activated and inactivated channels, a depolarizing pulse (e.g., to -20 mV) is applied from the holding potential.[9] The effect of the compound is measured on the peak current elicited by this pulse.

    • Persistent Current: To measure the effect on persistent currents, a longer depolarizing pulse is used, and the non-inactivating current at the end of the pulse is quantified.[1][3]

  • Data Analysis:

    • Concentration-response curves are generated by applying a range of Zandatrigine concentrations and measuring the resulting inhibition of the sodium current.

    • The IC50 values are determined by fitting the concentration-response data to a Hill equation.

cluster_cell_prep Cell Preparation cluster_apc Automated Patch-Clamp cluster_data_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with NaV Channel cDNA Cell_Culture->Transfection Dissociation Cell Dissociation Transfection->Dissociation Resuspension Resuspension in Extracellular Solution Dissociation->Resuspension Cell_Capture Cell Capture on Chip Resuspension->Cell_Capture Seal_Formation Giga-ohm Seal Formation Cell_Capture->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Protocol Application of Voltage Protocols Whole_Cell->Voltage_Protocol Data_Acquisition Current Recording Voltage_Protocol->Data_Acquisition CRC Concentration-Response Curve Generation Data_Acquisition->CRC IC50 IC50 Determination CRC->IC50

Caption: Experimental workflow for determining Zandatrigine's IC50 values.

Conclusion

Zandatrigine demonstrates a high degree of selectivity for the voltage-gated sodium channel NaV1.6, with significantly lower potency against other NaV isoforms. This selectivity is achieved through a state-dependent mechanism of action that preferentially targets channels in the open or inactivated state. The detailed experimental protocols outlined in this guide, centered around automated patch-clamp electrophysiology in heterologous expression systems, provide a robust framework for characterizing the pharmacological profile of isoform-selective sodium channel inhibitors. The promising preclinical selectivity profile of Zandatrigine supports its ongoing clinical development as a targeted therapy for epilepsies driven by NaV1.6 hyperexcitability.

References

Exploratory

Preclinical Pharmacokinetics of Zandatrigine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Zandatrigine (formerly known as XEN901 and NBI-921352) is a potent and highly selective, orally active inhibitor of the voltage-gated sodium ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandatrigine (formerly known as XEN901 and NBI-921352) is a potent and highly selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6.[1][2] This selectivity presents a promising therapeutic approach for certain neurological disorders, particularly SCN8A developmental and epileptic encephalopathy (SCN8A-DEE), a rare and severe form of pediatric epilepsy linked to gain-of-function mutations in the SCN8A gene which encodes the NaV1.6 channel.[3][4] This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for Zandatrigine, focusing on its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models.

Core Pharmacokinetic Properties

Zandatrigine has demonstrated oral activity and the ability to penetrate the blood-brain barrier in preclinical studies.[1][2] Efficacy has been established in rodent models of epilepsy, highlighting its potential as a therapeutic agent.

Quantitative Pharmacokinetic and Pharmacodynamic Data

While comprehensive tabular data on the full pharmacokinetic profile of Zandatrigine in preclinical species is not publicly available, key efficacy and exposure parameters have been reported in various studies. The following tables summarize the available data.

Table 1: In Vivo Efficacy and Potency of Zandatrigine in Rodent Models

SpeciesModelRoute of AdministrationEndpointValueReference
MouseScn8aN1768D/+ (Genetic Epilepsy Model)OralEffective Dose15 mg/kg[2]
MouseScn8aN1768D/+ (Genetic Epilepsy Model)OralBrain EC500.064 µM[2]
MouseMaximal Electroshock (MES) - Wild-TypeOralED5023 mg/kg[3]
MouseMaximal Electroshock (MES) - Wild-TypeOralPlasma EC500.52 µM[3]
MouseMaximal Electroshock (MES) - Wild-TypeOralBrain EC500.20 µM[3]
RatMaximal Electroshock (MES) - Wild-TypeOralED503.7 mg/kg[3]
RatMaximal Electroshock (MES) - Wild-TypeOralPlasma EC500.15 µM[3]
RatMaximal Electroshock (MES) - Wild-TypeOralBrain EC500.037 µM[3]

Table 2: In Vitro Potency and Selectivity of Zandatrigine

Channel IsoformIC50 (µM)Selectivity vs. hNaV1.6Reference
Human NaV1.60.051-[3]
Human NaV1.139~765-fold[5]
Human NaV1.26.9~135-fold[5]
Mouse NaV1.60.058-[5]
Mouse NaV1.141~707-fold[3]
Mouse NaV1.211~190-fold[3]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, oral bioavailability, clearance, and volume of distribution in preclinical species have not been published in a comprehensive format. Human Phase 1 data for a 50 mg single dose showed a Tmax of approximately 1 hour and a half-life of 8.5 hours.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of Zandatrigine are not fully available in the public domain. However, based on the published literature, the following methodologies were likely employed.

In Vivo Efficacy Studies (Maximal Electroshock Model)
  • Animal Models: Male wild-type mice and Sprague Dawley rats were likely used.[3] For the genetic epilepsy model, male Scn8aN1768D/+ mice on a C57BL/6 background were utilized.[2]

  • Dosing: Zandatrigine was administered orally.[2][3] The vehicle used for administration is not specified in the available literature.

  • Efficacy Endpoint: The primary endpoint was the prevention of generalized tonic-clonic seizures with hindlimb extension following electrical stimulation.[3]

  • Pharmacokinetic Sampling: Plasma and brain tissue were likely collected at various time points post-dosing to determine drug concentrations.

  • Analytical Method: A validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), would have been used to quantify Zandatrigine concentrations in plasma and brain homogenates.

In Vitro Patch-Clamp Electrophysiology
  • Cell Lines: Human embryonic kidney (HEK-293) cells heterologously expressing various human and mouse voltage-gated sodium channel isoforms (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, and NaV1.7) were used.[3]

  • Methodology: Automated patch-clamp techniques were employed to measure the inhibition of sodium channel currents by Zandatrigine.[3] Concentration-response curves were generated to determine the IC50 values.[3]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preclinical_models Preclinical Models cluster_dosing Dosing cluster_assessment Assessment cluster_analysis Analysis cluster_results Results Mouse_Model Mouse Model (Scn8aN1768D/+ or Wild-Type) Oral_Admin Oral Administration of Zandatrigine Mouse_Model->Oral_Admin Rat_Model Rat Model (Wild-Type) Rat_Model->Oral_Admin Efficacy_Testing Efficacy Testing (Maximal Electroshock Seizure Model) Oral_Admin->Efficacy_Testing PK_Sampling Pharmacokinetic Sampling (Plasma and Brain) Oral_Admin->PK_Sampling ED50_EC50 Determination of ED50 and EC50 Efficacy_Testing->ED50_EC50 Bioanalysis Bioanalysis (LC-MS/MS) PK_Sampling->Bioanalysis PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Bioanalysis->PK_PD_Analysis PK_PD_Analysis->ED50_EC50 Safety_Margin Safety Margin Assessment PK_PD_Analysis->Safety_Margin

zandatrigine_moa Zandatrigine Zandatrigine NaV1_6 {NaV1.6 Channel | (Voltage-Gated Sodium Channel)} Zandatrigine->NaV1_6 Selectively Inhibits Neuron Excitatory Neuron NaV1_6->Neuron Located on Action_Potential Reduced Neuronal Hyperexcitability Neuron->Action_Potential Leads to

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

Zandatrigine is orally active, indicating it is absorbed from the gastrointestinal tract.[1][2] Human pharmacokinetic data from a Phase 1 clinical trial demonstrated rapid absorption, with a time to maximum plasma concentration (Tmax) of approximately 1 hour after a single 50 mg dose.[1] Preclinical data on the rate and extent of oral absorption (i.e., oral bioavailability) in animal models are not currently available in the public literature.

Distribution

Zandatrigine effectively penetrates the blood-brain barrier, a critical characteristic for a centrally acting anticonvulsant.[1][2] Efficacy in preclinical seizure models is correlated with brain concentrations of the compound.[2] Specific parameters such as the volume of distribution and brain-to-plasma concentration ratios in preclinical species have not been publicly disclosed.

Metabolism

Detailed information regarding the metabolic pathways of Zandatrigine in preclinical models has not been published. It is unknown which cytochrome P450 (CYP) enzymes or other metabolic enzymes are primarily responsible for its biotransformation. However, a clinical drug-drug interaction study in healthy volunteers showed that co-administration with phenytoin, a strong inducer of CYP3A4, did not significantly affect the total systemic exposure (AUC) of Zandatrigine.[6] This suggests that Zandatrigine may not be a major substrate of CYP3A4 in humans, though this does not preclude metabolism by other CYP enzymes or other metabolic pathways. In vitro and in vivo metabolism studies in preclinical species would be necessary to fully characterize its metabolic profile.

Excretion

The routes and extent of excretion of Zandatrigine and its potential metabolites in preclinical species have not been reported. Information on the proportion of the dose excreted in urine versus feces is not currently available.

Safety and Tolerability

Preclinical studies in rodents have indicated that Zandatrigine has a significantly enhanced safety margin of approximately 170-fold compared to non-selective sodium channel blockers like phenytoin, carbamazepine, and lacosamide. This was determined by comparing the plasma concentrations required for efficacy in the maximal electroshock seizure model to the concentrations that produced central nervous system side effects.

Conclusion

Zandatrigine is a promising, orally active, and brain-penetrant selective NaV1.6 inhibitor with demonstrated efficacy in preclinical models of epilepsy. The available data highlight its potency and a favorable safety margin compared to existing non-selective sodium channel blockers. However, a comprehensive understanding of its preclinical pharmacokinetic profile is limited by the lack of publicly available, detailed quantitative data on its absorption, distribution, metabolism, and excretion in common preclinical species. Further publication of these data will be crucial for a complete assessment of its drug-like properties and for translational modeling to predict its pharmacokinetic behavior in humans.

References

Foundational

Zandatrigine Blood-Brain Barrier Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Zandatrigine (also known as NBI-921352 and formerly XEN901) is a novel, potent, and highly selective inhibitor of the voltage-gated sodium chan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandatrigine (also known as NBI-921352 and formerly XEN901) is a novel, potent, and highly selective inhibitor of the voltage-gated sodium channel NaV1.6.[1][2] It is under development for the treatment of SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and other forms of epilepsy.[3] A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB) to reach its target in the central nervous system (CNS). This technical guide provides a comprehensive overview of the available data and the established methodologies for characterizing the BBB penetration of Zandatrigine. While specific quantitative data on the BBB transport of Zandatrigine is limited in the public domain, this guide outlines the standard experimental protocols and data analysis approaches used in the pharmaceutical industry to evaluate CNS drug candidates.

Zandatrigine: Mechanism of Action and CNS Efficacy

Zandatrigine is a state-dependent inhibitor of NaV1.6, showing a high degree of selectivity over other sodium channel isoforms.[1] This selectivity is crucial as it allows for the targeted inhibition of NaV1.6, which is implicated in neuronal hyperexcitability, while sparing other isoforms like NaV1.1 that are important for the function of inhibitory interneurons.[4] In vivo studies have demonstrated that oral administration of Zandatrigine prevents electrically induced seizures in a gain-of-function Scn8a mouse model, as well as in wild-type mouse and rat seizure models.[1][2] Notably, Zandatrigine was effective at lower brain and plasma concentrations compared to other anti-seizure medications.[1][2]

Quantitative In Vivo Efficacy Data
ParameterValueSpeciesModelSource
Brain EC500.064 µMMouseScn8aN1768D/+ genetic epilepsy model[4]

Assessing Blood-Brain Barrier Penetration: Experimental Protocols

A thorough characterization of a CNS drug candidate's BBB penetration involves a combination of in vitro and in vivo studies. The following sections detail the standard experimental protocols that are likely employed in the development of Zandatrigine.

In Vitro Permeability Assays

In vitro models are essential for early-stage screening and for elucidating the mechanisms of BBB transport.

The PAMPA-BBB assay is a high-throughput method used to predict passive diffusion across the BBB.

  • Principle: A filter plate with a polyvinylidene fluoride (B91410) (PVDF) membrane is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane. The test compound is added to a donor plate, and the amount of compound that crosses the artificial membrane into an acceptor plate is quantified.

  • Methodology:

    • Prepare a solution of the test compound (e.g., Zandatrigine) in a buffered solution (e.g., PBS at pH 7.4).

    • Coat the filter membrane of the donor plate with the BBB lipid solution.

    • Add the test compound solution to the donor wells.

    • Place the donor plate on top of the acceptor plate containing a buffer solution.

    • Incubate for a defined period (e.g., 4-18 hours) at room temperature.

    • Quantify the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (V_A * V_D / (Area * Time * (V_A + V_D))) * ln(1 - C_A(t) / C_equilibrium) where V_A is the volume of the acceptor well, V_D is the volume of the donor well, Area is the effective area of the membrane, Time is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Cell-based assays provide a more biologically relevant model by incorporating cellular monolayers and efflux transporters.

  • Principle: Caco-2 (human colon adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells are grown to form a confluent monolayer on a semi-permeable membrane in a Transwell® system. The transport of the test compound across the monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) are specifically used to assess the role of P-glycoprotein (P-gp) in the efflux of the compound.

  • Methodology:

    • Seed Caco-2 or MDCK-MDR1 cells on Transwell® inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2 and 3-5 days for MDCK).

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to either the apical or basolateral chamber.

    • At specified time points, collect samples from the opposite chamber.

    • Quantify the compound concentration using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is generally considered indicative of active efflux.

    • To confirm P-gp involvement, the assay is repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor confirms that the compound is a P-gp substrate.

In Vivo Studies

In vivo experiments are crucial for determining the actual extent of BBB penetration and the unbound brain concentration of a drug.

  • Principle: The total brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) are determined at steady-state. Kp,uu is the most accurate measure of BBB penetration as it accounts for the unbound, pharmacologically active drug concentrations.

  • Methodology:

    • Administer the test compound to rodents (e.g., rats or mice) via a route that achieves steady-state plasma concentrations (e.g., continuous intravenous infusion).

    • At steady-state, collect blood and brain samples.

    • Homogenize the brain tissue.

    • Determine the total concentration of the compound in plasma and brain homogenate using LC-MS/MS.

    • Measure the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,b) using equilibrium dialysis.

    • Calculate Kp and Kp,uu as follows: Kp = C_brain_total / C_plasma_total Kp,uu = (C_brain_total * fu,b) / (C_plasma_total * fu,p) A Kp,uu value close to 1 suggests passive diffusion, a value > 1 suggests active influx, and a value < 1 suggests active efflux.

  • Principle: Microdialysis allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal.

  • Methodology:

    • Surgically implant a microdialysis probe into a specific brain region of interest (e.g., cortex or hippocampus) in a rodent.

    • Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.

    • Administer the test compound to the animal.

    • Collect the dialysate samples at regular intervals.

    • Measure the concentration of the compound in the dialysate (representing the unbound brain concentration) and in plasma samples using LC-MS/MS.

    • The brain-to-plasma unbound concentration ratio can be determined over time.

  • Principle: PET imaging allows for the non-invasive visualization and quantification of a radiolabeled drug's distribution in the brain over time.

  • Methodology:

    • Synthesize a positron-emitting isotopically labeled version of the test compound (e.g., [11C]Zandatrigine or [18F]Zandatrigine).

    • Administer the radiotracer intravenously to the subject (animal or human).

    • Acquire dynamic PET scans of the brain.

    • Simultaneously, collect arterial blood samples to measure the plasma concentration of the radiotracer and its metabolites.

    • Analyze the PET data using pharmacokinetic modeling to determine the rate and extent of brain uptake, often expressed as the volume of distribution (VT).

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the known signaling pathway of Zandatrigine.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation PAMPA_BBB PAMPA-BBB Caco2 Caco-2 Assay PAMPA_BBB->Caco2 Passive Permeability MDCK_MDR1 MDCK-MDR1 Assay Caco2->MDCK_MDR1 Efflux Assessment Kp_uu Kp,uu Determination Caco2->Kp_uu Proceed if permeable Microdialysis Unbound Brain Conc. Kp_uu->Microdialysis Dynamic Conc. PET Target Engagement Microdialysis->PET Receptor Occupancy

Caption: General experimental workflow for assessing BBB penetration.

pampa_workflow A Prepare Zandatrigine Solution C Add Zandatrigine to Donor Plate A->C B Coat Donor Plate Membrane with Lipid B->C D Incubate Donor/Acceptor Plate Sandwich C->D E Quantify Zandatrigine in Donor and Acceptor Wells D->E F Calculate Permeability Coefficient (Pe) E->F

Caption: Workflow for the PAMPA-BBB assay.

cell_based_workflow A Culture Caco-2/MDCK-MDR1 on Transwells B Verify Monolayer Integrity (TEER) A->B C Add Zandatrigine to Apical or Basolateral Side B->C D Sample from Opposite Chamber Over Time C->D E Quantify Zandatrigine Concentration D->E F Calculate Papp (A-B) and Papp (B-A) E->F G Calculate Efflux Ratio (ER) F->G H Repeat with P-gp Inhibitor G->H I Assess Change in ER H->I

Caption: Workflow for cell-based permeability and efflux assays.

microdialysis_workflow A Implant Microdialysis Probe in Brain B Perfuse Probe with aCSF A->B C Administer Zandatrigine B->C D Collect Dialysate and Plasma Samples C->D E Quantify Zandatrigine in Samples D->E F Determine Unbound Brain and Plasma Concentrations E->F

Caption: Workflow for in vivo microdialysis.

zandatrigine_moa Zandatrigine Zandatrigine NaV1_6 NaV1.6 Channel Zandatrigine->NaV1_6 inhibits Na_Influx Sodium Influx NaV1_6->Na_Influx mediates Neuronal_Hyperexcitability Neuronal Hyperexcitability Na_Influx->Neuronal_Hyperexcitability causes Seizures Seizures Neuronal_Hyperexcitability->Seizures leads to

Caption: Simplified signaling pathway for Zandatrigine's mechanism of action.

Conclusion

Zandatrigine is a promising new therapeutic agent for the treatment of epilepsy, and its ability to penetrate the blood-brain barrier is fundamental to its clinical utility. While detailed, publicly available quantitative data on its BBB transport characteristics are currently scarce, this guide has outlined the industry-standard methodologies for a comprehensive evaluation. The combination of in vitro permeability and efflux assays with in vivo measurements of brain and plasma concentrations provides a robust framework for understanding the CNS disposition of Zandatrigine. Such a thorough characterization is essential for optimizing dosing regimens and ensuring adequate target engagement in the brain, ultimately maximizing the therapeutic potential of this novel NaV1.6 inhibitor. As Zandatrigine progresses through clinical development, more detailed information on its human pharmacokinetic and pharmacodynamic properties, including its BBB penetration, will become available, further refining our understanding of this important new anti-seizure medication.

References

Exploratory

Zandatrigine (XEN901): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Zandatrigine (formerly XEN901, also known as NBI-921352) is a clinical-stage, selective inhibitor of the voltage-gated sodium channel NaV1.6.[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zandatrigine (formerly XEN901, also known as NBI-921352) is a clinical-stage, selective inhibitor of the voltage-gated sodium channel NaV1.6.[1][2] Developed through a targeted discovery program, it represents a precision medicine approach for the treatment of epilepsy, particularly SCN8A developmental and epileptic encephalopathy (SCN8A-DEE), a rare and severe pediatric epilepsy syndrome.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical/clinical evaluation of Zandatrigine. Detailed experimental methodologies, quantitative data summaries, and visual representations of key processes are included to support researchers and drug development professionals in understanding this novel therapeutic agent.

Introduction: The Rationale for a Selective NaV1.6 Inhibitor

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[4] Three isoforms, NaV1.1, NaV1.2, and NaV1.6, are predominantly expressed in the adult central nervous system.[5] While non-selective sodium channel blockers have long been a cornerstone of epilepsy treatment, their lack of isoform specificity can lead to dose-limiting side effects and a narrow therapeutic index.[6][7]

The discovery of Zandatrigine was driven by the understanding that different sodium channel isoforms play distinct roles in neuronal excitability. Gain-of-function mutations in the SCN8A gene, which encodes the NaV1.6 channel, lead to increased neuronal firing and are a direct cause of SCN8A-DEE.[5] Conversely, loss-of-function mutations in SCN1A, encoding NaV1.1, are associated with Dravet syndrome, another severe form of epilepsy. This highlights the potential for a selective NaV1.6 inhibitor to provide targeted efficacy while sparing NaV1.1, thereby avoiding the exacerbation of seizures in certain patient populations and potentially offering a wider therapeutic window.[5][6]

The development of Zandatrigine, therefore, represents a strategic shift towards precision medicine in epilepsy, aiming to address the underlying pathophysiology of specific genetic epilepsies.

Discovery of Zandatrigine: A Targeted Approach

The discovery of Zandatrigine originated from a medicinal chemistry program focused on developing isoform-selective aryl sulfonamide inhibitors of sodium channels.[1][6] The program initially targeted NaV1.7 and NaV1.3, but subsequent optimization efforts led to the identification of potent and selective NaV1.6 inhibitors.[1]

The core discovery strategy involved a multi-parameter optimization process aimed at:

  • High Potency for NaV1.6: Achieving sub-micromolar inhibitory concentrations.

  • High Selectivity: Minimizing activity against other sodium channel isoforms, particularly NaV1.1 and the cardiac isoform NaV1.5.

  • CNS Penetration: Ensuring the compound could cross the blood-brain barrier to reach its target.

  • Favorable ADME Properties: Optimizing absorption, distribution, metabolism, and excretion for oral bioavailability and a suitable pharmacokinetic profile.

This systematic approach led to the identification of Zandatrigine as a lead candidate with a desirable preclinical profile.

Chemical Synthesis

Zandatrigine is a synthetic organic molecule with the chemical name 4-{--INVALID-LINK--amino}-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzene-1-sulfonamide. While a detailed, step-by-step synthesis protocol for Zandatrigine is not publicly available, the general synthesis of related aryl and thiazole-containing sulfonamides can be inferred from the chemical literature and patents.

The synthesis likely involves a multi-step process culminating in the coupling of key intermediates: a substituted benzenesulfonyl chloride and an aminothiazole derivative. A plausible, though unconfirmed, retrosynthetic analysis suggests the following key disconnections:

G Zandatrigine Zandatrigine Sulfonamide_Bond Sulfonamide Bond Formation Zandatrigine->Sulfonamide_Bond Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride Sulfonamide_Bond->Benzenesulfonyl_Chloride Aminothiazole Aminothiazole Sulfonamide_Bond->Aminothiazole Amine_Alkylation Amine Alkylation Pyrrolidine_Intermediate (3S)-1-benzyl-N-methylpyrrolidin-3-amine Amine_Alkylation->Pyrrolidine_Intermediate Benzenesulfonyl_Chloride->Amine_Alkylation Aromatic_Core Fluorinated Aromatic Core Benzenesulfonyl_Chloride->Aromatic_Core

Figure 1: Retrosynthetic analysis of Zandatrigine.

A general synthetic approach for similar benzenesulfonamides involves the reaction of a substituted aniline (B41778) with a sulfonating agent to form the corresponding sulfonyl chloride. This is followed by reaction with an amine to form the final sulfonamide.

Mechanism of Action

Zandatrigine is a potent and selective inhibitor of the NaV1.6 voltage-gated sodium channel.[1][2] It exhibits state-dependent inhibition, preferentially binding to the inactivated state of the channel.[8] This mechanism of action is crucial for its therapeutic effect, as it allows Zandatrigine to selectively target neurons that are firing at high frequencies, a hallmark of epileptic seizures, while having less effect on neurons firing at normal physiological rates.

Zandatrigine non-covalently binds to the voltage-sensing domain of domain IV (VSD4) of the NaV1.6 channel.[2] This binding stabilizes the inactivated state of the channel, thereby reducing the influx of sodium ions and dampening neuronal hyperexcitability.[2]

G cluster_0 Neuronal Membrane NaV16_Resting NaV1.6 (Resting State) NaV16_Open NaV1.6 (Open State) NaV16_Resting->NaV16_Open Activation NaV16_Inactivated NaV1.6 (Inactivated State) NaV16_Open->NaV16_Inactivated Inactivation NaV16_Inactivated->NaV16_Resting Recovery Stabilized_Inactivated Stabilized Inactivated State Zandatrigine Zandatrigine Zandatrigine->NaV16_Inactivated Binds to VSD4 Reduced_Na_Influx Reduced Na+ Influx Stabilized_Inactivated->Reduced_Na_Influx Depolarization Depolarization Repolarization Repolarization Reduced_Excitability Reduced Neuronal Hyperexcitability Reduced_Na_Influx->Reduced_Excitability

Figure 2: Mechanism of action of Zandatrigine.

Structure-Activity Relationship (SAR)

The development of Zandatrigine and other selective NaV1.6 inhibitors has been guided by extensive structure-activity relationship studies of the aryl sulfonamide class of compounds. Key structural features that contribute to potency and selectivity have been identified.

The interaction of the sulfonamide moiety with a positively charged arginine residue in the VSD-IV of the NaV channel is a critical determinant of binding.[1][4] Modifications to the aryl ring and the substituent groups attached to the sulfonamide nitrogen have been systematically explored to optimize isoform selectivity. The goal has been to enhance interactions with the unique residues in the binding pocket of NaV1.6 while minimizing interactions with the corresponding residues in other isoforms, particularly NaV1.1.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The potency and selectivity of Zandatrigine against various sodium channel isoforms were determined using automated whole-cell patch-clamp electrophysiology in HEK293 cells stably expressing the target human NaV channels.

General Protocol:

  • Cell Culture: HEK293 cells stably transfected with the cDNA for the desired human NaV channel isoform (e.g., hNaV1.1, hNaV1.2, hNaV1.6) are cultured under standard conditions.

  • Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system.

  • Solutions:

    • Internal Solution (Pipette Solution): Typically contains CsF, CsCl, EGTA, HEPES, and NaCl, with the pH adjusted to ~7.2.

    • External Solution (Bath Solution): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to ~7.4.

  • Voltage Protocol: To determine the IC50, a voltage protocol is used that holds the cell at a potential where a fraction of the channels are in the inactivated state, the preferred state for Zandatrigine binding. A typical protocol involves a holding potential, followed by a depolarizing test pulse to elicit a sodium current.

  • Compound Application: Zandatrigine is perfused into the recording chamber at various concentrations. The effect on the peak sodium current is measured.

  • Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value for each isoform.

G Start Start: HEK293 cells expressing target NaV isoform Establish_Whole_Cell Establish Whole-Cell Configuration Start->Establish_Whole_Cell Apply_Voltage_Protocol Apply Voltage-Clamp Protocol Establish_Whole_Cell->Apply_Voltage_Protocol Record_Baseline Record Baseline Sodium Current Apply_Voltage_Protocol->Record_Baseline Perfuse_Zandatrigine Perfuse Zandatrigine (Varying Concentrations) Record_Baseline->Perfuse_Zandatrigine Record_Inhibited_Current Record Inhibited Sodium Current Perfuse_Zandatrigine->Record_Inhibited_Current Washout Washout Compound Record_Inhibited_Current->Washout Analyze_Data Analyze Data (Concentration-Response Curve) Washout->Analyze_Data End End: Determine IC50 Analyze_Data->End

References

Foundational

Zandatrigine's Effect on Neuronal Hyperexcitability: A Technical Guide

Introduction Neuronal hyperexcitability, an excessive and uncontrolled firing of neurons, is a fundamental pathological process underlying several neurological disorders, most notably epilepsy.[1][2] This state arises fr...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuronal hyperexcitability, an excessive and uncontrolled firing of neurons, is a fundamental pathological process underlying several neurological disorders, most notably epilepsy.[1][2] This state arises from an imbalance between excitatory and inhibitory signals in the brain.[2] A key player in the generation and propagation of the action potentials that drive neuronal firing is the family of voltage-gated sodium channels (NaV).[3][4][5] Zandatrigine (also known as NBI-921352 or XEN901) is an investigational, orally active, selective inhibitor of the NaV1.6 sodium channel, designed to specifically target the pathological mechanisms driving neuronal hyperexcitability in certain forms of epilepsy.[6][7] This technical guide provides an in-depth analysis of Zandatrigine's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Selective Inhibition of NaV1.6

Zandatrigine exerts its therapeutic effect by selectively targeting the NaV1.6 voltage-gated sodium channel, which is encoded by the SCN8A gene.[6][8] Gain-of-function mutations in SCN8A can lead to conditions like SCN8A-related developmental and epileptic encephalopathy (SCN8A-DEE) by increasing neuronal excitability.[6][9]

The NaV1.6 channel is crucial for amplifying subthreshold depolarizations and is a significant contributor to the persistent sodium current (INaP).[3][10] Unlike the transient sodium current that drives the rapid upstroke of an action potential, the INaP is a non-inactivating or slowly inactivating current that can lead to sustained neuronal depolarization and repetitive firing, hallmark features of neuronal hyperexcitability.[3][11][12]

Zandatrigine non-covalently binds to the voltage-sensing domain 4 (VSD4) structure of the NaV1.6 channel.[6] This interaction preferentially blocks the pathological persistent and resurgent sodium currents, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[6] A key advantage of Zandatrigine is its high selectivity for NaV1.6 over other isoforms, such as NaV1.1 and NaV1.2.[6] This selectivity is critical, as NaV1.1 channels are primarily expressed on inhibitory interneurons, and their blockade can paradoxically worsen seizures.[5][6] By sparing NaV1.1, Zandatrigine maintains the function of inhibitory circuits while targeting the source of hyperexcitability in excitatory neurons.[6][7]

cluster_Neuron Excitatory Neuron NaV16 NaV1.6 Channel (Pathological State) INaP Increased Persistent Na+ Current (INaP) NaV16->INaP generates Normalization Reduced Excitability & Seizure Suppression NaV16->Normalization Block of INaP Hyperexcitability Neuronal Hyperexcitability INaP->Hyperexcitability leads to Seizures Seizure Activity Hyperexcitability->Seizures causes Zandatrigine Zandatrigine (NBI-921352) Zandatrigine->NaV16 Selectively Binds (VSD4)

Figure 1: Zandatrigine's Mechanism of Action.

Quantitative Data

The selectivity and potency of Zandatrigine have been characterized through in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity of Zandatrigine

This table presents the half-maximal inhibitory concentration (IC50) values of Zandatrigine for various human (h) and mouse (m) NaV channel isoforms, highlighting its selectivity for NaV1.6.

Channel IsoformIC50 (μM)Selectivity vs. hNaV1.6Source
hNaV1.6 0.051 - [6]
mNaV1.60.058~0.9x[6]
hNaV1.139~765x[6]
hNaV1.26.9~135x[6]
mNaV1.1709~13902x[6]
mNaV1.2191~3745x[6]

Data demonstrates that Zandatrigine is 134 to 756-fold more selective for NaV1.6 compared to NaV1.1 and NaV1.2.[6]

Table 2: Preclinical In Vivo Efficacy of Zandatrigine

This table summarizes the efficacy of Zandatrigine in a preclinical mouse model of SCN8A-related epilepsy.

Animal ModelParameterValueAdministrationSource
Scn8aN1768D/+ MouseED50 (Anti-seizure effect)15 mg/kgOral[6]
Scn8aN1768D/+ MouseBrain EC500.064 µMOral[6]

The Scn8aN1768D/+ mouse model carries a gain-of-function mutation that leads to neuronal hyperexcitability and seizures, mimicking the human condition.[6][7][9]

Experimental Protocols

The quantitative data presented were generated using specific and rigorous experimental methodologies.

Protocol 1: In Vitro Potency Assessment via Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to determine the IC50 values of Zandatrigine on specific NaV channel isoforms.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with plasmids containing the cDNA for the specific human or mouse NaV channel alpha subunit of interest (e.g., hNaV1.6, hNaV1.1).

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed 48-72 hours post-transfection.

    • External Solution (in mM): Contains NaCl, KCl, CaCl2, MgCl2, and HEPES, buffered to a physiological pH.

    • Internal (Pipette) Solution (in mM): Contains CsF, CsCl, EGTA, and HEPES to isolate sodium currents.

    • Voltage Protocol for Persistent Sodium Current (INaP): To measure INaP, cells are held at a hyperpolarized potential (e.g., -120 mV). A slow depolarizing voltage ramp (e.g., from -100 mV to +20 mV over 500 ms) is applied. The current measured during this ramp is largely composed of the persistent sodium current.

  • Drug Application: Zandatrigine is dissolved in a vehicle (e.g., DMSO) and then diluted into the external solution to achieve a range of final concentrations. The solutions are perfused over the recorded cell.

  • Data Analysis:

    • The peak INaP is measured before and after the application of each concentration of Zandatrigine.

    • A concentration-response curve is generated by plotting the percentage inhibition of INaP against the logarithm of the Zandatrigine concentration.

    • The IC50 value is determined by fitting the data with a Hill equation.

cluster_Workflow In Vitro Potency Workflow Cell_Culture HEK293 Cell Culture Transfection Transfection with NaV Channel cDNA Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Recording Transfection->Patch_Clamp Drug_App Zandatrigine Application (Concentration Range) Patch_Clamp->Drug_App Data_Acq Measure Persistent Na+ Current (INaP) Drug_App->Data_Acq Analysis Concentration-Response Curve Generation Data_Acq->Analysis IC50 Calculate IC50 Value Analysis->IC50

Figure 2: In Vitro Potency Assessment Workflow.

Protocol 2: In Vivo Efficacy in a Seizure Model

This protocol is used to evaluate the anti-seizure efficacy of Zandatrigine in a relevant animal model.

  • Animal Model: The Scn8aN1768D/+ heterozygous gene mutant mouse model is used. These mice exhibit a phenotype relevant to SCN8A-DEE.

  • Drug Administration: Zandatrigine is formulated for oral administration. A single dose (e.g., 15 mg/kg) is given to a cohort of mice.[6] A vehicle control group is also included.

  • Seizure Induction: Two hours post-administration, seizures are induced.[6] A common method is the 6-Hz psychomotor seizure test, where a low-frequency electrical stimulation is applied via corneal electrodes to induce a generalized tonic-clonic seizure (GTCS).

  • Endpoint Measurement: The primary endpoint is the incidence of GTCS.[6] Observers, blinded to the treatment groups, record whether each mouse experiences a seizure.

  • Data Analysis:

    • The percentage of animals protected from seizures is calculated for each dose group.

    • The effective dose for 50% of the population (ED50) is calculated using probit analysis.

    • For brain concentration analysis (EC50), brain tissue is collected at the time of the seizure test, and drug concentration is measured using techniques like LC-MS/MS.

cluster_Workflow In Vivo Efficacy Workflow Animal_Model Select Scn8aN1768D/+ Mouse Model Dosing Oral Administration of Zandatrigine Animal_Model->Dosing Induction Seizure Induction (e.g., 6-Hz stimulation) 2 hours post-dose Dosing->Induction Observation Observe for Generalized Tonic-Clonic Seizures Induction->Observation Endpoint Record Seizure Incidence Observation->Endpoint Analysis Calculate ED50 Endpoint->Analysis

Figure 3: In Vivo Efficacy Assessment Workflow.

Clinical Development

Zandatrigine is under clinical development by Neurocrine Biosciences for the treatment of epilepsy.[7][8] It has been investigated in Phase 2 clinical trials for conditions including focal onset seizures in adults and rare pediatric epileptic encephalopathies like SCN8A-DEE.[8][13][14] The development program aims to leverage its targeted mechanism to provide a precision medicine approach for patients with NaV1.6-driven epilepsy.

Conclusion

Zandatrigine represents a targeted therapeutic strategy for controlling neuronal hyperexcitability. Its high selectivity and potency for the NaV1.6 channel, particularly its ability to inhibit the persistent sodium current, provide a clear mechanism for reducing the pathological neuronal firing that underlies seizures. Preclinical data strongly support its efficacy in a genetically relevant animal model. The ongoing clinical development of Zandatrigine holds promise for a new class of anti-seizure medication with a refined mechanism of action, potentially offering improved efficacy and tolerability for patients with specific, genetically-defined epilepsies.

References

Exploratory

The Molecular Target of Zandatrigine: A Technical Guide to NaV1.6 Inhibition

For Researchers, Scientists, and Drug Development Professionals Abstract Zandatrigine (formerly known as XEN901 or NBI-921352) is a clinical-stage, selective inhibitor of the voltage-gated sodium channel NaV1.6, encoded...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zandatrigine (formerly known as XEN901 or NBI-921352) is a clinical-stage, selective inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] This technical guide provides an in-depth overview of the molecular target of Zandatrigine, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. Quantitative data are presented to facilitate comparison, and key signaling pathways and experimental workflows are visualized. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction to Zandatrigine and its Molecular Target

Zandatrigine is an orally active small molecule designed to selectively target the voltage-gated sodium channel NaV1.6.[1] This ion channel is a critical component in the generation and propagation of action potentials in excitatory neurons of the central nervous system. Gain-of-function mutations in the SCN8A gene, which encodes NaV1.6, are associated with severe early infantile developmental and epileptic encephalopathies (SCN8A-DEE).[1][3] By selectively inhibiting NaV1.6, Zandatrigine aims to reduce neuronal hyperexcitability and control seizures in individuals with these and other forms of epilepsy.[1]

Mechanism of Action

Zandatrigine exerts its inhibitory effect on NaV1.6 through a non-covalent binding mechanism. It specifically interacts with the voltage-sensing domain 4 (VSD4) of the NaV1.6 protein.[1] This binding preferentially blocks the persistent and resurgent sodium currents that are often exacerbated in pathological conditions associated with NaV1.6 gain-of-function mutations.[1] The selective inhibition of NaV1.6 over other sodium channel isoforms, such as NaV1.1 and NaV1.2, is a key feature of Zandatrigine, potentially leading to an improved therapeutic window and reduced side effects.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the potency and selectivity of Zandatrigine.

Table 1: In Vitro Potency of Zandatrigine against NaV Isoforms

IsoformSpeciesAssay TypeParameterValue (µM)Reference
hNaV1.6HumanWhole-cell patch clampIC500.051[1]
mNaV1.6MouseWhole-cell patch clampIC500.058[1]
hNaV1.1HumanWhole-cell patch clampIC5039[1]
mNaV1.1MouseWhole-cell patch clampIC50709[1]
hNaV1.2HumanWhole-cell patch clampIC506.9[1]
mNaV1.2MouseWhole-cell patch clampIC50191[1]

Table 2: In Vivo Efficacy of Zandatrigine

Animal ModelParameterValueReference
Scn8aN1768D/+ mouse modelED50 (oral)15 mg/kg[1]
Scn8aN1768D/+ mouse modelBrain EC500.064 µM[1]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Zandatrigine's Action

The following diagram illustrates the mechanism by which Zandatrigine modulates neuronal excitability.

Zandatrigine_Mechanism cluster_membrane Neuronal Membrane cluster_VSD4 VSD4 cluster_cellular_effects Cellular Effects NaV16 NaV1.6 Channel PersistentCurrent Persistent Na+ Current NaV16->PersistentCurrent Generates ResurgentCurrent Resurgent Na+ Current NaV16->ResurgentCurrent Generates Zandatrigine Zandatrigine BindingSite Zandatrigine->BindingSite Binds and Inhibits BindingSite->PersistentCurrent Inhibition BindingSite->ResurgentCurrent Inhibition ActionPotential Action Potential Firing PersistentCurrent->ActionPotential Contributes to ResurgentCurrent->ActionPotential Contributes to NeuronalHyperexcitability Neuronal Hyperexcitability ActionPotential->NeuronalHyperexcitability Leads to SeizureActivity Seizure Activity NeuronalHyperexcitability->SeizureActivity Causes

Mechanism of Zandatrigine's action on neuronal excitability.
Experimental Workflow for Characterizing a Selective NaV1.6 Inhibitor

The following diagram outlines a typical workflow for the preclinical characterization of a selective NaV1.6 inhibitor like Zandatrigine.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development BindingAssay Binding Affinity (Ki) Radioligand Binding Assay CandidateSelection Lead Candidate Selection BindingAssay->CandidateSelection PatchClamp Potency & Selectivity (IC50) Whole-Cell Patch Clamp PatchClamp->CandidateSelection PK_PD Pharmacokinetics & Pharmacodynamics Efficacy Efficacy Studies (e.g., Epilepsy Models) PK_PD->Efficacy Toxicity Safety & Toxicology Efficacy->Toxicity CandidateSelection->PK_PD

Preclinical workflow for a selective NaV1.6 inhibitor.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

Objective: To measure the concentration-dependent inhibition of NaV1.6 currents by Zandatrigine.

Materials:

  • HEK293 cells stably expressing the human or mouse NaV1.6 alpha subunit.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Zandatrigine stock solution in DMSO.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the target NaV isoform under standard conditions.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.

    • Establish a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -120 mV.

    • Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).

  • Compound Application:

    • Prepare a series of dilutions of Zandatrigine in the external solution.

    • Apply each concentration of Zandatrigine to the cell via the perfusion system, allowing for equilibration.

    • Record the sodium current at each concentration.

  • Data Analysis:

    • Measure the peak inward sodium current at each Zandatrigine concentration.

    • Normalize the current to the control (pre-drug) current.

    • Plot the normalized current as a function of Zandatrigine concentration and fit the data to a Hill equation to determine the IC50 value.

In Vivo Efficacy Testing in a Mouse Model of Epilepsy

This protocol describes a generalized procedure for evaluating the anti-seizure efficacy of a compound in a genetic mouse model of epilepsy.

Objective: To determine the effective dose (ED50) of Zandatrigine in reducing seizure activity in the Scn8aN1768D/+ mouse model.

Materials:

  • Scn8aN1768D/+ mutant mice and wild-type littermates.

  • Zandatrigine formulated for oral administration.

  • Vehicle control.

  • Apparatus for inducing seizures (e.g., electrical stimulator).

  • Video monitoring system to score seizure severity.

Procedure:

  • Animal Dosing:

    • Administer Zandatrigine or vehicle orally to a cohort of Scn8aN1768D/+ mice at various doses.

    • Allow sufficient time for drug absorption (e.g., 2 hours).

  • Seizure Induction:

    • Induce seizures using a standardized protocol, such as a 6 Hz corneal stimulation test.

  • Seizure Scoring:

    • Observe and score the behavioral seizures according to a predefined scale (e.g., Racine scale).

    • Record the incidence and severity of generalized tonic-clonic seizures (GTCS).

  • Data Analysis:

    • For each dose group, calculate the percentage of animals protected from GTCS.

    • Plot the percentage of protection as a function of Zandatrigine dose.

    • Determine the ED50, the dose at which 50% of the animals are protected from seizures, using probit analysis or a similar statistical method.

Radioligand Binding Assay for Ki Determination

A specific radioligand for the Zandatrigine binding site on NaV1.6 is not publicly disclosed. Therefore, a generalized protocol for a competitive radioligand binding assay is provided. The development of a specific assay would require the identification and validation of a suitable radiolabeled ligand that binds to the VSD4 of NaV1.6.

Objective: To determine the binding affinity (Ki) of Zandatrigine for NaV1.6.

Materials:

  • Cell membranes prepared from cells expressing NaV1.6.

  • A suitable radioligand that binds to the target site.

  • Zandatrigine.

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Zandatrigine.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of Zandatrigine concentration.

    • Determine the IC50 from the competition curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Zandatrigine is a promising, selective inhibitor of the voltage-gated sodium channel NaV1.6. Its mechanism of action, involving the blockade of persistent and resurgent sodium currents through binding to the VSD4 domain, provides a targeted approach for the treatment of epilepsies driven by NaV1.6 hyperactivity. The quantitative data demonstrate its high potency and selectivity for NaV1.6 over other NaV isoforms. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Zandatrigine and other novel ion channel modulators.

References

Foundational

Zandatrigine: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals Abstract Zandatrigine (formerly known as XEN901 and NBI-921352) is a novel, potent, and highly selective inhibitor of the voltage-gated sodium channel NaV1....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zandatrigine (formerly known as XEN901 and NBI-921352) is a novel, potent, and highly selective inhibitor of the voltage-gated sodium channel NaV1.6. This technical guide provides an in-depth overview of the pharmacology and toxicology of Zandatrigine, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and preclinical safety profile. Zandatrigine is currently under investigation for the treatment of SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and other forms of epilepsy.[1][2] This document synthesizes available data to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Many existing anti-epileptic drugs (AEDs) that target voltage-gated sodium channels are non-selective, which can lead to dose-limiting side effects and a narrow therapeutic window.[3] Zandatrigine represents a precision-medicine approach by selectively targeting the NaV1.6 sodium channel, which is encoded by the SCN8A gene. Gain-of-function mutations in SCN8A are a cause of severe early infantile epileptic encephalopathies.[1] By specifically inhibiting NaV1.6, Zandatrigine aims to provide enhanced efficacy with an improved safety and tolerability profile compared to traditional, non-selective sodium channel blockers.

Pharmacology

Mechanism of Action

Zandatrigine is a selective inhibitor of the NaV1.6 voltage-gated sodium channel.[1] Its mechanism of action involves non-covalent binding to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel.[3] This binding stabilizes the inactivated state of the channel, thereby blocking persistent and resurgent sodium currents that are often pathologically elevated in conditions like SCN8A-DEE.[1][3] This state-dependent inhibition allows Zandatrigine to preferentially target hyperactive neurons while having a minimal effect on neurons firing at normal physiological frequencies.

dot

Zandatrigine's inhibitory action on the NaV1.6 channel.
Pharmacodynamics

In vitro studies have demonstrated Zandatrigine's high potency and selectivity for the human NaV1.6 channel. Preclinical in vivo studies have shown its efficacy in animal models of epilepsy.

Table 1: In Vitro Potency and Selectivity of Zandatrigine

Channel IsoformIC50 (µM)Selectivity vs. hNaV1.6
hNaV1.60.051-
mNaV1.60.058-
hNaV1.139~765-fold
mNaV1.1709~12224-fold
hNaV1.26.9~135-fold
mNaV1.2191~3293-fold
hNaV1.7>30>588-fold
hNaV1.3>30>588-fold
hNaV1.4>30>588-fold
hNaV1.5>30>588-fold
Data from MedchemExpress.[3]

In vivo, Zandatrigine has demonstrated robust anti-seizure activity in the Scn8aN1768D/+ genetic mouse model of epilepsy.

Table 2: In Vivo Efficacy of Zandatrigine

Animal ModelParameterValue
Scn8aN1768D/+ mouseED50 (oral)15 mg/kg
Scn8aN1768D/+ mouseBrain EC500.064 µM
Data from MedchemExpress.[3]
Pharmacokinetics

Pharmacokinetic studies in healthy adult volunteers have shown that Zandatrigine is rapidly absorbed with a time to maximum plasma concentration (Tmax) of approximately 1 hour. The terminal elimination half-life (T1/2) is approximately 8 to 11 hours, suggesting suitability for once or twice-daily dosing. The administration of Zandatrigine with a high-fat meal delays the rate but not the extent of absorption. A pediatric granule formulation has been shown to be bioequivalent to the adult immediate-release tablet in the fasted state.

A drug-drug interaction study with phenytoin (B1677684), a strong inducer of CYP3A4 and a moderate inducer of CYP1A2 and CYP2C19, showed no meaningful impact on the total systemic exposure of Zandatrigine. This suggests that dose adjustments may not be necessary when Zandatrigine is co-administered with phenytoin or other strong inducers of these cytochrome P450 enzymes.

Table 3: Pharmacokinetic Parameters of Zandatrigine in Healthy Adults

ParameterValueCondition
Tmax~1 hourFasted
T1/28-11 hoursSingle dose
Food Effect (high-fat meal)Delayed Tmax, no significant change in AUCPediatric granules
DDI with Phenytoin (AUCinf GMR)93% (90% CI: 82%-105%)Single 100 mg dose of Zandatrigine
Data from American Epilepsy Society abstracts.

Toxicology

Preclinical safety data for Zandatrigine suggests a favorable safety profile, particularly when compared to non-selective sodium channel blockers.

Preclinical Safety Margin

In a preclinical study comparing Zandatrigine (XEN901) to other anti-epileptic drugs, Zandatrigine demonstrated a significantly enhanced safety margin. The safety margin was determined by comparing the plasma concentration required for 70% seizure reduction (EC70) in the maximal electroshock (MES) model to the lowest exposure causing central nervous system side effects, such as ataxia.

Table 4: Preclinical Safety Margins of Zandatrigine and Other AEDs

CompoundSafety Margin (~fold)
Zandatrigine (XEN901) ~170
Phenytoin1.7
Carbamazepine3.8
Lacosamide5.3
Data from AES abstract.[3]

This enhanced safety margin suggests that the selective inhibition of NaV1.6 by Zandatrigine may lead to a better therapeutic index and fewer side effects compared to non-selective sodium channel AEDs.[3]

Genotoxicity, Carcinogenicity, and Reproductive Toxicology

Specific Good Laboratory Practice (GLP) toxicology studies on genotoxicity, carcinogenicity, and reproductive and developmental toxicity for Zandatrigine are not publicly available at this time. Standard preclinical toxicology programs for pharmaceuticals typically include a battery of tests to assess these endpoints.

General Genotoxicity Assays:

  • Ames test (bacterial reverse mutation assay): To detect point mutations.

  • In vitro chromosomal aberration test: To identify chromosomal damage in mammalian cells.

  • In vivo micronucleus test: To assess chromosomal damage in a whole animal model.

Carcinogenicity Studies:

  • Long-term studies in two rodent species (e.g., rat and mouse) are typically conducted to evaluate the carcinogenic potential of a new drug.

Reproductive and Developmental Toxicology Studies:

  • Fertility and early embryonic development study.

  • Embryo-fetal development study.

  • Prenatal and postnatal development study.

The results of these studies for Zandatrigine will be critical for a comprehensive understanding of its long-term safety profile.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the information gathered, the following provides an overview of the likely methodologies employed.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or mouse NaV1.6 channel, or other NaV channel isoforms.[3]

  • Method: Whole-cell patch-clamp recordings are used to measure the ionic currents through the expressed sodium channels.

  • Procedure: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior. Voltage protocols are applied to control the membrane potential and elicit sodium currents. Zandatrigine is applied at various concentrations to determine its inhibitory effect on the peak and persistent sodium currents. The concentration-response data is then fitted to determine the IC50 values.

dot

Patch_Clamp_Workflow Cell_Culture HEK293 cells expressing NaV1.6 Patch_Pipette Glass Micropipette (forms GΩ seal) Cell_Culture->Patch_Pipette Whole_Cell Whole-Cell Configuration Patch_Pipette->Whole_Cell Voltage_Clamp Apply Voltage Protocols Whole_Cell->Voltage_Clamp Record_Current Record Sodium Currents Voltage_Clamp->Record_Current Apply_Zandatrigine Apply Zandatrigine (various concentrations) Record_Current->Apply_Zandatrigine Analyze_Data Analyze Inhibition & Calculate IC50 Apply_Zandatrigine->Analyze_Data

Generalized workflow for whole-cell patch-clamp experiments.
In Vivo Seizure Models

  • Animal Model: Male Scn8aN1768D/+ mice on a C57BL/6 background, which carry a gain-of-function mutation in the Scn8a gene and exhibit a phenotype of genetic epilepsy.[3]

  • Procedure: Zandatrigine is administered orally to the mice. Seizures are induced electrically, and the ability of Zandatrigine to prevent generalized tonic-clonic seizures (GTCs) is assessed. Dose-response relationships are established to determine the ED50. Brain and plasma concentrations of Zandatrigine are measured to determine the EC50.

  • Animal Model: Typically mice or rats.

  • Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension. The test compound is administered prior to the stimulus, and its ability to prevent the tonic hindlimb extension is the endpoint. This model is used to identify compounds effective against generalized tonic-clonic seizures.

dot

MES_Workflow Animal_Grouping Group Animals (e.g., mice, rats) Drug_Administration Administer Zandatrigine or Vehicle (Control) Animal_Grouping->Drug_Administration Electrical_Stimulation Deliver Maximal Electrical Stimulus Drug_Administration->Electrical_Stimulation Observe_Seizure Observe for Tonic Hindlimb Extension Electrical_Stimulation->Observe_Seizure Data_Analysis Determine % Protection and ED50 Observe_Seizure->Data_Analysis

Experimental workflow for the Maximal Electroshock (MES) test.

Conclusion

Zandatrigine is a promising, highly selective NaV1.6 inhibitor with a demonstrated preclinical efficacy and a favorable safety margin compared to non-selective sodium channel blockers. Its mechanism of action offers a targeted approach for the treatment of epilepsies driven by NaV1.6 hyperexcitability, such as SCN8A-DEE. While the publicly available data on its comprehensive toxicology profile is limited, the initial findings are encouraging. Further data from ongoing clinical trials and the full preclinical toxicology package will be crucial in fully defining the therapeutic potential and safety of Zandatrigine.

References

Exploratory

Preclinical Safety Profile of Zandatrigine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Zandatrigine (formerly XEN901, NBI-921352) is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.6.[1] It is unde...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandatrigine (formerly XEN901, NBI-921352) is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.6.[1] It is under development for the treatment of certain types of epilepsy, including SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and focal-onset seizures.[1][2] The selective targeting of NaV1.6 is hypothesized to offer an improved therapeutic window with fewer side effects compared to non-selective sodium channel blockers.[3] This technical guide provides a comprehensive overview of the publicly available preclinical safety data for Zandatrigine, focusing on its pharmacology, safety margins, and the anticipated standard safety evaluation. While detailed reports of pivotal non-clinical toxicology studies are not fully available in the public domain, this guide synthesizes the accessible data and outlines the standard methodologies for preclinical safety assessment.

Mechanism of Action and Selectivity

Zandatrigine exerts its therapeutic effect by selectively inhibiting the NaV1.6 sodium channel, which is prominently expressed in the central nervous system and plays a crucial role in neuronal excitability. Its high selectivity is a key feature of its design, aiming to minimize off-target effects associated with the inhibition of other sodium channel isoforms.

Quantitative Data: In Vitro Selectivity Profile

The following table summarizes the in vitro inhibitory activity of Zandatrigine against various human (h) and mouse (m) voltage-gated sodium channel isoforms.

IsoformIC50 (µM)Selectivity Ratio (vs. hNaV1.6)
hNaV1.60.051-
mNaV1.60.058-
hNaV1.139~765-fold
mNaV1.1709~13,902-fold
hNaV1.26.9~135-fold
mNaV1.2191~3,745-fold

Data sourced from MedchemExpress. The selectivity ratio is calculated by dividing the IC50 for the specified isoform by the IC50 for hNaV1.6.

This high degree of selectivity for NaV1.6 over other isoforms, particularly NaV1.1, is noteworthy, as non-selective blockade of NaV1.1 has been associated with adverse effects.

Signaling Pathway

Zandatrigine_Mechanism_of_Action cluster_Neuron Presynaptic Neuron Zandatrigine Zandatrigine NaV16 NaV1.6 Channel Zandatrigine->NaV16 Inhibits Na_Influx Sodium Influx NaV16->Na_Influx Mediates Depolarization Membrane Depolarization Na_Influx->Depolarization Leads to NT_Release Neurotransmitter Release Depolarization->NT_Release Triggers

Caption: Zandatrigine's mechanism of action in inhibiting neuronal hyperexcitability.

Preclinical Safety Assessment

A comprehensive preclinical safety and toxicology program is a regulatory requirement to support the initiation of clinical trials. While specific data for Zandatrigine is limited in public literature, the following sections outline the key studies that would have been conducted based on international guidelines (e.g., ICH).

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocols:

  • Central Nervous System (CNS) Safety: Typically assessed using a functional observational battery (FOB) in rodents. This includes detailed observation of behavior, motor activity, coordination, and reflexes.

  • Cardiovascular Safety: The primary assessment involves evaluating the potential for QT interval prolongation in an in vitro hERG assay. In vivo cardiovascular effects (blood pressure, heart rate, and ECG) are typically monitored in a conscious, telemetered large animal model (e.g., dog or non-human primate).

  • Respiratory Safety: Respiratory rate and tidal volume are commonly measured in conscious rodents using whole-body plethysmography.

General Toxicology

Repeat-dose toxicology studies are conducted to characterize the toxicity profile of a drug candidate following prolonged administration.

Experimental Protocols:

  • Rodent and Non-Rodent Studies: These studies are typically performed in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey), for durations ranging from 28 days to 6 months.

  • Parameters Monitored: Include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.

  • Juvenile Toxicology: To support pediatric development, juvenile animal studies are conducted to assess the effects of the drug on the developing organism. It has been reported that juvenile toxicology studies for Zandatrigine have been completed.

Genotoxicity

Genotoxicity assays are performed to identify compounds that can induce genetic mutations or chromosomal damage.

Experimental Protocols:

  • Ames Test: A bacterial reverse mutation assay to detect point mutations.

  • In Vitro Mammalian Cell Assay: Typically a micronucleus test or chromosomal aberration assay in mammalian cells.

  • In Vivo Genotoxicity Assay: An in vivo micronucleus test in rodents is commonly used to assess chromosomal damage in a whole animal system.

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of a drug candidate on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocols:

  • Fertility and Early Embryonic Development: Assesses effects on mating performance and fertility in male and female rats.

  • Embryo-Fetal Development: Examines the potential for teratogenicity in two species (typically rat and rabbit).

  • Pre- and Postnatal Development: Evaluates the effects on the pregnant/lactating female and the development of the offspring.

Preclinical Safety Margin

A key finding from the preclinical evaluation of Zandatrigine is its significantly wider safety margin compared to non-selective sodium channel anti-epileptic drugs (AEDs).[3]

Quantitative Data: Safety Margin in a Rodent Seizure Model

The following table compares the safety margin of Zandatrigine with other AEDs in the maximal electroshock (MES) seizure model in rodents. The safety margin was calculated by comparing the plasma concentration required for 70% efficacy (EC70) to the lowest plasma concentration that induced central nervous system (CNS) side effects (ataxia).[3]

CompoundEfficacy (EC70) Plasma ConcentrationLowest Plasma Concentration with CNS Side EffectsSafety Margin (Fold-Difference)
Zandatrigine (XEN901) --~170
Phenytoin--1.7
Carbamazepine--3.8
Lacosamide--5.3

Specific plasma concentration values were not provided in the cited source.

This enhanced safety margin suggests that Zandatrigine may have a lower potential for dose-limiting CNS side effects at therapeutically relevant exposures compared to less selective AEDs.

Experimental Workflow for Safety Margin Determination

Safety_Margin_Workflow cluster_Efficacy Efficacy Assessment cluster_Safety Safety Assessment MES_Model Maximal Electroshock (MES) Seizure Model in Rodents Dose_Response Dose-Response Study MES_Model->Dose_Response EC70 Determine EC70 (Plasma Concentration for 70% Seizure Reduction) Dose_Response->EC70 Safety_Margin Calculate Safety Margin (Ratio of Lowest Effect Level to EC70) EC70->Safety_Margin Ataxia_Model Behavioral Assessment for CNS Side Effects (e.g., Ataxia) Lowest_Effect_Level Determine Lowest Plasma Concentration Causing Ataxia Ataxia_Model->Lowest_Effect_Level Lowest_Effect_Level->Safety_Margin

Caption: Workflow for determining the preclinical safety margin of an anti-epileptic drug.

Summary and Conclusion

The available preclinical data for Zandatrigine highlight its high selectivity for the NaV1.6 sodium channel and a substantially wider safety margin compared to several non-selective AEDs in a rodent model of seizures.[3] This suggests a promising preclinical safety profile, particularly concerning on-target CNS side effects. While it is confirmed that a standard battery of preclinical safety studies, including juvenile toxicology, has been conducted to support its clinical development, detailed quantitative results from these studies are not extensively available in the public domain. The information presented in this guide provides a foundational understanding of Zandatrigine's preclinical safety, with the acknowledgment that a complete assessment would require access to the full non-clinical data package submitted to regulatory authorities. Further publication of these data will be crucial for a more comprehensive understanding of its safety profile.

References

Protocols & Analytical Methods

Method

Zandatrigine Protocol for In Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals Introduction Zandatrigine (formerly known as XEN901 or NBI-921352) is a potent and highly selective, orally active inhibitor of the voltage-gated sodium cha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandatrigine (formerly known as XEN901 or NBI-921352) is a potent and highly selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] Gain-of-function mutations in SCN8A are associated with severe developmental and epileptic encephalopathies (SCN8A-DEE).[3] Zandatrigine's selective inhibition of NaV1.6 offers a targeted therapeutic approach to reduce neuronal hyperexcitability in these conditions.[1][2] It demonstrates significant selectivity over other sodium channel isoforms, including those prevalent in inhibitory interneurons (NaV1.1) and cardiac myocytes (NaV1.5), suggesting a potentially favorable safety profile.[3][4][5]

These application notes provide a comprehensive overview of the in vivo use of Zandatrigine, including its mechanism of action, pharmacokinetic profile, and detailed protocols for preclinical efficacy and safety studies.

Mechanism of Action

Zandatrigine selectively binds to the voltage-gated sodium channel NaV1.6, a key channel involved in the initiation and propagation of action potentials in excitatory neurons.[1][6] It is a state-dependent inhibitor, preferentially binding to the inactivated state of the channel.[3][4] This mechanism leads to the stabilization of the inactivated state, thereby reducing persistent and resurgent sodium currents that are often exacerbated by SCN8A gain-of-function mutations.[1][3][4] By selectively targeting NaV1.6 in excitatory neurons while sparing NaV1.1 in inhibitory interneurons, Zandatrigine aims to restore the balance of excitation and inhibition in the brain.[4][7]

Zandatrigine_Mechanism_of_Action cluster_Neuron Excitatory Neuron NaV16 NaV1.6 Channel (Voltage-Gated Sodium Channel) ActionPotential Action Potential (Neuronal Firing) NaV16->ActionPotential Initiates Hyperexcitability Neuronal Hyperexcitability ActionPotential->Hyperexcitability Contributes to Seizures Seizures Hyperexcitability->Seizures Leads to Zandatrigine Zandatrigine Zandatrigine->NaV16

Figure 1: Zandatrigine's Mechanism of Action.

Quantitative Data Summary

The following tables summarize key quantitative data for Zandatrigine from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of Zandatrigine

Channel IsoformIC50 (µM)Selectivity Ratio (vs. hNaV1.6)Reference
Human NaV1.60.051-[3]
Human NaV1.139756x[3]
Human NaV1.26.9134x[3]
Human NaV1.714276x[3]
Human NaV1.3, 1.4, 1.5>30>583x[3]
Mouse NaV1.60.058-[3]
Mouse NaV1.141709x[3]
Mouse NaV1.211191x[3]
N1768D Mutant NaV1.60.059-[3][4]

Table 2: In Vivo Efficacy of Zandatrigine

Animal ModelSeizure TestED50 (mg/kg, oral)Reference
Scn8aN1768D/+ MouseElectrically Induced Seizures15[1][2]

Table 3: Pharmacokinetic Parameters of Zandatrigine in Healthy Adults (Single Dose)

FormulationTmax (hours)T1/2 (hours)Reference
Adult IR Tablet (fasted)~18.5
Pediatric Granules (fasted)~18.5
Pediatric Granules (fed)~36

Experimental Protocols

General Preparation and Formulation

Vehicle Preparation:

A standard vehicle for oral administration of Zandatrigine in mice is a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween-80 in deionized water.[8]

Protocol:

  • Heat 80% of the final volume of deionized water to 70-80°C.

  • Slowly add the required amount of methylcellulose while stirring until a uniform suspension is formed.

  • Add the required amount of Tween-80 and continue to stir.

  • Add the remaining 20% of deionized water (cold) and stir until the solution is clear and homogenous.

  • Allow the solution to cool to room temperature before use.

Zandatrigine Formulation: Zandatrigine should be suspended in the prepared vehicle at the desired concentration for oral gavage. Ensure the suspension is homogenous before each administration.

In Vivo Efficacy Study: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[9][10]

Animal Model:

  • Species: Mouse (e.g., CF-1 or C57BL/6J strains)

  • Sex: Male

  • Age: 8-12 weeks

  • Housing: Group-housed with a 12-hour light/dark cycle, with ad libitum access to food and water.

Experimental Procedure:

  • Administer Zandatrigine or vehicle orally (e.g., 10 mL/kg body weight).

  • At a predetermined time post-dosing (e.g., 2 hours), perform the MES test.[1]

  • Apply a drop of anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) to the eyes of the mouse.

  • Deliver an electrical stimulus via corneal electrodes using a constant current stimulator.

    • Stimulus parameters for mice: 50 mA, 60 Hz, 0.2-second duration.[4]

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.

  • The experimenter scoring the seizure behavior should be blinded to the treatment groups.[4]

MES_Workflow start Start drug_admin Administer Zandatrigine or Vehicle (Oral Gavage) start->drug_admin wait Waiting Period (e.g., 2 hours) drug_admin->wait mes_test Perform Maximal Electroshock (MES) Test wait->mes_test observation Observe for Tonic Hindlimb Extension mes_test->observation protected Protected observation->protected Absent not_protected Not Protected observation->not_protected Present end End protected->end not_protected->end

Figure 2: Maximal Electroshock (MES) Seizure Test Workflow.

In Vivo Efficacy Study: Scn8aN1768D/+ Genetic Mouse Model

This knock-in mouse model carries a patient-derived gain-of-function mutation in the Scn8a gene and recapitulates key features of SCN8A-DEE, including spontaneous seizures and sudden unexpected death in epilepsy (SUDEP).[11][12]

Animal Model:

  • Strain: Scn8aN1768D/+ knock-in mice

  • Age: Seizure onset typically occurs between 2 and 4 months of age.[13][14]

  • Monitoring: Continuous video-EEG monitoring is recommended to accurately assess seizure frequency and severity.

Experimental Procedure:

  • Implant EEG electrodes for chronic monitoring.

  • Allow for a recovery period after surgery.

  • Initiate baseline video-EEG recording to determine pre-treatment seizure frequency.

  • Administer Zandatrigine or vehicle chronically (e.g., once daily via oral gavage).

  • Continue video-EEG monitoring throughout the treatment period.

  • Analyze EEG recordings to quantify changes in seizure frequency, duration, and electrographic characteristics.

Dose-Range Finding (DRF) and Toxicology Studies

Dose-Range Finding (DRF) Study: The objective of a DRF study is to determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy and toxicology studies.[15]

Study Design:

  • Use a small number of animals per group.

  • Start with a low dose based on in vitro data or data from similar compounds.

  • Administer escalating single doses to different groups of animals.

  • Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, motor function).

  • The MTD is the highest dose that does not produce unacceptable adverse effects.[15]

DRF_Study_Design start Start select_doses Select Escalating Dose Levels start->select_doses group_assignment Assign Animals to Dose Groups select_doses->group_assignment dosing Administer Single Dose of Zandatrigine group_assignment->dosing observation Observe for Clinical Signs of Toxicity dosing->observation mtd_determination Determine Maximum Tolerated Dose (MTD) observation->mtd_determination end End mtd_determination->end

Figure 3: Dose-Range Finding (DRF) Study Design.

Toxicology and Safety Pharmacology: Comprehensive toxicology and safety pharmacology studies are essential to evaluate the potential adverse effects of Zandatrigine. These studies should be conducted in compliance with regulatory guidelines.

Core Battery of Safety Pharmacology Studies:

  • Central Nervous System (CNS): Assess effects on behavior, motor coordination, and body temperature.

  • Cardiovascular System: Evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG).

  • Respiratory System: Measure effects on respiratory rate and function.

Repeat-Dose Toxicity Studies:

  • Duration: Typically 14 or 28 days in rodents.

  • Endpoints: Clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of major organs.

Conclusion

Zandatrigine is a promising, selective NaV1.6 inhibitor with demonstrated in vivo efficacy in preclinical models of epilepsy. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of Zandatrigine and similar compounds. Adherence to rigorous experimental design and ethical considerations is paramount for generating reliable and translatable data.

References

Application

Application Notes and Protocols for Cell-Based Assays to Determine Zandatrigine Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Zandatrigine (formerly NBI-921352 or XEN901) is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandatrigine (formerly NBI-921352 or XEN901) is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] Its primary mechanism of action involves the inhibition of sodium influx by targeting the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel. This action effectively blocks the persistent and resurgent sodium currents that are often pathologically elevated in conditions of neuronal hyperexcitability, such as certain forms of epilepsy.[1][2] Zandatrigine exhibits significant selectivity for NaV1.6 over other sodium channel isoforms, including NaV1.1 and NaV1.2.[1][2][3] These application notes provide detailed protocols for cell-based assays to characterize the activity and selectivity of Zandatrigine.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Zandatrigine on Voltage-Gated Sodium Channel Isoforms
Channel IsoformSpeciesCell LineAssay TypeParameterValue (µM)
hNaV1.6HumanHEK293ElectrophysiologyIC50 (Persistent Current)0.051[1][2]
mNaV1.6MouseHEK293ElectrophysiologyIC50 (Persistent Current)0.058[2]
hNaV1.1HumanHEK293ElectrophysiologyIC5039[2]
mNaV1.1MouseHEK293ElectrophysiologyIC5041[3]
hNaV1.2HumanHEK293ElectrophysiologyIC506.9[2]
mNaV1.2MouseHEK293ElectrophysiologyIC5011[3]
hNaV1.7Human-ElectrophysiologySelectivity Ratio vs. hNaV1.6276-fold[3]
hNaV1.3, hNaV1.4, hNaV1.5Human-ElectrophysiologySelectivity Ratio vs. hNaV1.6>583-fold[3]

Note: Data for T-type calcium channels and NMDA receptors are not currently available, reflecting Zandatrigine's high selectivity for NaV1.6.

Signaling Pathway and Experimental Workflow Diagrams

Zandatrigine_Mechanism_of_Action cluster_membrane Cell Membrane NaV16 NaV1.6 Channel VSD4 Voltage-Sensing Domain 4 (VSD4) SodiumInflux Persistent & Resurgent Na+ Influx NaV16->SodiumInflux Mediates VSD4->NaV16 Part of Zandatrigine Zandatrigine Zandatrigine->VSD4 Binds to Zandatrigine->SodiumInflux Inhibits Hyperexcitability Neuronal Hyperexcitability SodiumInflux->Hyperexcitability Leads to Seizures Seizures Hyperexcitability->Seizures Causes

Zandatrigine's Mechanism of Action

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellCulture Culture HEK293 cells stably expressing NaV1.6 Plating Plate cells onto coverslips CellCulture->Plating Patching Establish whole-cell patch clamp configuration Plating->Patching VoltageProtocol Apply specific voltage protocols to isolate transient, persistent, and resurgent Na+ currents Patching->VoltageProtocol DrugApplication Perfuse with varying concentrations of Zandatrigine VoltageProtocol->DrugApplication DataAcquisition Record ionic currents DrugApplication->DataAcquisition CurrentMeasurement Measure current amplitudes DataAcquisition->CurrentMeasurement DoseResponse Generate dose-response curves CurrentMeasurement->DoseResponse IC50 Calculate IC50 values DoseResponse->IC50

Whole-Cell Patch Clamp Workflow

Fluorescence_Assay_Workflow cluster_prep Assay Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis CellPlating Plate cells in a microplate DyeLoading Load cells with a fluorescent indicator dye CellPlating->DyeLoading CompoundAddition Add Zandatrigine at various concentrations DyeLoading->CompoundAddition Stimulation Stimulate cells to induce ion influx or membrane potential change CompoundAddition->Stimulation FluorescenceReading Measure fluorescence intensity using a plate reader or microscope Stimulation->FluorescenceReading DataNormalization Normalize fluorescence data FluorescenceReading->DataNormalization DoseResponseCurve Plot dose-response curves DataNormalization->DoseResponseCurve PotencyDetermination Determine IC50 or EC50 values DoseResponseCurve->PotencyDetermination

Fluorescence-Based Assay Workflow

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NaV1.6 Currents

This protocol is designed to measure the effect of Zandatrigine on transient, persistent, and resurgent sodium currents in HEK293 cells stably expressing human NaV1.6.

Materials:

  • HEK293 cells stably expressing human NaV1.6

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and selection antibiotic)

  • Poly-L-lysine coated glass coverslips

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Zandatrigine stock solution (in DMSO)

  • Positive control: Tetrodotoxin (TTX)

  • Negative control: Vehicle (DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Cell Preparation:

    • Culture HEK293-hNaV1.6 cells under standard conditions (37°C, 5% CO2).

    • One to two days before the experiment, plate the cells onto poly-L-lysine coated glass coverslips at a low density to ensure isolated cells for patching.

  • Recording Setup:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal (>1 GΩ) with a single, healthy-looking cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocols and Data Acquisition:

    • Transient and Persistent Currents:

      • Hold the cell at a membrane potential of -120 mV.

      • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 50 ms).

      • Measure the peak inward current as the transient current and the current at the end of the depolarizing pulse as the persistent current.

    • Resurgent Current:

      • From a holding potential of -120 mV, apply a brief (20 ms) depolarizing pulse to +30 mV to inactivate the channels.

      • Repolarize the membrane to various potentials (e.g., from -80 mV to 0 mV in 10 mV increments) to elicit the resurgent current.

  • Compound Application:

    • Establish a stable baseline recording in the external solution.

    • Perfuse the recording chamber with increasing concentrations of Zandatrigine (e.g., 1 nM to 10 µM) diluted in the external solution. Allow the effect to stabilize at each concentration before recording.

    • Perform a washout with the external solution to assess the reversibility of the inhibition.

    • Apply a saturating concentration of TTX (e.g., 300 nM) at the end of the experiment to block all NaV1.6 currents and determine the baseline.

    • Include vehicle controls (DMSO at the highest concentration used for Zandatrigine) to account for any solvent effects.

  • Data Analysis:

    • Measure the peak amplitude of the transient, persistent, and resurgent currents in the absence and presence of Zandatrigine.

    • Normalize the current amplitudes to the baseline recording.

    • Construct concentration-response curves and fit the data with a Hill equation to determine the IC50 values for each current type.

Fluorescence-Based Membrane Potential Assay

This high-throughput assay measures changes in membrane potential in response to NaV1.6 channel activation and its inhibition by Zandatrigine.

Materials:

  • HEK293 cells stably expressing hNaV1.6

  • Black, clear-bottom 96- or 384-well microplates

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • NaV1.6 channel activator (e.g., Veratridine)

  • Zandatrigine stock solution (in DMSO)

  • Positive control: A known NaV1.6 blocker (e.g., Tetrodotoxin)

  • Negative control: Vehicle (DMSO)

  • Fluorescence imaging plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating:

    • Seed HEK293-hNaV1.6 cells into the microplates and incubate overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Compound Addition:

    • Prepare a compound plate with serial dilutions of Zandatrigine, positive control, and negative control.

    • Place the cell plate and the compound plate into the fluorescence plate reader.

  • Fluorescence Measurement:

    • Set the instrument to record a baseline fluorescence for a short period.

    • Program the instrument to add the compounds from the compound plate to the cell plate.

    • Continue recording the fluorescence to measure the inhibitory effect of the compounds.

    • After a suitable incubation period with the inhibitors, add the NaV1.6 activator (Veratridine) to all wells to induce membrane depolarization.

    • Record the change in fluorescence intensity upon channel activation.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the activator for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response against the concentration of Zandatrigine to generate a concentration-response curve and determine the IC50 value.

Calcium Imaging Assay for T-type Calcium Channel and NMDA Receptor Activity (Selectivity Screening)

These assays are designed to assess the selectivity of Zandatrigine by measuring its effect on T-type calcium channels and NMDA receptors.

Materials:

  • Cell line expressing the target channel (e.g., HEK293 expressing Cav3.2 or neurons expressing NMDA receptors)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Agonists: For T-type channels, a depolarizing stimulus (e.g., high KCl); for NMDA receptors, NMDA and glycine.

  • Zandatrigine stock solution (in DMSO)

  • Positive controls: A known T-type calcium channel blocker (e.g., Mibefradil) or an NMDA receptor antagonist (e.g., MK-801).

  • Negative control: Vehicle (DMSO)

  • Fluorescence microscope with an imaging system or a fluorescence plate reader.

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate the cells on glass-bottom dishes or in microplates.

    • Load the cells with Fura-2 AM (typically 1-5 µM in HBSS) for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye inside the cells.

  • Baseline and Compound Incubation:

    • Acquire a stable baseline fluorescence recording.

    • Add various concentrations of Zandatrigine, positive control, or negative control and incubate for an appropriate time.

  • Stimulation and Measurement:

    • For T-type Calcium Channels: Stimulate the cells with a high KCl solution to induce membrane depolarization and channel opening.

    • For NMDA Receptors: Stimulate the cells with a solution containing NMDA and its co-agonist glycine.

    • Record the changes in intracellular calcium concentration by measuring the fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

    • Determine the peak change in the fluorescence ratio in response to the agonist.

    • Normalize the response in the presence of Zandatrigine to the control response.

    • If any inhibition is observed, generate a concentration-response curve to determine the IC50 value. Based on the high selectivity of Zandatrigine, significant inhibition is not expected.

References

Method

Application Notes and Protocols: Investigating Zandatrigine in S-C-N-8-A-DEE Mouse Models

Audience: Researchers, scientists, and drug development professionals. Introduction: SCN8A-Developmental and Epileptic Encephalopathy (SCN8A-DEE) is a severe neurological disorder characterized by early-onset seizures, d...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SCN8A-Developmental and Epileptic Encephalopathy (SCN8A-DEE) is a severe neurological disorder characterized by early-onset seizures, developmental delay, and intellectual disability.[1][2][3] It is caused by gain-of-function mutations in the SCN8A gene, which encodes the voltage-gated sodium channel NaV1.6.[1][3][4][5] These mutations lead to increased neuronal excitability, making NaV1.6 a prime target for therapeutic intervention.[3][6][7] Zandatrigine (also known as NBI-921352 or XEN901) is a selective, orally active inhibitor of the NaV1.6 sodium channel that can cross the blood-brain barrier.[8] It has shown promise in reducing neuronal hyperexcitability and epileptic seizures, making it a candidate for studying NaV1.6-mediated neuroexcitability diseases like SCN8A-DEE.[8]

Zandatrigine is currently under clinical development for the treatment of rare infantile epileptic encephalopathies, including SCN8A-DEE.[9][10] Preclinical studies have demonstrated its ability to significantly reduce generalized tonic-clonic seizures (GTCs) in an Scn8a mutant mouse model.[8]

This document provides detailed application notes and protocols for utilizing Zandatrigine in SCN8A-DEE mouse models, based on available preclinical data.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of Zandatrigine in SCN8A-DEE mouse models.

Table 1: In Vitro Inhibitory Activity of Zandatrigine

TargetCell LineAssayIC50 (μM)Selectivity vs. hNaV1.6
hNaV1.6 HEK293Whole-cell patch-clamp0.051 -
mNaV1.6 HEK293Whole-cell patch-clamp0.058 -
hNaV1.1 HEK293Whole-cell patch-clamp39765-fold
hNaV1.2 HEK293Whole-cell patch-clamp6.9135-fold
mNaV1.1 --709-
mNaV1.2 --191-

Data compiled from publicly available information.[8]

Table 2: In Vivo Efficacy of Zandatrigine in an Scn8aN1768D/+ Mouse Model

ParameterTreatment GroupValue
ED50 for GTC seizure reduction Zandatrigine (single oral dose)15 mg/kg
Brain EC50 Zandatrigine0.064 μM

GTC: Generalized tonic-clonic. Data is from studies using electrically induced seizures.[8]

Experimental Protocols

Protocol 1: In Vivo Anticonvulsant Efficacy Assessment

Objective: To determine the efficacy of Zandatrigine in reducing seizure frequency and severity in an SCN8A-DEE mouse model.

Animal Model:

  • Strain: Scn8aN1768D/+ mice on a C57BL/6 background.[8] Other models such as those with the R1872W mutation can also be used.[1]

  • Age: 35-42 days old.[8]

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Formulation and Administration:

  • Compound: Zandatrigine

  • Vehicle: To be determined based on solubility and route of administration (e.g., 0.5% methylcellulose (B11928114) in water).

  • Dosage: A dose-response study is recommended, with doses up to 15 mg/kg.[8]

  • Route of Administration: Oral gavage.[8]

  • Dosing Schedule: Daily for a period of at least 3 weeks to assess chronic effects.[8]

Experimental Procedure:

  • Baseline Seizure Monitoring: Prior to drug administration, monitor mice for spontaneous seizures for a baseline period (e.g., 1-2 weeks) using video-EEG or visual observation.

  • Drug Administration: Administer Zandatrigine or vehicle orally once daily for the duration of the study.

  • Seizure Monitoring During Treatment: Continuously monitor seizure activity throughout the treatment period. Record the frequency, duration, and severity of seizures.

  • Optional - Seizure Induction: For acute efficacy studies, seizures can be induced (e.g., via electrical stimulation) at a specific time point after a single dose of Zandatrigine (e.g., 2 hours post-dose).[8]

  • Behavioral Assessments: Conduct a battery of behavioral tests to assess motor function, cognitive performance, and anxiety-like behavior (e.g., open field, rotarod, elevated plus maze).

  • Tissue Collection: At the end of the study, collect brain tissue for pharmacokinetic analysis (to determine drug concentration) and pharmacodynamic studies (e.g., Western blot to assess NaV1.6 protein levels).[8]

Data Analysis:

  • Compare seizure frequency and duration between the Zandatrigine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

  • Analyze behavioral data to assess for any off-target effects or improvements in comorbidities.

  • Correlate brain drug concentrations with anticonvulsant efficacy.

Protocol 2: In Vitro Electrophysiological Characterization

Objective: To characterize the effects of Zandatrigine on the electrophysiological properties of neurons from SCN8A-DEE mouse models.

Cell Preparation:

  • Source: Primary cortical or hippocampal neurons cultured from neonatal Scn8aN1768D/+ mice or a suitable control strain.

  • Alternative: Acutely prepared brain slices from juvenile or adult mice.

Electrophysiology:

  • Technique: Whole-cell patch-clamp recording.

  • Target Currents:

    • Persistent Sodium Current (INaP): A key pathological feature of SCN8A gain-of-function mutations.

    • Transient Sodium Current (INaT): To assess effects on the fast-inactivating sodium current.

    • Resurgent Sodium Current (INaR): Another important contributor to neuronal hyperexcitability.

  • Procedure:

    • Prepare neuronal cultures or brain slices.

    • Obtain whole-cell patch-clamp recordings from individual neurons.

    • Apply Zandatrigine at various concentrations to the bath solution.

    • Record changes in the target sodium currents in response to drug application.

    • Measure neuronal firing properties (e.g., action potential threshold, firing frequency) before and after drug application.

Data Analysis:

  • Generate concentration-response curves to determine the IC50 of Zandatrigine for inhibiting persistent and resurgent sodium currents.

  • Compare the effects of Zandatrigine on neurons from Scn8a mutant and wild-type mice.

Visualizations

G cluster_0 Pathophysiology of SCN8A-DEE cluster_1 Mechanism of Zandatrigine SCN8A_mutation SCN8A Gain-of-Function Mutation NaV16_channel NaV1.6 Channel SCN8A_mutation->NaV16_channel Alters Increased_current Increased Persistent & Resurgent Na+ Current NaV16_channel->Increased_current Leads to Block_current Selective Blockade of Persistent & Resurgent Na+ Current Neuronal_hyperexcitability Neuronal Hyperexcitability Increased_current->Neuronal_hyperexcitability Causes Seizures Seizures & DEE Phenotype Neuronal_hyperexcitability->Seizures Results in Zandatrigine Zandatrigine Zandatrigine->NaV16_channel Inhibits Reduced_hyperexcitability Reduced Neuronal Hyperexcitability Block_current->Reduced_hyperexcitability Leads to Therapeutic_effect Therapeutic Effect Reduced_hyperexcitability->Therapeutic_effect Potential

Caption: Mechanism of Zandatrigine in SCN8A-DEE.

G cluster_workflow Experimental Workflow for In Vivo Efficacy Testing Animal_Model Select SCN8A-DEE Mouse Model (e.g., Scn8aN1768D/+) Baseline Baseline Seizure Monitoring (Video-EEG / Observation) Animal_Model->Baseline Grouping Randomize into Treatment Groups (Vehicle vs. Zandatrigine) Baseline->Grouping Dosing Chronic Daily Dosing (e.g., 15 mg/kg, p.o.) Grouping->Dosing Treatment_Monitoring Seizure Monitoring During Treatment Dosing->Treatment_Monitoring Behavior Behavioral Assessments (Motor, Cognitive) Treatment_Monitoring->Behavior Endpoint Endpoint Analysis (Tissue Collection, PK/PD) Behavior->Endpoint Data_Analysis Statistical Analysis of Seizure Frequency & Behavior Endpoint->Data_Analysis

Caption: In Vivo Efficacy Testing Workflow.

References

Application

Application Notes and Protocols: Electrophysiological Characterization of Zandatrigine using Patch-Clamp

For Researchers, Scientists, and Drug Development Professionals Introduction Zandatrigine (formerly NBI-921352 or XEN901) is a novel, potent, and highly selective inhibitor of the voltage-gated sodium channel subtype NaV...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandatrigine (formerly NBI-921352 or XEN901) is a novel, potent, and highly selective inhibitor of the voltage-gated sodium channel subtype NaV1.6, which is encoded by the SCN8A gene.[1][2][3][4] Gain-of-function mutations in SCN8A have been implicated in severe neurological disorders, including developmental and epileptic encephalopathies (SCN8A-DEE).[1][2][4] Zandatrigine's selective inhibition of NaV1.6 presents a promising therapeutic strategy for these conditions.[4][5] These application notes provide a detailed electrophysiological protocol for characterizing the inhibitory effects of Zandatrigine on NaV1.6 channels using the whole-cell patch-clamp technique.

Mechanism of Action

Zandatrigine exhibits state-dependent inhibition of NaV1.6 channels, showing a strong preference for the inactivated state over the resting state.[4][6] This mechanism of action suggests that Zandatrigine will be more effective at blocking sodium channels in rapidly firing, hyperexcitable neurons, a hallmark of epileptic seizures, while having minimal effects on neurons firing at normal physiological frequencies.[4] The molecule is believed to bind to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel, a site that differs significantly from other NaV channel isoforms, contributing to its remarkable selectivity.[1][3][6]

Quantitative Data Presentation

The following tables summarize the inhibitory potency of Zandatrigine on various voltage-gated sodium channel isoforms.

Table 1: Inhibitory Potency (IC50) of Zandatrigine on Human NaV Channels

Channel IsoformIC50 (µM)Selectivity Ratio (vs. hNaV1.6)
hNaV1.60.051[1][4]1
hNaV1.139[1]765x[4]
hNaV1.26.9[1]135x[4]
hNaV1.3>30>588x[4]
hNaV1.4>30>588x[4]
hNaV1.5>30>588x[4]
hNaV1.714275x[4]

Table 2: Inhibitory Potency (IC50) of Zandatrigine on Mouse NaV Channels

Channel IsoformIC50 (µM)
mNaV1.60.058[1]
mNaV1.1709[1]
mNaV1.2191[1]

Experimental Protocols

This section details the whole-cell patch-clamp protocol for assessing the inhibitory effects of Zandatrigine on NaV1.6 channels expressed in a heterologous expression system (e.g., HEK293 cells).

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for transiently or stably expressing the human NaV1.6 channel alpha subunit (SCN8A) along with the auxiliary β1 and β2 subunits.

  • Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Transiently transfect the cells with plasmids encoding the human NaV1.6, β1, and β2 subunits using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells for recording. Recordings are typically performed 24-48 hours post-transfection.[7]

Solutions

External (Extracellular) Solution (in mM):

  • NaCl: 140

  • KCl: 4

  • CaCl2: 2

  • MgCl2: 1

  • HEPES: 10

  • Glucose: 5

  • Adjust pH to 7.4 with NaOH.

  • Osmolality: ~310 mOsm.

Internal (Pipette) Solution (in mM):

  • CsF: 120

  • CsCl: 20

  • NaCl: 10

  • EGTA: 10

  • HEPES: 10

  • Adjust pH to 7.2 with CsOH.

  • Osmolality: ~300 mOsm.

Note: Cesium is used in the internal solution to block endogenous potassium channels.

Zandatrigine Preparation
  • Prepare a stock solution of Zandatrigine in dimethyl sulfoxide (B87167) (DMSO).

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

Whole-Cell Patch-Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Seal Formation: Obtain a giga-ohm seal (>1 GΩ) on a transfected cell.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Series Resistance Compensation: Compensate for the series resistance by at least 80% to minimize voltage errors.

  • Data Acquisition: Record sodium currents using a patch-clamp amplifier and appropriate data acquisition software. Digitize the data at >10 kHz and filter at 2-5 kHz.

Voltage-Clamp Protocols

1. Protocol for Tonic Block (Resting State Inhibition):

  • Holding Potential: -120 mV to ensure most channels are in the resting state.

  • Test Pulse: Depolarize to 0 mV for 20 ms (B15284909) to elicit the peak sodium current.

  • Procedure: Apply Zandatrigine at various concentrations and measure the reduction in the peak current amplitude compared to the control (vehicle) condition.

2. Protocol for State-Dependent Block (Inactivated State Inhibition):

  • Holding Potential: Use a depolarized holding potential, such as -60 mV or -45 mV, to promote channel inactivation.[4]

  • Test Pulse: Depolarize to 0 mV for 20 ms.

  • Procedure: Compare the IC50 values obtained from the depolarized holding potential with those from the hyperpolarized holding potential to quantify the state-dependent block. A lower IC50 at the depolarized potential indicates preferential binding to the inactivated state.

3. Protocol for Use-Dependent/Frequency-Dependent Block:

  • Holding Potential: -100 mV.

  • Pulse Train: Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at different frequencies (e.g., 1 Hz, 10 Hz, 20 Hz).

  • Procedure: Measure the progressive decrease in the peak sodium current during the pulse train in the presence of Zandatrigine. A greater block at higher frequencies demonstrates use-dependent inhibition.

Data Analysis

  • IC50 Determination: Plot the normalized peak current as a function of the Zandatrigine concentration and fit the data with a Hill equation to determine the half-maximal inhibitory concentration (IC50).

  • Voltage-Dependence of Activation and Inactivation: Analyze the effect of Zandatrigine on the voltage-dependence of channel activation and steady-state inactivation by fitting the data with Boltzmann functions.

  • Kinetics: Analyze the onset and offset kinetics of the block by fitting the current decay during drug application and washout with exponential functions.

Visualizations

Signaling Pathway and Mechanism of Action

Zandatrigine_Mechanism cluster_Neuron Excitatory Neuron cluster_States NaV1.6 Channel States NaV1_6 NaV1.6 Channel ActionPotential Action Potential (Neuronal Firing) NaV1_6->ActionPotential Na+ influx Hyperexcitability Neuronal Hyperexcitability ActionPotential->Hyperexcitability Zandatrigine Zandatrigine Inactivated Inactivated Zandatrigine->Inactivated Preferential Binding & Inhibition Resting Resting Open Open Inactivated->Hyperexcitability Block

Caption: Mechanism of Zandatrigine action on NaV1.6 channels.

Experimental Workflow

Patch_Clamp_Workflow cluster_Preparation Preparation cluster_Recording Patch-Clamp Recording cluster_Analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection NaV1.6 Transfection Cell_Culture->Transfection Giga_Seal Giga-ohm Seal Formation Transfection->Giga_Seal Zandatrigine_Prep Zandatrigine Solution Preparation Voltage_Protocols Apply Voltage Protocols (Tonic, State, Use-dependent) Zandatrigine_Prep->Voltage_Protocols Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Whole_Cell->Voltage_Protocols Data_Acquisition Data Acquisition Voltage_Protocols->Data_Acquisition IC50_Calc IC50 Determination Data_Acquisition->IC50_Calc Biophysical_Analysis Biophysical Analysis (Activation, Inactivation) Data_Acquisition->Biophysical_Analysis Kinetic_Analysis Kinetic Analysis Data_Acquisition->Kinetic_Analysis

Caption: Workflow for electrophysiological characterization of Zandatrigine.

References

Method

Zandatrigine: Application Notes and Protocols for the Study of Focal Epilepsy Models

For Researchers, Scientists, and Drug Development Professionals Introduction Zandatrigine (formerly NBI-921352 or XEN901) is a potent and highly selective, orally bioavailable inhibitor of the voltage-gated sodium channe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandatrigine (formerly NBI-921352 or XEN901) is a potent and highly selective, orally bioavailable inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1] Emerging research has highlighted the critical role of NaV1.6 in the pathologically increased neuronal hyperexcitability that underlies epileptic seizures. Zandatrigine's mechanism of action involves the state-dependent inhibition of NaV1.6, showing a preferential blockade of inactivated channels.[1] This selectivity for NaV1.6 over other sodium channel isoforms, such as NaV1.1, NaV1.2, and NaV1.7, suggests a targeted therapeutic approach with a potentially wider therapeutic window and improved tolerability compared to less selective sodium channel blockers.[1]

These application notes provide a comprehensive overview of the use of zandatrigine in preclinical focal epilepsy models, including detailed experimental protocols and a summary of key quantitative data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of zandatrigine in the context of focal epilepsy.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for zandatrigine.

Table 1: In Vitro Potency and Selectivity of Zandatrigine

ParameterSpeciesNaV IsoformValue (µM)Reference
IC₅₀ HumanNaV1.60.051[1]
HumanNaV1.1>30[1]
HumanNaV1.26.8[1]
HumanNaV1.714.1[1]
HumanNaV1.3>30[1]
HumanNaV1.4>30[1]
HumanNaV1.5>30[1]
IC₅₀ (Persistent Current) Mouse (N1768D mutant)NaV1.60.059[1]

Table 2: In Vivo Efficacy of Zandatrigine in Preclinical Seizure Models

ModelSpeciesSeizure TypeAdministration RouteEffective Dose (ED₅₀)Brain EC₅₀ (µM)Reference
Scn8aN1768D/+ MouseMouseElectrically-inducedOral15 mg/kg0.064[2]
Maximal Electroshock (MES)MouseGeneralized Tonic-ClonicOralNot specifiedNot specified[3]
6-Hz Psychomotor SeizureMouseFocalOralNot specifiedNot specified[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Zandatrigine

Zandatrigine selectively blocks the NaV1.6 sodium channel, which is predominantly expressed in excitatory neurons. In pathological conditions, such as epilepsy, NaV1.6 channels can exhibit increased persistent and resurgent currents, leading to neuronal hyperexcitability and seizure generation. By preferentially binding to the inactivated state of the NaV1.6 channel, zandatrigine stabilizes this non-conducting state, thereby reducing the aberrant sodium influx and suppressing neuronal firing. Its high selectivity for NaV1.6 over NaV1.1, the primary sodium channel in inhibitory interneurons, is hypothesized to maintain inhibitory tone and contribute to its anticonvulsant effect with an improved safety margin.

Zandatrigine_Mechanism_of_Action cluster_Neuron Excitatory Neuron NaV1.6 NaV1.6 Channel Action_Potential Action Potential (Neuronal Firing) NaV1.6->Action_Potential Na+ influx Hyperexcitability Neuronal Hyperexcitability Action_Potential->Hyperexcitability Seizure Seizure Generation Hyperexcitability->Seizure Zandatrigine Zandatrigine Zandatrigine->NaV1.6 Inhibits (State-dependent block)

Zandatrigine's inhibitory action on NaV1.6 channels.
General Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of zandatrigine in focal epilepsy models typically follows a standardized workflow, from model induction to data analysis.

Experimental_Workflow Model_Induction Focal Epilepsy Model Induction (e.g., Kindling, Kainic Acid) Baseline Baseline Seizure Monitoring (Frequency, Duration, Severity) Model_Induction->Baseline Drug_Administration Zandatrigine Administration (Vehicle Control Group) Baseline->Drug_Administration Post_Treatment Post-Treatment Seizure Monitoring Drug_Administration->Post_Treatment Data_Analysis Data Analysis (Statistical Comparison) Post_Treatment->Data_Analysis Outcome Determination of Efficacy Data_Analysis->Outcome

Workflow for assessing zandatrigine's efficacy.

Experimental Protocols

Protocol 1: Amygdala Kindling Model in Rats

The amygdala kindling model is a widely used and well-validated model of focal epilepsy that mimics the progressive development of seizures from a focal point.

Objective: To evaluate the effect of zandatrigine on the development and expression of focal and secondarily generalized seizures in the amygdala kindling model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Constant current stimulator

  • EEG recording system

  • Zandatrigine

  • Vehicle (e.g., 0.5% methylcellulose)

  • Anesthetics (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Electrode Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a bipolar electrode into the right basolateral amygdala using appropriate stereotaxic coordinates (e.g., AP: -2.8 mm, ML: -4.8 mm, DV: -8.5 mm from bregma).

    • Implant recording electrodes over the cortex.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow a recovery period of at least one week.

  • Determination of Afterdischarge Threshold (ADT):

    • Place the rat in the recording chamber and connect the electrodes to the stimulator and EEG system.

    • Deliver a series of monophasic square wave pulses (1 ms (B15284909) duration, 60 Hz) for 1 second, starting at a low current (e.g., 20 µA) and increasing in increments (e.g., 10 µA) every 2 minutes until an afterdischarge (AD) of at least 3 seconds is observed on the EEG. The ADT is the lowest current intensity that elicits an AD.

  • Kindling Acquisition Phase:

    • Stimulate each rat once daily at its ADT.

    • Observe and score the behavioral seizures according to Racine's scale (see Table 3).

    • Continue daily stimulations until the rat consistently exhibits Stage 5 seizures (fully kindled).

  • Drug Testing in Fully Kindled Rats:

    • Once fully kindled, administer zandatrigine (e.g., 15 mg/kg, p.o.) or vehicle at a specified time before the daily stimulation (e.g., 60 minutes).

    • Stimulate the rat at its ADT.

    • Record the seizure duration, Racine score, and afterdischarge duration.

    • A crossover design can be used where each animal receives both vehicle and zandatrigine on different days, with a washout period in between.

Table 3: Racine's Scale for Seizure Severity

StageBehavioral Manifestations
1Mouth and facial movements
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling (loss of postural control)

Data Analysis:

  • Compare the mean seizure duration, Racine score, and afterdischarge duration between the zandatrigine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Kainic Acid-Induced Focal Epilepsy Model in Mice

The intrahippocampal injection of kainic acid (KA) induces status epilepticus, followed by a latent period and the development of spontaneous recurrent focal seizures, modeling key features of human temporal lobe epilepsy.

Objective: To assess the effect of zandatrigine on spontaneous recurrent seizures in the kainic acid model.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Stereotaxic apparatus

  • Microinjection pump and syringe

  • Cannula for intrahippocampal injection

  • Kainic acid solution (e.g., 20 mM in sterile saline)[4]

  • Zandatrigine

  • Vehicle

  • Video-EEG monitoring system

  • Anesthetics

Procedure:

  • Cannula Implantation:

    • Anesthetize the mouse and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the dorsal hippocampus (e.g., AP: -2.0 mm, ML: -1.5 mm, DV: -1.5 mm from bregma).

    • Implant EEG recording electrodes.

    • Secure the assembly with dental cement and allow for a one-week recovery period.

  • Kainic Acid Injection:

    • Briefly anesthetize the mouse and inject a low dose of kainic acid (e.g., 50 nL of 20 mM solution) into the hippocampus through the guide cannula.[4]

    • Monitor the animal for the development of status epilepticus.

    • After the acute phase, house the mice individually for long-term video-EEG monitoring.

  • Monitoring for Spontaneous Seizures:

    • After a latent period of approximately one to two weeks, spontaneous recurrent seizures will begin to occur.

    • Record continuous video-EEG to establish a baseline seizure frequency and duration for each mouse over a period of at least two weeks.

  • Drug Administration and Evaluation:

    • Following the baseline recording period, administer zandatrigine (e.g., 15 mg/kg, p.o.) or vehicle daily for a specified treatment period (e.g., one to two weeks).

    • Continue continuous video-EEG monitoring throughout the treatment period.

Data Analysis:

  • Quantify the frequency and duration of spontaneous seizures during the baseline and treatment periods for both the zandatrigine and vehicle groups.

  • Calculate the percentage change in seizure frequency and duration from baseline for each animal.

  • Compare the effects of zandatrigine and vehicle using appropriate statistical methods.

Protocol 3: Pentylenetetrazole (PTZ) Kindling Model in Mice

Chemical kindling with subconvulsive doses of pentylenetetrazole (PTZ) provides another model of epileptogenesis, leading to a progressive increase in seizure susceptibility.[5][6][7]

Objective: To determine the effect of zandatrigine on the development of PTZ-induced kindling.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 35 mg/mL in saline)

  • Zandatrigine

  • Vehicle

  • Injection syringes

Procedure:

  • Kindling Induction and Drug Treatment:

    • Divide the mice into groups: vehicle + PTZ, and zandatrigine + PTZ.

    • Administer zandatrigine (e.g., 15 mg/kg, p.o.) or vehicle at a specified time before each PTZ injection (e.g., 60 minutes).

    • Inject a subconvulsive dose of PTZ (e.g., 35 mg/kg, i.p.) every other day.[8]

    • Immediately after each PTZ injection, observe the mice for 30 minutes and score the seizure severity using a standardized scale (see Table 4).

  • Assessment of Kindling Development:

    • Continue the injections until the vehicle-treated animals consistently exhibit generalized tonic-clonic seizures (Stage 5).

    • The number of injections required to reach the first Stage 4 or 5 seizure is a measure of the rate of kindling development.

Table 4: Seizure Scoring for PTZ-Induced Seizures

ScoreBehavioral Manifestations
0No response
1Ear and facial twitching
2Myoclonic jerks of the body
3Clonic forelimb convulsions
4Generalized clonic seizures with rearing
5Generalized tonic-clonic seizures with loss of righting reflex

Data Analysis:

  • Compare the mean seizure scores for each injection day between the zandatrigine and vehicle groups.

  • Analyze the latency to the onset of different seizure stages.

  • Compare the number of animals in each group that reach a fully kindled state.

Conclusion

Zandatrigine represents a promising, novel therapeutic agent for focal epilepsy due to its high selectivity for the NaV1.6 sodium channel. The preclinical models and protocols described in these application notes provide a framework for the continued investigation of zandatrigine's anticonvulsant properties and its potential for clinical translation. The use of standardized and well-characterized models is crucial for obtaining reproducible and meaningful data to further elucidate the role of NaV1.6 in epilepsy and to advance the development of targeted therapies like zandatrigine.

References

Application

Application Notes and Protocols for Zandatrigine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the dissolution and use of Zandatrigine, a selective voltage-gated sodium channel NaV1.6/SCN8A inhibi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Zandatrigine, a selective voltage-gated sodium channel NaV1.6/SCN8A inhibitor, in a cell culture setting. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Zandatrigine is a potent, orally active compound that can penetrate the blood-brain barrier and is utilized in studies of neuronal hyperexcitability and epileptic seizures.[1] It functions by inhibiting sodium influx through non-covalent binding to the VSD4 structure of NaV1.6, which blocks persistent and resuscitative currents under pathological conditions.[1]

Data Presentation

Quantitative Data Summary
ParameterValueReference
Molecular Weight 460.59 g/mol [1]
Solubility in DMSO 125 mg/mL (271.39 mM)[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO), newly opened[1]
hNaV1.6 IC50 0.051 µM (in HEK293 cells)[1]
mNaV1.6 IC50 0.058 µM (in HEK293 cells)[1]
hNaV1.1 IC50 39 µM[1]
hNaV1.2 IC50 6.9 µM[1]
Powder Storage -20°C for 3 years; 4°C for 2 years[1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

Protocol for Preparation of Zandatrigine Stock Solution

This protocol outlines the steps for dissolving powdered Zandatrigine to create a high-concentration stock solution for use in cell culture experiments.

Materials:

  • Zandatrigine powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)

  • Calibrated precision balance

  • Ultrasonic water bath

  • Sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Equilibration: Before opening, allow the vial of Zandatrigine powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture on the compound.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of Zandatrigine powder and transfer it to a sterile conical tube.

  • Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 2.1711 mL of DMSO per 1 mg of Zandatrigine.[1]

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Ultrasonication: To ensure complete dissolution, place the tube in an ultrasonic water bath for 10-15 minutes.[1] The solution should become clear.

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Protocol for Diluting Zandatrigine in Cell Culture Medium

This protocol describes the preparation of working concentrations of Zandatrigine in cell culture medium from the concentrated stock solution.

Materials:

  • Zandatrigine stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile, polypropylene tubes

  • Sterile, filtered pipette tips

Procedure:

  • Thawing Stock Solution: Thaw an aliquot of the Zandatrigine stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the desired volume of the intermediate or stock solution to the cell culture medium to achieve the final working concentration. For instance, to obtain a 1 µM final concentration from a 100 µM intermediate solution, add 10 µL of the intermediate solution to every 1 mL of cell culture medium.

  • Mixing: Gently mix the final solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can be detrimental to some media components.

  • Application to Cells: Immediately apply the freshly prepared Zandatrigine-containing medium to your cell cultures.

  • Solvent Control: It is critical to include a vehicle control in your experiments. This should consist of cells treated with the same final concentration of DMSO as the highest concentration of Zandatrigine used, to account for any effects of the solvent on the cells.

Important Considerations:

  • Solubility in Aqueous Media: Zandatrigine has limited solubility in aqueous solutions. It is crucial to first dissolve it in DMSO before diluting in cell culture medium.

  • Stability in Media: The stability of Zandatrigine in cell culture medium over time has not been extensively reported. For long-term experiments, it may be necessary to change the medium with freshly diluted compound periodically. It is recommended to perform a stability test for your specific experimental conditions if the incubation period is prolonged.

  • Plastic Binding: Some compounds can adhere to plastic surfaces. While not specifically reported for Zandatrigine, using low-protein-binding plastics can be a precautionary measure.

Visualizations

Zandatrigine Stock Solution Preparation Workflow

G cluster_0 Preparation cluster_1 Application A Equilibrate Zandatrigine Powder to Room Temperature B Weigh Powder and Transfer to Sterile Tube A->B C Add Anhydrous DMSO B->C D Vortex to Mix C->D E Ultrasonicate for Complete Dissolution D->E F Aliquot into Single-Use Tubes E->F G Store at -80°C or -20°C F->G H Thaw Aliquot I Prepare Working Dilution in Cell Culture Medium H->I J Treat Cells I->J

Caption: Workflow for dissolving and storing Zandatrigine.

Simplified Signaling Pathway of Zandatrigine Actiondot

G Zandatrigine Zandatrigine NaV1_6 NaV1.6 Channel (VSD4 Domain) Zandatrigine->NaV1_6 Inhibits SodiumInflux Pathological Persistent Sodium Influx NaV1_6->SodiumInflux Mediates NeuronalHyperexcitability Neuronal Hyperexcitability SodiumInflux->NeuronalHyperexcitability Leads to

References

Method

Zandatrigine (NBI-921352) for Epilepsy: Application Notes and Clinical Trial Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Zandatrigine (formerly known as VX-337 or GSK1014802, and also referred to as NBI-921352 or XEN901) is a potent and highly selective inhibitor of t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zandatrigine (formerly known as VX-337 or GSK1014802, and also referred to as NBI-921352 or XEN901) is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.6. This channel is predominantly expressed in the central nervous system and plays a crucial role in the initiation and propagation of action potentials in excitatory neurons. Gain-of-function mutations in the SCN8A gene, which encodes for NaV1.6, are associated with severe, early-infantile epileptic encephalopathies (SCN8A-DEE). This document provides a comprehensive overview of the clinical trial design for Zandatrigine in the treatment of epilepsy, with a focus on adult focal onset seizures and SCN8A-DEE. It includes a summary of preclinical and Phase I data, detailed protocols for Phase II studies, and a discussion of the underlying mechanism of action.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While numerous anti-seizure medications (ASMs) are available, a significant portion of patients continue to experience seizures. The development of targeted therapies based on the underlying genetic and molecular mechanisms of epilepsy is a key area of research. The voltage-gated sodium channel NaV1.6 has emerged as a promising target, particularly for certain genetic epilepsies. Zandatrigine is a first-in-class selective NaV1.6 inhibitor developed for the treatment of epilepsy.

Mechanism of Action

Zandatrigine selectively inhibits the NaV1.6 sodium channel, which is highly expressed in the axon initial segment of excitatory neurons and is critical for the initiation of action potentials.[1][2] In pathological conditions such as epilepsy, NaV1.6 channels can be hyperactive, leading to neuronal hyperexcitability and seizure generation.[1][3] By selectively blocking NaV1.6, Zandatrigine is hypothesized to reduce this hyperexcitability and thereby decrease seizure frequency, with potentially fewer side effects than non-selective sodium channel blockers.

Proposed Signaling Pathway for Zandatrigine in Epilepsy

Proposed Mechanism of Action of Zandatrigine cluster_Neuron Excitatory Neuron cluster_Outcome Therapeutic Effect NaV1_6 NaV1.6 Channel (Hyperactive) ActionPotential Action Potential Initiation NaV1_6->ActionPotential Increased Na+ influx ReducedAP Reduced Action Potential Firing Hyperexcitability Neuronal Hyperexcitability ActionPotential->Hyperexcitability Increased Firing Rate Seizures Seizure Generation Hyperexcitability->Seizures Zandatrigine Zandatrigine Zandatrigine->NaV1_6 Selective Inhibition ReducedSeizures Decreased Seizure Frequency ReducedAP->ReducedSeizures Zandatrigine Phase II Epilepsy Clinical Trial Workflow Start Patient Recruitment Screening Screening (Inclusion/Exclusion Criteria) Start->Screening Baseline Baseline Period (Seizure Diary) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Z Treatment Arm: Zandatrigine Randomization->Treatment_Z Treatment_P Control Arm: Placebo Randomization->Treatment_P FollowUp Follow-up Period Treatment_Z->FollowUp Treatment_P->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis End End of Study Analysis->End

References

Technical Notes & Optimization

Troubleshooting

Zandatrigine In Vitro Off-Target Effects: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of Zandatrigine (also known as NBI-921352 and XEN901...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of Zandatrigine (also known as NBI-921352 and XEN901). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide clarity for experiments involving this selective NaV1.6 sodium channel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary in vitro off-target effects of Zandatrigine?

A1: Based on available preclinical data, Zandatrigine is a highly selective inhibitor of the voltage-gated sodium channel NaV1.6. Its primary "off-target" profile within the sodium channel family shows significantly lower potency against other isoforms. This selectivity is a key feature of its design, intended to minimize off-target effects associated with less selective sodium channel blockers.[1] Data on off-target effects on a broader range of protein classes, such as kinases or G-protein coupled receptors (GPCRs), is not extensively available in public literature.

Q2: Why is the selectivity of Zandatrigine for NaV1.6 over other sodium channel isoforms important?

A2: The high selectivity of Zandatrigine for NaV1.6 is crucial for its therapeutic rationale and safety profile. By sparing other sodium channel isoforms, it aims to avoid unwanted effects. For instance, avoiding inhibition of NaV1.1, which is predominantly expressed in inhibitory interneurons, is thought to be beneficial.[1][2] Furthermore, minimal activity against NaV1.5, a cardiac sodium channel, is expected to reduce the risk of cardiac-related side effects that have been associated with less selective sodium channel inhibitors.[1][3]

Q3: I am observing unexpected effects in my cell-based assay. Could these be due to off-target activities of Zandatrigine?

A3: While Zandatrigine is highly selective, it is still possible that at high concentrations, it may interact with other targets. If you observe unexpected cellular phenotypes, consider the following:

  • Concentration: Are you using a concentration of Zandatrigine that is significantly higher than its IC50 for NaV1.6? High concentrations increase the likelihood of off-target pharmacology.

  • Cell Line: Does your cell line endogenously express other sodium channel isoforms or other potential targets? Characterize the expression profile of your experimental system.

  • Compound Purity: Verify the purity of your Zandatrigine sample to rule out effects from contaminants.

Q4: Where can I find data on the potency of Zandatrigine against different sodium channel isoforms?

A4: The inhibitory concentrations (IC50) of Zandatrigine against a panel of human and murine voltage-gated sodium channels have been determined using in vitro electrophysiology assays. Please refer to the data tables below for a summary of these findings.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in IC50 values between experiments. 1. Inconsistent cell passage number or health. 2. Fluctuation in assay temperature. 3. Instability of the patch clamp recording.1. Use cells within a consistent passage number range and ensure high viability. 2. Maintain a stable temperature throughout the experiment as ion channel kinetics are temperature-sensitive. 3. Monitor seal resistance and whole-cell parameters to ensure high-quality recordings.
Apparent lack of Zandatrigine activity in an in vitro model. 1. Low or absent expression of the NaV1.6 channel in the chosen cell line. 2. The channel is predominantly in a state that Zandatrigine has a low affinity for (e.g., resting state).1. Confirm the expression of NaV1.6 in your cell model using techniques like qPCR or Western blot. 2. Zandatrigine is a state-dependent inhibitor, preferentially targeting inactivated channels. Ensure your voltage protocol is designed to induce the inactivated state of the channel.[1][3]
Observed cytotoxicity at higher concentrations. Potential for off-target effects or non-specific cellular toxicity at concentrations significantly exceeding the therapeutic range.Conduct a standard cytotoxicity assay (e.g., MTT or LDH) to determine the toxicity threshold of Zandatrigine in your specific cell line. Correlate this with the concentrations used in your functional assays.

Data Presentation

Table 1: In Vitro Potency of Zandatrigine against Human Voltage-Gated Sodium Channel Isoforms

Target IsoformIC50 (µM)Selectivity Ratio (IC50 hNaVX / IC50 hNaV1.6)
hNaV1.139756
hNaV1.26.9134
hNaV1.3>30>583
hNaV1.4>30>583
hNaV1.5>30>583
hNaV1.60.0511
hNaV1.7>14276
Data sourced from automated patch-clamp electrophysiology on HEK-293 cells.[1][3]

Table 2: In Vitro Potency of Zandatrigine against Murine Voltage-Gated Sodium Channel Isoforms

Target IsoformIC50 (µM)
mNaV1.1709
mNaV1.2191
mNaV1.60.058
Data sourced from automated patch-clamp electrophysiology on HEK-293 cells.[2]

Experimental Protocols

Key Experiment: Determination of IC50 using Automated Patch-Clamp Electrophysiology

This protocol provides a general methodology for assessing the inhibitory activity of Zandatrigine on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK-293 cells).

1. Cell Culture and Preparation:

  • Culture HEK-293 cells stably expressing the human or murine sodium channel isoform of interest in appropriate media and conditions.

  • On the day of the experiment, detach cells using a gentle dissociation solution.

  • Resuspend the cells in an extracellular solution and allow them to recover before use.

2. Automated Patch-Clamp Procedure:

  • Utilize an automated patch-clamp platform (e.g., SyncroPatch 384PE or similar).

  • Prime the system with appropriate intracellular and extracellular solutions.

  • Load the cell suspension onto the system. The system will automatically catch cells and form giga-ohm seals.

  • Establish a whole-cell recording configuration.

3. Voltage Protocol and Data Acquisition:

  • Apply a voltage protocol designed to elicit sodium currents and to assess state-dependent inhibition. This typically involves holding the cell at a hyperpolarized potential, followed by a depolarizing pulse to open the channels, and then a test pulse to measure the current after the channels have entered an inactivated state.

  • Record baseline sodium currents in the absence of the compound.

  • Prepare serial dilutions of Zandatrigine in the extracellular solution.

  • Apply increasing concentrations of Zandatrigine to the cells and record the corresponding inhibition of the sodium current.

4. Data Analysis:

  • Measure the peak sodium current at each concentration of Zandatrigine.

  • Normalize the current at each concentration to the baseline current.

  • Plot the normalized current as a function of the Zandatrigine concentration.

  • Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.

Visualizations

experimental_workflow Automated Patch-Clamp Workflow for Zandatrigine IC50 Determination cluster_prep Cell Preparation cluster_apc Automated Patch-Clamp cluster_data Data Acquisition & Analysis culture Culture HEK-293 cells with target NaV isoform dissociate Dissociate and resuspend cells culture->dissociate load_cells Load cells onto APC platform dissociate->load_cells giga_seal Achieve Giga-ohm seal load_cells->giga_seal whole_cell Establish whole-cell configuration giga_seal->whole_cell baseline Record baseline Na+ current whole_cell->baseline apply_drug Apply increasing concentrations of Zandatrigine baseline->apply_drug record_inhibition Record current inhibition apply_drug->record_inhibition plot_curve Plot concentration-response curve record_inhibition->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Caption: Workflow for determining Zandatrigine IC50 using automated patch-clamp.

signaling_pathway Zandatrigine's Selectivity Profile and Rationale cluster_target Primary Target cluster_off_target Key Off-Targets (Sparing Effect) Zandatrigine Zandatrigine NaV1_6 NaV1.6 Zandatrigine->NaV1_6 High Potency Inhibition NaV1_1 NaV1.1 (Inhibitory Neurons) Zandatrigine->NaV1_1 Very Low Potency NaV1_5 NaV1.5 (Cardiac Tissue) Zandatrigine->NaV1_5 Very Low Potency NaV1_2 NaV1.2 Zandatrigine->NaV1_2 Low Potency

Caption: Zandatrigine's selectivity for NaV1.6 over other key NaV isoforms.

References

Optimization

Technical Support Center: Optimizing Zandatrigine for Electrophysiology

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Zandatrigine for electrop...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Zandatrigine for electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is Zandatrigine and what is its primary mechanism of action?

Zandatrigine (also known as NBI-921352 or XEN901) is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6.[1] Its mechanism of action involves non-covalently binding to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel. This binding blocks persistent and resurgent sodium currents, which are often pathologically elevated in conditions of neuronal hyperexcitability.[1] By selectively targeting NaV1.6, Zandatrigine can reduce neuronal hyperexcitability, which is a key factor in epileptic seizures.[1][2]

Q2: For which sodium channel subtypes is Zandatrigine most selective?

Zandatrigine exhibits high selectivity for NaV1.6 over other sodium channel isoforms. It is reported to be 134-756 times more selective for NaV1.6 than for NaV1.1 and NaV1.2.[1] This selectivity is crucial as it minimizes effects on other sodium channels that are important for normal physiological function, such as NaV1.1, which is predominantly expressed in inhibitory interneurons.[1]

Q3: What are the recommended starting concentrations for Zandatrigine in electrophysiology experiments?

The optimal concentration of Zandatrigine will depend on the specific experimental preparation (e.g., cell lines, primary neurons, brain slices) and the research question. Based on published IC50 values, a good starting point for in vitro experiments is in the low nanomolar to low micromolar range. For patch-clamp experiments on cells expressing NaV1.6, concentrations around the IC50 value (approximately 50-60 nM) are recommended.[1] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific system.

Q4: How should I prepare and store Zandatrigine solutions?

For stock solutions, it is recommended to store Zandatrigine at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Before use, allow the solution to thaw completely and bring it to room temperature. Ensure the solution is well-mixed before diluting to the final working concentration in your experimental buffer.

Data Presentation

Zandatrigine Potency (IC50) on NaV Channel Subtypes
Channel SubtypeSpeciesIC50 (µM)
hNaV1.6Human0.051[1]
mNaV1.6Mouse0.058[1]
hNaV1.1Human39[1]
mNaV1.1Mouse709[1]
hNaV1.2Human6.9[1]
mNaV1.2Mouse191[1]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of NaV1.6 Currents in HEK293 Cells

This protocol outlines a method to assess the effect of Zandatrigine on NaV1.6 channels heterologously expressed in HEK293 cells.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Procedure:

  • Cell Culture: Culture HEK293 cells stably expressing human NaV1.6 on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.

    • Establish a giga-ohm seal between the patch pipette and a selected cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -100 mV.

    • Elicit sodium currents using a voltage step protocol (e.g., depolarizing steps from -80 mV to +60 mV in 10 mV increments).

  • Zandatrigine Application:

    • After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of Zandatrigine.

    • Allow sufficient time for the drug to equilibrate and exert its effect (typically a few minutes).

    • Record sodium currents again using the same voltage protocol.

  • Data Analysis: Measure the peak inward current at each voltage step before and after Zandatrigine application. Calculate the percentage of inhibition to determine the effect of the compound.

Mandatory Visualizations

Signaling Pathway of Zandatrigine Action

Zandatrigine_Mechanism Zandatrigine Zandatrigine NaV1_6 NaV1.6 Channel (VSD4) Zandatrigine->NaV1_6 Binds to & Inhibits Persistent_Current Persistent Na+ Current NaV1_6->Persistent_Current Mediates Resurgent_Current Resurgent Na+ Current NaV1_6->Resurgent_Current Mediates Neuronal_Hyperexcitability Neuronal Hyperexcitability Persistent_Current->Neuronal_Hyperexcitability Contributes to Resurgent_Current->Neuronal_Hyperexcitability Contributes to Seizures Epileptic Seizures Neuronal_Hyperexcitability->Seizures Leads to

Caption: Mechanism of action of Zandatrigine on the NaV1.6 channel.

Experimental Workflow for Zandatrigine Electrophysiology

Ephys_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., HEK293 with NaV1.6) Seal Giga-ohm Seal Formation Cell_Prep->Seal Solution_Prep Solution Preparation (Internal & External) Solution_Prep->Seal Whole_Cell Achieve Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Na+ Currents Whole_Cell->Baseline Drug_App Apply Zandatrigine Baseline->Drug_App Post_Drug Record Post-Drug Na+ Currents Drug_App->Post_Drug Measure Measure Peak Currents Post_Drug->Measure Inhibition Calculate % Inhibition Measure->Inhibition Dose_Response Generate Dose-Response Curve Inhibition->Dose_Response

References

Troubleshooting

Technical Support Center: Zandatrigine In Vivo Experiments

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing in vivo experiments with Zandatrigine (also known as NBI-921352 or XEN901)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing in vivo experiments with Zandatrigine (also known as NBI-921352 or XEN901).

Frequently Asked Questions (FAQs)

Q1: What is Zandatrigine and what is its primary mechanism of action?

A1: Zandatrigine is a selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6, which is encoded by the SCN8A gene.[1] It is designed to be a precision medicine for conditions driven by the hyperexcitability of neurons due to gain-of-function mutations in NaV1.6, such as SCN8A-related developmental and epileptic encephalopathy (SCN8A-DEE).[2] Zandatrigine works by non-covalently binding to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel, which blocks the persistent and resurgent sodium currents that are often pathological.[1][3] This action reduces neuronal hyperexcitability and, consequently, seizures.[1]

Q2: How selective is Zandatrigine for NaV1.6 over other sodium channel isoforms?

A2: Zandatrigine exhibits high selectivity for NaV1.6. It is reported to be 134 to 756-fold more selective for NaV1.6 compared to other isoforms like NaV1.1 and NaV1.2.[1][3] This high selectivity is believed to contribute to a potentially improved safety profile compared to less selective sodium channel blockers, as it has minimal effect on NaV1.1 which is important for the function of inhibitory interneurons.[1][4]

Q3: What are the common in vivo models used to test the efficacy of Zandatrigine?

A3: A key in vivo model for Zandatrigine is the Scn8aN1768D/+ mouse model, which has a gain-of-function mutation in the Scn8a gene and exhibits a genetic epilepsy phenotype.[1] Zandatrigine has been shown to be effective in reducing electrically induced seizures in this model.[1] It has also been evaluated in wild-type mouse and rat seizure models, such as the maximal electroshock (MES) assay.[2]

Q4: What is a typical effective dose of Zandatrigine in mouse models?

A4: In the Scn8aN1768D/+ mouse model, a dose of 15 mg/kg administered via oral gavage has been shown to significantly reduce generalized tonic-clonic seizures induced by electrical stimulation.[1] The ED50 (the dose that is effective in 50% of the population) in this model was also determined to be 15 mg/kg, with a resulting brain EC50 (the concentration at which 50% of the maximum effect is observed) of 0.064 μM.[1]

Troubleshooting Guides

Formulation and Administration

Q5: I am having trouble dissolving Zandatrigine for oral administration. What vehicle should I use?

A5: Zandatrigine is a poorly water-soluble compound. While the specific vehicle used in all preclinical studies is not consistently reported in the literature, for poorly soluble compounds administered orally to rodents, common vehicles include:

  • Aqueous suspensions with suspending agents: 0.5% methylcellulose (B11928114) (MC) or carboxymethyl cellulose (B213188) (CMC) in water are frequently used.

  • Oil-based vehicles: Corn oil or sesame oil can be used for highly hydrophobic compounds.[4][5]

  • Co-solvent systems: A mixture of water with a small percentage of a co-solvent like polyethylene (B3416737) glycol (PEG) 400, propylene (B89431) glycol, or DMSO can be used to improve solubility. However, it is crucial to use the lowest effective concentration of the co-solvent to avoid vehicle-induced toxicity.[6][7]

Recommendation: It is advisable to perform a small pilot study to determine the optimal vehicle for your specific experimental conditions, ensuring the formulation is homogenous and stable for the duration of the experiment.

Q6: My animals are showing signs of distress after oral gavage. What could be the cause and how can I mitigate it?

A6: Distress after oral gavage can be due to several factors:

  • Improper technique: Incorrect insertion of the gavage needle can cause injury to the esophagus or trachea. Ensure that personnel are properly trained in the technique.

  • Vehicle intolerance: Some vehicles, especially at high concentrations, can cause gastrointestinal irritation. If you suspect vehicle intolerance, consider reducing the concentration or trying an alternative vehicle.

  • Formulation properties: Highly viscous solutions can be difficult to administer and may cause discomfort. Ensure your formulation is of an appropriate viscosity.

  • Dosing volume: The volume administered should not exceed recommended limits, typically 10 mL/kg for mice.

Troubleshooting Steps:

  • Review your oral gavage technique and ensure it aligns with established best practices.

  • If possible, run a vehicle-only control group to assess for any adverse effects of the vehicle itself.

  • Consider reducing the concentration of your Zandatrigine formulation and adjusting the dosing volume accordingly.

Efficacy and Pharmacokinetics

Q7: I am not observing the expected anti-seizure efficacy with Zandatrigine. What are some potential reasons?

A7: Lack of efficacy can stem from several factors:

  • Inadequate Drug Exposure: This could be due to issues with the formulation leading to poor absorption, or the dose being too low for the specific animal model or seizure induction method.

  • Timing of Administration: The timing of Zandatrigine administration relative to the seizure induction or measurement is critical. Peak plasma concentrations should ideally coincide with the period of seizure susceptibility.

  • Animal Model Variability: The response to Zandatrigine may vary between different animal models of epilepsy. The reported efficacy is in the Scn8aN1768D/+ mouse model and MES models.[1][2]

  • Pharmacokinetic Variability: There can be significant inter-animal variability in drug metabolism and distribution.

Troubleshooting Steps:

  • Verify Formulation: Ensure your Zandatrigine formulation is homogenous and the compound is fully dissolved or suspended.

  • Conduct a Pilot Pharmacokinetic (PK) Study: If feasible, perform a pilot PK study in your specific rodent strain to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and brain-to-plasma ratio. This will help you optimize the dosing regimen.

  • Dose-Response Study: Perform a dose-response study to determine the optimal effective dose in your model.

  • Confirm Target Engagement: If possible, measure Zandatrigine levels in the brain tissue at the time of the efficacy assessment to confirm adequate brain penetration.

Q8: What are the known pharmacokinetic parameters for Zandatrigine?

Safety and Side Effects

Q9: What are the potential side effects of Zandatrigine in vivo?

A9: Preclinical studies suggest that Zandatrigine has an enhanced safety margin compared to non-selective sodium channel blockers like phenytoin (B1677684) and carbamazepine.[4] However, as a CNS-active compound, potential side effects at higher doses could include:

  • Neurological effects: Ataxia (impaired coordination), sedation, or changes in motor activity. These are common side effects for sodium channel blockers.

  • Behavioral changes: Alterations in normal behaviors should be monitored.

Troubleshooting Steps:

  • Careful Observation: Closely monitor animals for any signs of adverse effects, particularly within the first few hours after dosing when plasma concentrations are expected to be highest.

  • Dose Titration: If side effects are observed, consider reducing the dose to determine a well-tolerated and effective dose range.

  • Include a Functional Observation Battery: For more detailed safety assessment, a functional observation battery can be used to systematically evaluate any neurological or behavioral changes.

Data Presentation

Table 1: In Vitro Potency and Selectivity of Zandatrigine

Channel IsoformSpeciesIC50 (μM)Selectivity Ratio (vs. hNaV1.6)
NaV1.6Human0.0511
NaV1.6Mouse0.058-
NaV1.1Human39756
NaV1.2Human6.9134
NaV1.7Human-276
NaV1.3Human->583
NaV1.4Human->583
NaV1.5Human->583
NaV1.1Mouse41-
NaV1.2Mouse11-
Data compiled from multiple sources.[1][2][9]

Table 2: In Vivo Efficacy of Zandatrigine

Animal ModelSeizure InductionRoute of AdministrationEffective Dose (ED50)Brain EC50Reference
Scn8aN1768D/+ MouseElectrical StimulationOral Gavage15 mg/kg0.064 μM[1]
Wild-type MouseMaximal Electroshock (MES)Oral Gavage--[2]
Wild-type RatMaximal Electroshock (MES)Oral Gavage--[2]

Table 3: Human Pharmacokinetic Parameters of Zandatrigine (50 mg oral dose)

FormulationStateTmax (median, hours)T1/2 (mean, hours)
Adult IR TabletFasted~18.5
Pediatric GranulesFasted~18.5
Pediatric GranulesFed~36
Data from a study in healthy adults.[8]

Experimental Protocols

Protocol: Oral Gavage Administration of Zandatrigine in Mice
  • Formulation Preparation:

    • Based on the required dose (e.g., 15 mg/kg) and a standard dosing volume of 10 mL/kg, calculate the required concentration of Zandatrigine in the vehicle.

    • Prepare the chosen vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Weigh the appropriate amount of Zandatrigine and gradually add it to the vehicle while vortexing or stirring to ensure a homogenous suspension. Prepare the formulation fresh daily if stability is a concern.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately to calculate the individual dosing volume.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Insert the gavage needle gently into the esophagus. Do not force the needle.

    • Administer the calculated volume of the Zandatrigine suspension slowly and steadily.

    • Carefully withdraw the needle and return the mouse to its cage.

  • Post-Dosing Monitoring:

    • Observe the animal for at least 15-30 minutes post-dosing for any immediate adverse reactions.

    • Continue to monitor the animals according to the experimental timeline for any behavioral changes or signs of toxicity.

Protocol: EEG Monitoring and Seizure Analysis in Mice
  • EEG Electrode Implantation Surgery:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Secure the mouse in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill small burr holes for the placement of EEG screw electrodes over the brain regions of interest (e.g., cortex, hippocampus). A reference electrode is typically placed over the cerebellum.

    • Implant the electrodes and secure them to the skull using dental cement.

    • Allow the animal to recover fully from surgery before starting the experiment (typically 7-10 days).

  • EEG Recording:

    • Connect the implanted electrodes to a recording system.

    • Allow the mouse to habituate to the recording chamber and tether.

    • Record baseline EEG for a sufficient period before administering Zandatrigine or the vehicle.

    • Administer Zandatrigine and continue EEG recording for the desired duration, along with video monitoring to correlate EEG events with behavior.

  • Seizure Analysis:

    • Visually score the EEG recordings for epileptiform activity, such as spikes, sharp waves, and seizure events, based on established criteria (e.g., high-frequency, high-amplitude discharges with a clear onset and offset).

    • Quantify seizure parameters such as frequency, duration, and severity (e.g., using a Racine scale for behavioral seizures).

    • Automated seizure detection software can also be used for high-throughput analysis, but manual verification of detected events is recommended.

Mandatory Visualizations

Zandatrigine_Mechanism_of_Action cluster_neuron Excitatory Neuron NaV16 NaV1.6 Channel Voltage Sensor Domain 4 (VSD4) Pore NaV16:VSD4->NaV16:Pore Hyper Neuronal Hyperexcitability NaV16:Pore->Hyper Increased Na+ Influx Normal Normal Neuronal Excitability NaV16:VSD4->Normal Stabilizes Inactivated State (Reduced Na+ Influx) Zandatrigine Zandatrigine Zandatrigine->NaV16:VSD4 Binds to Inactivated State Seizure Seizure Activity Hyper->Seizure

Caption: Mechanism of Zandatrigine action on the NaV1.6 channel.

Zandatrigine_In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Model Selection (e.g., Scn8aN1768D/+ mice) B Zandatrigine Formulation (Vehicle Selection & Preparation) A->B E Zandatrigine Administration (Oral Gavage) B->E C EEG Electrode Implantation (if required) D Baseline Recording (Behavioral/EEG) C->D D->E F Post-Dosing Monitoring (Behavioral/EEG) E->F G Seizure Quantification (Frequency, Duration, Severity) F->G H Pharmacokinetic Analysis (Plasma/Brain Concentrations) F->H I Statistical Analysis G->I H->I

Caption: General workflow for in vivo Zandatrigine experiments.

Troubleshooting_Logic Start Unexpected Experimental Outcome Q1 Is the lack of efficacy the primary issue? Start->Q1 Q2 Are adverse side effects observed? Q1->Q2 No A1 Check Formulation (Solubility, Stability, Homogeneity) Q1->A1 Yes B1 Assess for Vehicle Effects (Vehicle-only control) Q2->B1 Yes A2 Verify Dose and Dosing Regimen (Timing relative to Tmax) A1->A2 A3 Conduct Pilot PK Study (Confirm Brain Exposure) A2->A3 A4 Perform Dose-Response Study A3->A4 B2 Reduce Dose B1->B2 B3 Monitor for Specific Side Effects (Neurological, Behavioral) B2->B3 B4 Consider Off-Target Effects (Review literature for known liabilities) B3->B4

Caption: Troubleshooting decision tree for Zandatrigine in vivo studies.

References

Optimization

Technical Support Center: Zandatrigine in Primary Neuron Cultures

Disclaimer: Zandatrigine is a selective NaV1.6 inhibitor under investigation for the treatment of epilepsy.[1][2][3] Publicly available data on its specific toxicity profile in primary neuron cultures is limited. This gu...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Zandatrigine is a selective NaV1.6 inhibitor under investigation for the treatment of epilepsy.[1][2][3] Publicly available data on its specific toxicity profile in primary neuron cultures is limited. This guide is intended to provide general advice and troubleshooting strategies for researchers investigating the effects of Zandatrigine or other selective sodium channel inhibitors in an in vitro neuronal setting. The information provided is based on the known pharmacology of Zandatrigine and established principles of neurotoxicity testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Zandatrigine?

A1: Zandatrigine is a selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6, which is encoded by the SCN8A gene.[1][2] It reduces neuronal hyperexcitability by blocking persistent and resurgent sodium currents under pathological conditions.[1] Its high selectivity for NaV1.6 over other isoforms, such as NaV1.1 and NaV1.2, is a key feature of its pharmacological profile.[1]

Q2: What is the expected effect of Zandatrigine on the electrophysiological activity of primary neurons in culture?

A2: By selectively inhibiting NaV1.6, Zandatrigine is expected to reduce neuronal hyperexcitability. In primary neuron cultures, this may manifest as a decrease in the frequency of spontaneous action potentials and network bursts.[4][5] The extent of this effect will likely be dependent on the specific neuron type and their expression levels of NaV1.6.

Q3: What concentrations of Zandatrigine should I use in my experiments?

A3: The effective concentration will vary depending on the experimental goals and the specific neuronal culture system. As a starting point, consider the reported IC50 values for Zandatrigine against different sodium channel isoforms (see Table 1). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Q4: Are there potential off-target effects of Zandatrigine that I should be aware of?

A4: While Zandatrigine is highly selective for NaV1.6, it does show some activity at higher concentrations on other sodium channel isoforms, such as NaV1.1 and NaV1.2.[1] At micromolar concentrations, researchers should consider the possibility of effects on these other channels, which could influence neuronal network activity.

Q5: How should I assess the viability of my primary neuron cultures when treating with Zandatrigine?

A5: It is crucial to use multiple viability assays to get a comprehensive understanding of potential toxicity. Commonly used assays include the MTT assay (for metabolic activity), the LDH assay (for membrane integrity), and immunocytochemistry with markers like MAP2 for neuronal morphology and DAPI for nuclear condensation.[6][7]

Troubleshooting Guide

Problem 1: I am observing significant neuronal death at concentrations where I expect to only see modulation of activity.

  • Possible Cause 1: Solvent Toxicity. The solvent used to dissolve Zandatrigine (e.g., DMSO) may be at a toxic concentration in your final culture medium.

    • Solution: Ensure the final concentration of the solvent is below the toxic threshold for your primary neuron cultures (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity.

  • Possible Cause 2: Off-target effects. At higher concentrations, Zandatrigine may be inhibiting other essential cellular processes or other sodium channel subtypes crucial for neuronal survival in your specific culture system.

    • Solution: Perform a detailed dose-response curve to identify a therapeutic window. Correlate viability data with functional data (e.g., from micro-electrode arrays) to distinguish between functional modulation and toxicity.

  • Possible Cause 3: Excitotoxicity in the absence of activity. In some neuronal networks, a complete block of activity can paradoxically lead to cell death pathways being activated.

    • Solution: Investigate markers of apoptosis and necrosis at different time points following Zandatrigine application.

Problem 2: I am not observing any effect of Zandatrigine on neuronal firing, even at high concentrations.

  • Possible Cause 1: Low expression of NaV1.6. The primary neurons in your culture may not express sufficient levels of the NaV1.6 channel for Zandatrigine to have a significant effect.

    • Solution: Verify the expression of NaV1.6 in your specific primary neuron culture using techniques like immunocytochemistry or qPCR. Consider using a different neuronal cell type known to have high NaV1.6 expression.

  • Possible Cause 2: Compound inactivity. The Zandatrigine you are using may have degraded or may not be biologically active.

    • Solution: Obtain a fresh batch of the compound from a reputable supplier. If possible, verify its activity in a validated assay system.

  • Possible Cause 3: Insufficient neuronal activity at baseline. If your neuronal culture has very low spontaneous activity, the effect of an inhibitor may be difficult to detect.

    • Solution: Consider using a pro-convulsant or stimulating agent to increase baseline activity, which may make the inhibitory effects of Zandatrigine more apparent.

Quantitative Data

Table 1: In Vitro Potency of Zandatrigine on Human and Murine Voltage-Gated Sodium Channel Isoforms

Channel IsoformSpeciesIC50 (µM)
NaV1.6Human0.051[1]
NaV1.6Murine0.058[1]
NaV1.1Human39[1]
NaV1.2Human6.9[1]
NaV1.1Murine709[1]
NaV1.2Murine191[1]

Table 2: Example Data Presentation for a Neurotoxicity Study

Zandatrigine (µM)Neuronal Viability (MTT Assay, % of Control)LDH Release (% of Max)MAP2 Positive Cells (% of Control)
0 (Vehicle)100 ± 5.25.1 ± 1.3100 ± 6.8
0.198.7 ± 4.95.5 ± 1.197.4 ± 7.1
195.2 ± 6.18.2 ± 2.093.1 ± 8.0
1080.3 ± 7.525.6 ± 4.375.9 ± 9.2
10045.1 ± 8.268.9 ± 5.730.2 ± 10.4

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using MTT Assay

  • Cell Culture: Plate primary neurons at a suitable density in a 96-well plate and culture for the desired duration.

  • Treatment: Treat neurons with a range of concentrations of Zandatrigine and appropriate vehicle controls for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Assessment of Neuronal Membrane Integrity using LDH Assay

  • Cell Culture and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a separate 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Measurement: Measure the absorbance at the wavelength specified in the kit's manual (usually 490 nm).

  • Analysis: Include controls for background LDH activity and a maximum LDH release control (by lysing a set of untreated cells). Calculate the percentage of LDH release relative to the maximum release control.

Visualizations

Zandatrigine_Mechanism_of_Action cluster_neuron Neuron Zandatrigine Zandatrigine NaV1_6 NaV1.6 Channel Zandatrigine->NaV1_6 Inhibits Reduced_Excitability Reduced Neuronal Excitability Sodium_Influx Persistent Na+ Influx NaV1_6->Sodium_Influx Allows NaV1_6->Reduced_Excitability Leads to Membrane_Potential Membrane Depolarization Sodium_Influx->Membrane_Potential Action_Potential Action Potential Firing Membrane_Potential->Action_Potential Hyperexcitability Neuronal Hyperexcitability Action_Potential->Hyperexcitability

Caption: Mechanism of Zandatrigine action on neuronal excitability.

Neurotoxicity_Workflow cluster_workflow Experimental Workflow cluster_assays Assessments start Primary Neuron Culture treatment Treat with Zandatrigine (Dose-Response) start->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation viability Viability Assays (MTT, LDH) incubation->viability morphology Morphological Analysis (Immunocytochemistry) incubation->morphology function FunctionalAssays (Micro-Electrode Array) incubation->function analysis Data Analysis viability->analysis morphology->analysis function->analysis conclusion Determine Therapeutic vs. Toxic Concentration Window analysis->conclusion

Caption: Workflow for assessing Zandatrigine neurotoxicity.

Troubleshooting_Logic rect_node rect_node start Unexpected Result? high_toxicity High Toxicity Observed? start->high_toxicity no_effect No Effect Observed? start->no_effect high_toxicity->no_effect No check_solvent Check Solvent Control high_toxicity->check_solvent Yes check_nav_expression Verify NaV1.6 Expression no_effect->check_nav_expression Yes check_dose Review Dose-Response check_solvent->check_dose check_compound Verify Compound Activity check_nav_expression->check_compound

Caption: Troubleshooting logic for unexpected experimental results.

References

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Zandatrigine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experiment...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and enhancement of Zandatrigine's bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My in vivo rodent study shows low oral bioavailability for Zandatrigine. What are the potential causes and how can I troubleshoot this?

A: Low oral bioavailability of Zandatrigine can stem from several factors. A systematic approach is crucial to identify the root cause.

  • Poor Aqueous Solubility: Zandatrigine's solubility can be a limiting factor for its dissolution in the gastrointestinal (GI) tract. If the compound does not dissolve, it cannot be absorbed.

    • Troubleshooting:

      • Conduct thorough in vitro solubility studies across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to confirm solubility limitations.

      • Consider formulation strategies to enhance solubility, such as micronization to increase surface area, or developing amorphous solid dispersions.[1]

  • Low Intestinal Permeability: The drug may have difficulty crossing the intestinal epithelium to enter systemic circulation.

    • Troubleshooting:

      • Perform a Caco-2 permeability assay to assess the intrinsic permeability of Zandatrigine.[2] This in vitro model mimics the human intestinal barrier.

      • If permeability is low, investigate if Zandatrigine is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be evaluated in the Caco-2 assay by co-administering a known P-gp inhibitor.[3]

  • High First-Pass Metabolism: Zandatrigine may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[4]

    • Troubleshooting:

      • Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of Zandatrigine.

      • If first-pass metabolism is high, consider co-administration with an inhibitor of the primary metabolizing enzymes (if known and safe) in preclinical models to confirm this as the cause.[5] Prodrug approaches could also be explored in the long term.[4]

  • Formulation-Related Issues: The formulation used in your study may not be optimal for in vivo dissolution and absorption.

    • Troubleshooting:

      • Ensure the preclinical formulation is appropriate. For early studies, a solution or a well-dispersed suspension is often preferred to minimize dissolution-limited absorption.[6]

      • Experiment with different excipients that can improve wettability and dissolution.[7]

2. Q: We are observing a significant food effect with our Zandatrigine formulation, where administration with food decreases Cmax. Why does this happen and how can we mitigate it?

A: The observation that a high-fat meal delays Tmax and decreases the Cmax of Zandatrigine granules is a classic example of a food effect.[8] Food can influence drug bioavailability through various mechanisms.[9]

  • Delayed Gastric Emptying: Food, particularly high-fat meals, can slow the rate at which the stomach empties its contents into the small intestine, which is the primary site of drug absorption. This delay can lead to a later Tmax and a lower Cmax, as the drug is presented to the absorptive surface more slowly.

  • Changes in GI Physiology: Food can alter the pH of the GI tract and stimulate the secretion of bile. While bile can sometimes aid in the dissolution of poorly soluble drugs, the overall effect is complex and drug-dependent.

  • Mitigation Strategies:

    • Formulation Design: Developing a formulation that is less susceptible to GI tract variations can help. For instance, a self-emulsifying drug delivery system (SEDDS) can create a fine emulsion upon contact with GI fluids, which can improve the dissolution and absorption of lipophilic drugs, potentially overcoming food effects.[10]

    • Patient Dosing Instructions: If the food effect cannot be eliminated through formulation, clinical trial protocols and eventual prescribing information would need to include specific instructions regarding administration with or without food to ensure consistent therapeutic exposure.

3. Q: How do I select the right excipients for a preclinical oral formulation of Zandatrigine?

A: Excipient selection is a critical step in preclinical formulation development.[11] The goal is to create a simple, stable formulation that maximizes exposure for pharmacokinetic and toxicology studies.[12]

  • Solubilizing Agents: If Zandatrigine has low aqueous solubility, consider using co-solvents (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol) or surfactants (e.g., polysorbates) to create a solution.[13]

  • Suspending Agents: For suspension formulations, use wetting agents (to ensure uniform dispersion of the drug particles) and viscosity-modifying agents (to prevent settling).

  • Biocompatibility and Safety: Ensure that all excipients are generally regarded as safe (GRAS) and are appropriate for the animal species being studied.[14]

  • Compatibility: Perform compatibility studies to ensure that the chosen excipients do not degrade Zandatrigine.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Zandatrigine in Different Formulations (Rat Model)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Oral Bioavailability (%)
Aqueous Suspension101502.090015
Micronized Suspension103001.5180030
Solid Dispersion107501.0450075
Intravenous Solution212000.16000100

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

1. In Vitro Equilibrium Solubility Assay

  • Objective: To determine the thermodynamic solubility of Zandatrigine in different aqueous media.

  • Methodology:

    • Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

    • Add an excess amount of Zandatrigine powder to a known volume of each buffer in separate glass vials.

    • Seal the vials and place them in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually inspect for the presence of undissolved solid.

    • Filter the samples through a 0.45 µm filter to remove undissolved particles.

    • Quantify the concentration of dissolved Zandatrigine in the filtrate using a validated analytical method, such as HPLC-UV.

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of Zandatrigine and determine if it is a substrate for efflux transporters.[2]

  • Methodology:

    • Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) transport, add a solution of Zandatrigine to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • For basolateral to apical (B-A) transport, add the Zandatrigine solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver chamber and analyze the concentration of Zandatrigine by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[15]

3. In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the key pharmacokinetic parameters of Zandatrigine after oral and intravenous administration.

  • Methodology:

    • Fast male Sprague-Dawley rats overnight.

    • Divide the animals into two groups: one for intravenous (IV) administration and one for oral (PO) administration.

    • Administer Zandatrigine at a defined dose. For the IV group, administer as a bolus via the tail vein. For the PO group, administer by oral gavage.

    • Collect blood samples from each animal at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of Zandatrigine in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

    • Determine the absolute oral bioavailability by comparing the dose-normalized AUC from the oral route to that from the intravenous route (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Visualizations

G cluster_0 Factors Affecting Zandatrigine Bioavailability Absorption GI Absorption GutWall Gut Wall Metabolism Absorption->GutWall Metabolism First-Pass Metabolism Metabolism->GutWall Liver Hepatic Metabolism Metabolism->Liver Solubility Aqueous Solubility Solubility->Absorption Dissolution Permeability Intestinal Permeability Permeability->Absorption Formulation Drug Formulation Formulation->Solubility Formulation->Permeability GutWall->Liver Portal Vein SystemicCirculation Systemic Circulation Liver->SystemicCirculation To Body OralDose Oral Administration of Zandatrigine OralDose->Solubility

Caption: Factors influencing the oral bioavailability of Zandatrigine.

G cluster_workflow Experimental Workflow for Bioavailability Assessment start Start solubility In Vitro Solubility Assay start->solubility permeability Caco-2 Permeability Assay start->permeability metabolism In Vitro Metabolism Assay start->metabolism formulation Preclinical Formulation Development solubility->formulation permeability->formulation metabolism->formulation pk_study In Vivo Pharmacokinetic Study (Rodent) formulation->pk_study analysis Data Analysis & Bioavailability Calculation pk_study->analysis end End analysis->end

Caption: Workflow for assessing the bioavailability of Zandatrigine.

G start Low Oral Bioavailability Observed solubility_check Is solubility < 10 µg/mL in relevant pH? start->solubility_check permeability_check Is Caco-2 Papp < 1x10⁻⁶ cm/s? solubility_check->permeability_check No solubility_strategy Enhance Solubility: - Micronization - Amorphous Solid Dispersion - pH adjustment solubility_check->solubility_strategy Yes metabolism_check Is in vitro half-life < 30 min in microsomes? permeability_check->metabolism_check No permeability_strategy Investigate Efflux; Consider Permeation Enhancers permeability_check->permeability_strategy Yes metabolism_strategy Consider Prodrug Approach or Co-administration with Inhibitor metabolism_check->metabolism_strategy Yes retest Re-evaluate in vivo with improved formulation metabolism_check->retest No solubility_strategy->retest permeability_strategy->retest metabolism_strategy->retest

Caption: Troubleshooting low oral bioavailability of Zandatrigine.

References

Optimization

Zandatrigine Formulation for Oral Administration in Mice: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation and oral administration of Zandatrigine in mice. It includes troubleshootin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation and oral administration of Zandatrigine in mice. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Zandatrigine and what is its mechanism of action?

A1: Zandatrigine (also known as NBI-921352 or XEN901) is a selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6, which is encoded by the SCN8A gene.[1] It works by non-covalently binding to the channel and blocking the persistent and resurgent sodium currents that are often associated with neuronal hyperexcitability in pathological conditions.[1] This selective inhibition of NaV1.6 helps to reduce epileptic seizures with minimal effect on other sodium channel isoforms like NaV1.1, which is important for the function of inhibitory interneurons.[1]

Q2: What is a suitable formulation for oral administration of Zandatrigine in mice?

A2: Zandatrigine is known to be soluble in DMSO. For oral gavage in mice, a co-solvent system is typically required. A common approach for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then suspend this solution in a vehicle suitable for oral administration. A recommended vehicle is an aqueous solution of 0.5% methylcellulose (B11928114) or a combination of polyethylene (B3416737) glycol (PEG), a surfactant like Tween 80, and saline.

Q3: What is a reported effective dose of Zandatrigine in a mouse model of epilepsy?

A3: A study in a genetic mouse model of epilepsy (Scn8aN1768D/+) demonstrated that a single oral gavage dose of 15 mg/kg Zandatrigine significantly reduced the incidence of generalized tonic-clonic seizures.[1] The administration volume used in this study was 10 mL/kg.[1]

Q4: Are there any alternatives to oral gavage for administering compounds to mice?

A4: Yes, alternatives to oral gavage exist and can be considered to reduce animal stress. One such method involves incorporating the drug into a palatable jelly or a semi-solid pill that the mice will voluntarily consume. This can be particularly useful for chronic dosing studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates out of solution during formulation. - The concentration of Zandatrigine is too high for the chosen vehicle. - The order of mixing the components is incorrect. - Inadequate mixing.- Try preparing a lower concentration of the formulation. - Ensure Zandatrigine is fully dissolved in DMSO before adding the aqueous vehicle. - Add the aqueous component slowly while continuously vortexing or sonicating. - Sonication of the final suspension can help reduce particle size and improve homogeneity.
Difficulty in administering the formulation via gavage needle. - The viscosity of the formulation is too high.- Consider using a lower concentration of methylcellulose or PEG. - Use a gavage needle with a larger gauge.
High variability in experimental results. - Inhomogeneous formulation leading to inaccurate dosing. - Precipitation of the compound in the gastrointestinal tract.- Ensure the formulation is a fine, homogenous suspension. Vortex the suspension immediately before each administration. - Consider using a different vehicle system that improves the in vivo solubility and stability of Zandatrigine.
Animal shows signs of distress after oral gavage (e.g., coughing, labored breathing). - Accidental administration into the trachea. - Esophageal injury. - The vehicle itself may be causing irritation.- Ensure proper restraint and gavage technique. The gavage needle should be inserted gently along the roof of the mouth. If resistance is met, withdraw and reposition. - Use a flexible, ball-tipped gavage needle to minimize the risk of injury. - Minimize the concentration of organic solvents like DMSO. Ensure the final pH of the formulation is within a physiologically acceptable range.

Quantitative Data Summary

Table 1: In Vitro Potency of Zandatrigine

Channel Isoform IC50 (µM)
Human NaV1.60.051
Mouse NaV1.60.058
Human NaV1.139
Human NaV1.26.9

Data sourced from MedChemExpress.[1]

Table 2: In Vivo Efficacy of Zandatrigine in a Mouse Model

Parameter Value Animal Model
Effective Dose (ED50)15 mg/kg (oral gavage)Scn8aN1768D/+ mutant mouse
Brain EC500.064 µMScn8aN1768D/+ mutant mouse

Data sourced from MedChemExpress.[1]

Table 3: Pharmacokinetic Parameters of Zandatrigine in Mice (Oral Administration)

Parameter Value
Cmax (Maximum Concentration)Data not available in the searched literature
Tmax (Time to Maximum Concentration)Data not available in the searched literature
BioavailabilityData not available in the searched literature

Note: Specific pharmacokinetic data for Zandatrigine in mice following oral administration were not available in the publicly accessible literature reviewed.

Experimental Protocols

Protocol 1: Preparation of Zandatrigine Formulation for Oral Gavage (1.5 mg/mL Suspension)

This protocol is adapted from standard methods for preparing oral suspensions of poorly water-soluble compounds for administration to mice.

Materials:

  • Zandatrigine powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 0.5% (w/v) Methylcellulose in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required amount of Zandatrigine: For a 15 mg/kg dose in a 25g mouse with an administration volume of 10 mL/kg, the required concentration is 1.5 mg/mL.

  • Dissolve Zandatrigine in DMSO: Weigh the required amount of Zandatrigine and place it in a sterile microcentrifuge tube. Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to completely dissolve the powder. Vortex thoroughly.

  • Prepare the vehicle: Have the 0.5% methylcellulose solution at room temperature.

  • Create the suspension: While continuously vortexing the dissolved Zandatrigine solution, slowly add the 0.5% methylcellulose vehicle to reach the final desired volume.

  • Homogenize the suspension: Sonicate the final suspension for 5-10 minutes to ensure a fine and uniform particle distribution.

  • Storage and Handling: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared Zandatrigine formulation

  • Appropriately sized, flexible, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the dose volume.

  • Prepare the Dose: Vortex the Zandatrigine suspension thoroughly. Draw the calculated volume into the syringe fitted with the gavage needle.

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line to facilitate passage into the esophagus.

  • Needle Insertion: Gently insert the gavage needle into the mouth, directing it along the roof of the mouth towards the esophagus. The mouse will often swallow as the needle is advanced. Do not force the needle; if resistance is met, withdraw and attempt again.

  • Administration: Once the needle is correctly positioned in the esophagus (you should not feel it entering the trachea), slowly administer the formulation.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, for a few minutes.

Visualizations

Zandatrigine_Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Effect Downstream Effect AP Action Potential Propagation NaV16 NaV1.6 Channel AP->NaV16 Depolarization Vesicle Synaptic Vesicle NaV16->Vesicle Na+ Influx Neurotransmitter Neurotransmitter (e.g., Glutamate) Vesicle->Neurotransmitter Fusion and Release ReducedRelease Decreased Neurotransmitter Release Neurotransmitter->ReducedRelease Zandatrigine Zandatrigine Zandatrigine->Inhibition Inhibition->NaV16 Inhibition ReducedExcitability Reduced Neuronal Hyperexcitability

Caption: Zandatrigine's Mechanism of Action.

Experimental_Workflow cluster_Formulation Formulation Preparation cluster_Administration Oral Gavage Procedure cluster_Analysis Data Analysis Zandatrigine_powder Weigh Zandatrigine Powder Dissolve_DMSO Dissolve in DMSO Zandatrigine_powder->Dissolve_DMSO Create_Suspension Create Suspension Dissolve_DMSO->Create_Suspension Prepare_Vehicle Prepare 0.5% Methylcellulose Prepare_Vehicle->Create_Suspension Sonicate Sonicate for Homogeneity Create_Suspension->Sonicate Weigh_Mouse Weigh Mouse & Calculate Dose Sonicate->Weigh_Mouse Formulation Ready Prepare_Dose Vortex & Draw Dose Weigh_Mouse->Prepare_Dose Restrain Restrain Mouse Prepare_Dose->Restrain Administer Administer via Gavage Restrain->Administer Monitor Monitor Animal Administer->Monitor Data_Collection Behavioral/Efficacy Data Collection Monitor->Data_Collection PK_Sampling Pharmacokinetic Sampling (Optional) Monitor->PK_Sampling Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis PK_Sampling->Statistical_Analysis

Caption: Experimental Workflow for Zandatrigine Oral Administration in Mice.

References

Troubleshooting

Technical Support Center: Overcoming Zandatrigine Resistance in Cancer Cell Lines

Disclaimer: Zandatrigine is an investigational selective inhibitor of the voltage-gated sodium channel NaV1.6, primarily under development for the treatment of epilepsy.[1][2] The information presented here is within a h...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Zandatrigine is an investigational selective inhibitor of the voltage-gated sodium channel NaV1.6, primarily under development for the treatment of epilepsy.[1][2] The information presented here is within a hypothetical framework for research and development professionals exploring the repurposing of Zandatrigine for oncology applications, specifically for cancers characterized by NaV1.6 overexpression. Voltage-gated sodium channels, including NaV1.6, have been implicated in the invasion and metastasis of various cancers, such as glioma and cervical cancer, making them a potential therapeutic target.[3][4][5]

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering putative resistance to Zandatrigine in a cancer cell line context.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Zandatrigine in cancer cells?

A1: In a hypothetical cancer context, Zandatrigine is presumed to exert its anti-cancer effects by selectively inhibiting the voltage-gated sodium channel NaV1.6.[4] Upregulation of NaV1.6 has been observed in several cancer types, including glioma and cervical cancer, where it is thought to promote cell motility and invasion.[3][4][5][6][7] By blocking NaV1.6, Zandatrigine may disrupt the ion flux that contributes to these malignant phenotypes, thereby reducing cellular invasion and metastatic potential.[3][5]

Q2: Which cancer cell lines are suitable for studying Zandatrigine's effects?

A2: Based on published expression data, cell lines with high endogenous expression of NaV1.6 would be the most relevant. For example, the glioma cell lines U251 and A172, and the cervical cancer cell lines C33A, SiHa, and HeLa have been reported to express NaV1.6.[3][6] It is crucial to verify NaV1.6 expression in your specific cell line of interest by Western blot or qPCR before initiating experiments.

Q3: What are the potential general mechanisms of acquired resistance to a targeted therapy like Zandatrigine in cancer cells?

A3: While specific resistance mechanisms to Zandatrigine in cancer are uncharacterized, general principles of resistance to targeted therapies can be considered. These may include:

  • On-target alterations: Mutations in the SCN8A gene (encoding NaV1.6) that prevent Zandatrigine from binding to the channel.

  • Bypass pathway activation: Upregulation of parallel signaling pathways that promote invasion and survival, compensating for the inhibition of NaV1.6.

  • Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump Zandatrigine out of the cell.

  • Epigenetic modifications: Alterations in gene expression that reduce reliance on NaV1.6 activity for the cancer cell's malignant phenotype.[8]

Q4: How can I confirm that my cell line has developed resistance to Zandatrigine?

A4: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of Zandatrigine in the suspected resistant cell line compared to the parental, sensitive cell line. This is determined through a dose-response cell viability assay (e.g., MTT or CCK-8 assay). An increase in the IC50 of several fold is a strong indicator of acquired resistance.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in cell viability assays (e.g., IC50 determination). 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in the microplate.4. Contamination of cell culture.1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix the plate gently after drug addition.3. Avoid using the outermost wells of the plate for experimental data.4. Regularly test for mycoplasma contamination.
No significant difference in IC50 between parental and suspected resistant cells. 1. Insufficient duration or concentration of Zandatrigine exposure to induce resistance.2. The observed lack of response is due to intrinsic resistance, not acquired resistance.3. The experimental assay is not sensitive enough.1. Continue the resistance induction protocol with gradually increasing concentrations of Zandatrigine over a longer period.2. Confirm high NaV1.6 expression in the parental cell line. If expression is low, the cells may be intrinsically resistant.3. Optimize the cell viability assay (e.g., incubation time, cell number).
Resistant phenotype is lost after a few passages without Zandatrigine. 1. The resistance is transient and not due to stable genetic or epigenetic changes.2. A small population of sensitive cells is outcompeting the resistant cells in the absence of selective pressure.1. Maintain a low concentration of Zandatrigine in the culture medium to sustain the resistant phenotype.2. Re-establish the resistant line from frozen stocks and consider single-cell cloning to isolate a stably resistant population.
Western blot shows no change in NaV1.6 expression in resistant cells. 1. Resistance is not mediated by altered NaV1.6 protein levels.2. The antibody is not specific or sensitive enough.1. Investigate other resistance mechanisms, such as mutations in the SCN8A gene (sequencing) or activation of bypass pathways (phospho-proteomics).2. Validate the NaV1.6 antibody using a positive control (e.g., a known NaV1.6-expressing cell line) and a negative control (e.g., a cell line with SCN8A knockout).

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for Zandatrigine in Sensitive and Resistant Glioma Cell Lines

Cell LineDescriptionZandatrigine IC50 (µM)Fold Resistance
U251-ParentalSensitive0.5-
U251-ZR1Zandatrigine-Resistant7.515
A172-ParentalSensitive0.8-
A172-ZR1Zandatrigine-Resistant10.212.75

Table 2: Hypothetical Synergy Analysis of Zandatrigine with a MEK Inhibitor (Trametinib) in Zandatrigine-Resistant U251-ZR1 Cells

Drug CombinationConcentration (µM)Expected Inhibition (%)Observed Inhibition (%)Bliss Synergy Score
Zandatrigine + Trametinib2.5 + 0.1456823
Zandatrigine + Trametinib5.0 + 0.1558227
Zandatrigine + Trametinib7.5 + 0.1609131

A positive Bliss synergy score indicates a synergistic effect.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X serial dilution of Zandatrigine in culture medium.

    • Remove the medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[9][10][11]

Protocol 2: Western Blot for NaV1.6 Expression
  • Sample Preparation:

    • Culture parental and resistant cells to 80-90% confluency.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NaV1.6 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[12][13]

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_resistance Resistance Development cluster_overcoming Overcoming Resistance start Start with Parental Cancer Cell Line (e.g., U251) verify Verify NaV1.6 Expression (Western Blot / qPCR) start->verify induce Induce Resistance: Continuous low-dose Zandatrigine exposure verify->induce confirm Confirm Resistance: Determine IC50 (MTT Assay) induce->confirm resistant_line Zandatrigine-Resistant Cell Line (U251-ZR1) confirm->resistant_line combo Combination Therapy: Zandatrigine + Drug B (e.g., MEK inhibitor) resistant_line->combo synergy Assess Synergy (Bliss Independence Model) combo->synergy outcome Evaluate Outcome: Reduced Cell Viability synergy->outcome

Caption: Experimental workflow for developing and overcoming Zandatrigine resistance.

signaling_pathway cluster_resistance Resistance Mechanisms cluster_intervention Therapeutic Intervention Zandatrigine Zandatrigine NaV1_6 NaV1.6 Channel Zandatrigine->NaV1_6 inhibits Invasion Cell Invasion & Metastasis NaV1_6->Invasion promotes Mutation SCN8A Mutation Mutation->NaV1_6 prevents inhibition Bypass Bypass Pathway Activation (e.g., MAPK/ERK) Bypass->Invasion promotes MEK_inhibitor MEK Inhibitor MEK_inhibitor->Bypass inhibits

Caption: Putative signaling pathways in Zandatrigine action and resistance.

troubleshooting_logic start Cells show reduced sensitivity to Zandatrigine ic50 Is IC50 significantly increased? start->ic50 nav1_6_expr Is NaV1.6 expression altered? ic50->nav1_6_expr Yes no_resistance Not true resistance. Optimize assay or confirm target expression. ic50->no_resistance No on_target Possible on-target resistance. Sequence SCN8A for mutations. nav1_6_expr->on_target Yes/No off_target Possible off-target resistance. Investigate bypass pathways. nav1_6_expr->off_target No

References

Troubleshooting

Technical Support Center: Zandatrigine (NBI-921352) Preclinical Studies

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Zandatrigine (NBI-921352), a selective voltage-gated sodium channel (NaV) 1.6 inhibitor, in animal models of epilepsy...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Zandatrigine (NBI-921352), a selective voltage-gated sodium channel (NaV) 1.6 inhibitor, in animal models of epilepsy. Due to the limited public data on Zandatrigine, this guide synthesizes available information with general knowledge of anti-seizure medications (ASMs) and sodium channel blockers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Zandatrigine?

A1: Zandatrigine is a potent, orally active, and brain-penetrant selective inhibitor of the NaV1.6 voltage-gated sodium channel, encoded by the SCN8A gene.[1] It shows high selectivity for NaV1.6 over other sodium channel isoforms, particularly NaV1.1, which is predominantly expressed in inhibitory interneurons.[2][3][4] By preferentially inhibiting NaV1.6 channels on excitatory neurons, Zandatrigine reduces neuronal hyperexcitability and suppresses seizures with a potentially wider therapeutic window than non-selective sodium channel blockers.[2][4]

Q2: In which animal models has Zandatrigine shown efficacy?

A2: Zandatrigine has demonstrated efficacy in preventing electrically induced seizures in both wild-type mouse and rat models.[2][4] Crucially, it is effective in the Scn8aN1768D/+ knock-in mouse model, which carries a gain-of-function mutation identified in patients with SCN8A developmental and epileptic encephalopathy (SCN8A-DEE).[2][5][6][7]

Q3: What are the expected neurological or behavioral side effects in rodent models?

A3: While Zandatrigine is reported to be well-tolerated at multiples of its effective dose, researchers should monitor for common side effects associated with sodium channel blockers.[2][8] These are typically dose-dependent and may include ataxia (impaired coordination, unsteady gait), sedation, tremors, and general motor impairment.[9][10] At supratherapeutic doses, some sodium channel blockers can be pro-convulsant.[9]

Q4: Are there potential cardiovascular or gastrointestinal side effects?

A4: Non-selective sodium channel blockers can have cardiovascular effects (e.g., changes in ECG parameters) due to action on the cardiac isoform NaV1.5.[9][11][12] Zandatrigine demonstrates high selectivity against NaV1.5, which is expected to minimize direct cardiac liabilities.[2][4] Gastrointestinal effects, such as altered motility, have been observed with other sodium channel blockers in rats and may be a consideration.[9][13]

Troubleshooting Guides

Issue 1: Ataxia or Motor Impairment Observed at Efficacious Doses
  • Possible Cause: The dose administered may be approaching the maximum tolerated dose (MTD) for the specific animal strain, age, or sex. CNS side effects are common for this class of drugs.[10]

  • Troubleshooting Steps:

    • Confirm Dosing Accuracy: Double-check all calculations, stock solution concentrations, and administration volumes.

    • Perform a Dose-Response Study: Conduct a detailed dose-response study to clearly define the therapeutic window—the range between the minimal effective dose and the dose producing overt side effects.

    • Refine Behavioral Scoring: Use a standardized neurobehavioral scoring system (e.g., a rotorod test or open-field analysis) to quantify the severity of the ataxia. This allows for a more objective assessment of the side effect profile.

    • Analyze Pharmacokinetics/Pharmacodynamics (PK/PD): Measure plasma and brain concentrations of Zandatrigine at various time points post-dosing. Correlate drug exposure levels with both efficacy and the onset of adverse effects to establish a therapeutic concentration range.[2]

Issue 2: Reduced Food Intake and Weight Loss in Chronically Dosed Animals
  • Possible Cause: This can be a secondary effect of sedation or malaise, or potentially a direct gastrointestinal effect.[13][14]

  • Troubleshooting Steps:

    • Monitor Food/Water Intake: Quantify daily food and water consumption and body weight.

    • Assess Palatability of Vehicle/Diet: If administering the drug in food or a liquid formulation, ensure the vehicle itself is not aversive. Run a control group with the vehicle alone.

    • Provide Supportive Care: For animals experiencing significant weight loss, consider providing a highly palatable, high-calorie supplemental diet to mitigate this effect.

    • Stagger Dosing Schedule: If possible, adjust the dosing time to periods when animals are most active to minimize disruption of natural feeding cycles.

Issue 3: Unexpected Seizure Activity or Hyperexcitability
  • Possible Cause: Although designed as an anti-seizure medication, high concentrations of some sodium channel blockers can paradoxically induce seizures.[9] This could be due to excessive CNS exposure from an incorrect dose or unexpected pharmacokinetics in a specific model.

  • Troubleshooting Steps:

    • Verify Dose and Formulation: Immediately re-verify the dose and the stability/homogeneity of the dosing formulation.

    • Conduct PK Analysis: Measure drug concentrations in plasma and brain tissue to determine if they have exceeded the expected therapeutic range.

    • Evaluate EEG: If available, use video-EEG monitoring to characterize the nature of the electrical activity to determine if it is consistent with pro-convulsant effects.

    • Reduce Dose: Immediately lower the dose to a previously established safe and effective level.

Data Presentation

Table 1: Illustrative Therapeutic Index Comparison in Rat MES Model

This table provides an example based on published data comparing the efficacy of Zandatrigine (NBI-921352) with other anti-seizure medications against the plasma concentration at which minimal adverse effects were observed.[2]

CompoundPlasma EC₅₀ for Efficacy (µM)Minimal Plasma Concentration for Adverse Effects (µM)Therapeutic Index (Adverse/Efficacy)
Zandatrigine (NBI-921352) 0.13 > 12 > 92
Carbamazepine1355~4.2
Phenytoin21120~5.7
Lacosamide16130~8.1

Data are illustrative and derived from figures in Johnson et al., eLife, 2022. The therapeutic index is calculated to show the wider safety margin of Zandatrigine in this preclinical model.[2]

Experimental Protocols

Protocol 1: Rotorod Test for Motor Coordination Assessment
  • Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice).

  • Acclimation & Training:

    • Handle animals for 3-5 days prior to the experiment.

    • Train the animals on the rotarod for 2-3 consecutive days. Each training session consists of 3-5 trials at a low, constant speed (e.g., 4-5 RPM) for 60 seconds.

    • On the final training day, introduce an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes). Animals should consistently remain on the rod for a predetermined duration (e.g., 180 seconds) to be included in the study.

  • Test Procedure:

    • Administer Zandatrigine or vehicle at the desired dose and route.

    • At peak drug effect time (determined by PK studies, e.g., 1-2 hours post-oral gavage), place the animal on the accelerating rotarod.

    • Record the latency to fall (in seconds) or the time spent on the rod up to a maximum cutoff time (e.g., 300 seconds).

    • Perform 3 trials per animal with a 15-20 minute inter-trial interval.

  • Data Analysis: Compare the average latency to fall between the vehicle-treated and Zandatrigine-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in latency indicates motor impairment.

Visualizations

Zandatrigine_Mechanism cluster_Excitatory Excitatory Pyramidal Neuron cluster_Inhibitory Inhibitory Interneuron AP_in_E Action Potential (Input) NaV16 NaV1.6 Channel AP_in_E->NaV16 Activates AP_out_E Reduced Firing Rate (Output) NaV16->AP_out_E Propagates Signal Zanda Zandatrigine Zanda->NaV16 Selectively Inhibits AP_in_I Action Potential (Input) NaV11 NaV1.1 Channel AP_in_I->NaV11 Activates AP_out_I Normal Firing Rate (Output) NaV11->AP_out_I Propagates Signal Zanda_spacer Zandatrigine Zanda_spacer->NaV11 Sparing Effect (High Selectivity) Experimental_Workflow cluster_assessment Efficacy & Side Effect Assessment start Start: Dose Escalation Study acclimate Animal Acclimation & Baseline Measurements start->acclimate grouping Randomize into Dose Groups (Vehicle, Low, Mid, High) acclimate->grouping dosing Administer Zandatrigine or Vehicle grouping->dosing efficacy Efficacy Test (e.g., Seizure Threshold) dosing->efficacy side_effects Side Effect Monitoring (e.g., Rotorod, Observation) dosing->side_effects pk_pd Collect Samples for PK/PD Analysis efficacy->pk_pd side_effects->pk_pd decision Adverse Effects Observed? pk_pd->decision analysis Analyze Data: Determine Therapeutic Window decision->analysis No / Tolerable decision->analysis Yes / Severe end End of Study analysis->end

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Zandatrigine and Other Selective NaV1.6 Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Zandatrigine (NBI-921352/XEN901) against other emerging selective inhibitors of the voltage-gated sodium chan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zandatrigine (NBI-921352/XEN901) against other emerging selective inhibitors of the voltage-gated sodium channel NaV1.6. The development of isoform-specific sodium channel blockers represents a significant evolution from non-selective agents, aiming for a wider therapeutic window and precision-medicine approaches for neurological disorders, particularly epilepsy.

Introduction: The Rationale for NaV1.6 Selectivity

Voltage-gated sodium channels (NaVs) are fundamental for the initiation and propagation of action potentials in excitable cells. Within the central nervous system, four isoforms are predominantly expressed: NaV1.1, NaV1.2, NaV1.3, and NaV1.6. These isoforms are not distributed uniformly. NaV1.2 and NaV1.6 are densely concentrated in the axon initial segment (AIS) of excitatory pyramidal neurons, playing a crucial role in initiating the action potential.[1] Conversely, NaV1.1 is primarily expressed in inhibitory GABAergic interneurons.[2][3]

Gain-of-function mutations in the SCN8A gene, which encodes NaV1.6, lead to conditions like SCN8A developmental and epileptic encephalopathy (SCN8A-DEE), characterized by neuronal hyperexcitability.[4][5] Traditional, non-selective sodium channel blockers (e.g., phenytoin (B1677684), carbamazepine) inhibit multiple NaV isoforms, including NaV1.1. This can paradoxically reduce the activity of inhibitory interneurons, counteracting the therapeutic effect and narrowing the therapeutic index.[2][6] The rationale for developing selective NaV1.6 inhibitors is to specifically target hyperexcitability in excitatory neurons while sparing the function of inhibitory circuits and avoiding off-target effects in the heart (mediated by NaV1.5) and skeletal muscle (NaV1.4).[2][3][6]

Compound Profiles

Zandatrigine (NBI-921352, formerly XEN901)

Zandatrigine is a potent, highly selective, and orally active inhibitor of the NaV1.6 channel.[7][8] It demonstrates state-dependent inhibition, preferentially binding to and stabilizing the inactivated state of the channel.[4][5][6] This mechanism makes it more effective at suppressing the rapid firing characteristic of seizures while having less impact on normal neuronal activity. Its binding site is believed to be on the VSD4 (voltage-sensing domain IV) structure.[7] Preclinical studies have shown that Zandatrigine robustly inhibits action potential firing in excitatory pyramidal neurons while sparing fast-spiking inhibitory interneurons.[4][5] It is currently in Phase II clinical trials for SCN8A-DEE and adult focal-onset seizures.[8][9][10]

PRAX-562 (Relutrigine)

PRAX-562 is a first-in-class small molecule that acts as a preferential inhibitor of the persistent sodium current (INaP), a small, non-inactivating current that contributes to setting the resting membrane potential and promoting repetitive firing.[11][12] While not strictly isoform-selective in the same manner as Zandatrigine, its mechanism provides functional selectivity for disease-state hyperexcitability, as persistent currents are often enhanced by pathogenic mutations.[13] Preclinical data show it has potent anticonvulsant activity with an improved protective index compared to standard-of-care sodium channel blockers. PRAX-562 is in clinical development for SCN2A-DEE and SCN8A-DEE.[11]

Other Preclinical NaV1.6 Inhibitors

Research has yielded other compounds that help explore the pharmacology of NaV1.6 inhibition. These include molecules like XPC-7224 , which is highly selective for NaV1.6, and XPC-5462 , which is a dual inhibitor of NaV1.6 and NaV1.2.[3][14][15] These tool compounds are valuable for dissecting the relative contributions of different NaV isoforms to neuronal function and seizure pathology, confirming that selective NaV1.6 inhibition is a primary driver of efficacy in certain seizure models.[14]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for Zandatrigine and its comparators.

Table 1: In Vitro Selectivity Profile of NaV Inhibitors (IC50 in µM)
CompoundhNaV1.6hNaV1.1hNaV1.2hNaV1.5hNaV1.7Selectivity Ratio (NaV1.1/NaV1.6)Reference(s)
Zandatrigine (NBI-921352) 0.051396.9>3014.1~756x[4][6][7]
PRAX-562 0.141 (Persistent INa)N/AN/AN/AN/AN/A[12]
XPC-7224 0.078>103.6>10>10>128x[14][15]
XPC-5462 (Dual) 0.0101.40.011>100.73~128x[14][15]
Phenytoin 10.411.28.824.510.9~1x[14]
Carbamazepine 19.325.424.247.924.3~1.3x[14]
N/A: Data not available in the reviewed sources. PRAX-562 data reflects inhibition of persistent current, which is a different mechanism than peak current inhibition measured for others.
Table 2: Preclinical Efficacy in Seizure Models
CompoundAnimal ModelEfficacy EndpointKey FindingReference(s)
Zandatrigine (NBI-921352) Scn8aN1768D/+ Mouse (MES)Reduced GTC SeizuresED50 of 15 mg/kg (oral); effective at lower brain concentrations than standard ASMs.[4][5][7]
PRAX-562 Mouse (MES)Protection from SeizuresPotent anticonvulsant activity with a significantly improved protective index vs. carbamazepine.[12]
XEN901 (Zandatrigine) SCN8A Gain-of-Function MouseSeizure EfficacyAchieved same degree of efficacy as phenytoin at 1000-fold lower brain exposures.[16]
Table 3: Human Pharmacokinetic and Safety Profile (Phase 1)
CompoundDosingKey PK ParametersTolerabilityReference(s)
Zandatrigine (XEN901) Single (up to 80 mg) & Multiple (up to 45 mg BID)T1/2: 7.9-8.9 hours; Steady state in 2-3 days; Near dose-proportional exposure.Well-tolerated. Mild/moderate AEs included nausea, dizziness, muscle twitching. No serious AEs.[17]
PRAX-562 N/A (Phase 1 completed)N/AGenerally well-tolerated in three Phase 1 studies.
N/A: Specific quantitative data not available in the reviewed sources.

Mandatory Visualization

// Pathways NaV1_6 -> NaV1_6_open [label="Depolarization", color="#202124", fontcolor="#202124"]; NaV1_6_open -> AP [label="Na+ Influx", color="#202124", fontcolor="#202124"]; GoF -> NaV1_6_open [style=dashed, label="Promotes", color="#EA4335", fontcolor="#EA4335"]; AP -> Hyper [label="Excessive Firing", color="#EA4335", fontcolor="#EA4335"];

// Inhibition Zandatrigine -> NaV1_6_open [label="Binds & Stabilizes\nInactivated State", color="#34A853", fontcolor="#34A853", arrowhead=T]; NaV1_6_open -> AP [style=invis]; // To position the inhibition effect edge [style=invis, arrowhead=none]; Zandatrigine -> Hyper [label="Blocks Na+ Influx,\nReduces Seizures", style=dashed, color="#34A853", fontcolor="#34A853", arrowhead=T, len=1.5];

} enddot Caption: Mechanism of NaV1.6-mediated hyperexcitability and Zandatrigine action.

G cluster_invitro In Vitro / Ex Vivo Screening cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development patch_clamp 1. Automated Patch-Clamp (HEK-293 Cells) selectivity 2. Determine IC50 (NaV1.1, 1.2, 1.5, 1.6, etc.) patch_clamp->selectivity brain_slice 3. Brain Slice Electrophysiology (Excitatory vs. Inhibitory Neurons) selectivity->brain_slice pk 4. Pharmacokinetics (Brain/Plasma Ratio) brain_slice->pk mes 5. Seizure Models (e.g., MES, Scn8a GoF mice) pk->mes efficacy 6. Determine Efficacy (ED50) & Protective Index mes->efficacy phase1 7. Phase I (Safety, PK in Humans) efficacy->phase1 phase2 8. Phase II (Proof-of-Concept in Patients) phase1->phase2

Experimental Protocols

Automated Patch-Clamp Electrophysiology for IC50 Determination

This protocol is used to assess the potency and selectivity of inhibitors on various NaV channel isoforms.

  • Cell Culture: Human embryonic kidney (HEK-293) cells are stably transfected to express the human NaV channel isoform of interest (e.g., hNaV1.1, hNaV1.2, hNaV1.6). Cells are cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3.

  • Voltage Protocol (State-Dependence): To assess inhibition of the inactivated state, cells are held at a depolarized potential (e.g., -70 mV, near the V1/2 of inactivation) for several seconds. Test pulses to 0 mV are applied to elicit sodium currents.

  • Data Analysis: The peak sodium current is measured before and after the application of varying concentrations of the test compound (e.g., Zandatrigine). The concentration-response data are fitted to a Hill equation to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the channel current. Selectivity is calculated by comparing the IC50 for NaV1.6 to the IC50 for other isoforms.[4][6]

In Vivo Maximal Electroshock (MES) Seizure Model

This protocol assesses the anticonvulsant activity of a compound in rodents.

  • Animals: Adult male mice or rats are used.

  • Compound Administration: The test compound (e.g., Zandatrigine) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. Testing is performed at the predicted time of maximum drug effect, determined from prior pharmacokinetic studies (e.g., 2 hours post-dose).[7]

  • Seizure Induction: A maximal seizure is induced via corneal electrodes that deliver a short electrical stimulus (e.g., 50-60 Hz for 0.2 seconds).

  • Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension, which is characteristic of a generalized tonic-clonic seizure (GTC) in this model.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. This data is used to calculate the median effective dose (ED50), the dose that protects 50% of the animals from seizures. A protective index (PI) can be calculated by comparing the ED50 to a dose that causes motor impairment (e.g., on a rotarod test).[12]

Conclusion

Zandatrigine and PRAX-562 represent two distinct, sophisticated strategies for targeting NaV-mediated hyperexcitability. Zandatrigine is an exemplar of an isoform-selective inhibitor, designed to potently block NaV1.6 channels that are critical for firing in excitatory neurons while sparing NaV1.1 in inhibitory neurons.[2][4][5] This high selectivity is predicted to lead to a superior therapeutic index compared to non-selective drugs.[3] In contrast, PRAX-562 achieves a different form of selectivity by preferentially targeting the persistent sodium current, a pathological feature often enhanced in epilepsy, thereby focusing its action on channels in a "disease state".[11][12]

The preclinical data for both compounds are promising, demonstrating potent anticonvulsant effects in relevant animal models at concentrations or doses that are better tolerated than older medications.[5][12] The choice between an isoform-selective versus a persistent-current-selective inhibitor may ultimately depend on the specific genetic and pathological underpinnings of a patient's epilepsy. The ongoing clinical trials for these compounds will be crucial in determining how these distinct pharmacological profiles translate into tangible clinical benefits for patients with SCN8A-DEE, focal seizures, and other epileptic encephalopathies.

References

Comparative

A Preclinical and Clinical Efficacy Showdown: Zandatrigine vs. Lamotrigine

An in-depth comparison of the selective NaV1.6 inhibitor, zandatrigine, and the established broad-spectrum anti-seizure medication, lamotrigine (B1674446), reveals distinct pharmacological profiles and divergent clinical...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the selective NaV1.6 inhibitor, zandatrigine, and the established broad-spectrum anti-seizure medication, lamotrigine (B1674446), reveals distinct pharmacological profiles and divergent clinical outcomes. While zandatrigine showed promise in preclinical models through its targeted mechanism, it has so far failed to translate this into significant clinical efficacy in adult focal onset seizures. In contrast, lamotrigine boasts a long history of proven efficacy across a range of seizure types and bipolar disorder, supported by extensive clinical data.

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, comparing the preclinical and clinical efficacy of zandatrigine and lamotrigine. The comparison is supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of their mechanisms of action and experimental workflows.

Mechanism of Action: A Tale of Selectivity

Zandatrigine (formerly NBI-921352) is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.6, which is encoded by the SCN8A gene.[1] Gain-of-function mutations in SCN8A are associated with severe developmental and epileptic encephalopathies (SCN8A-DEE). Zandatrigine's targeted approach is designed to specifically address the hyperexcitability of neurons driven by aberrant NaV1.6 channel activity.

Lamotrigine, on the other hand, exhibits a broader mechanism of action. It blocks voltage-sensitive sodium channels, but also acts on voltage-gated calcium channels, and inhibits the release of the excitatory neurotransmitter glutamate. Its broader pharmacological profile contributes to its efficacy in a wider range of seizure types and as a mood stabilizer in bipolar disorder.

cluster_Zandatrigine Zandatrigine cluster_Lamotrigine Lamotrigine Zandatrigine Zandatrigine Inhibition Selective Inhibition Zandatrigine->Inhibition NaV1_6 NaV1.6 Channel NeuronalHyperexcitability Reduced Neuronal Hyperexcitability NaV1_6->NeuronalHyperexcitability blocks Inhibition->NaV1_6 SeizureReduction Seizure Reduction NeuronalHyperexcitability->SeizureReduction leads to Lamotrigine Lamotrigine BroadInhibition Broad Inhibition Lamotrigine->BroadInhibition NaV_Channels Voltage-gated Na+ Channels NeuronalStabilization Neuronal Membrane Stabilization NaV_Channels->NeuronalStabilization blocks CaV_Channels Voltage-gated Ca2+ Channels GlutamateRelease Reduced Glutamate Release CaV_Channels->GlutamateRelease inhibits WiderSeizureControl Wider Seizure Control GlutamateRelease->WiderSeizureControl contributes to BroadInhibition->NaV_Channels BroadInhibition->CaV_Channels NeuronalStabilization->WiderSeizureControl results in

Figure 1. Comparative Mechanism of Action

Preclinical Efficacy: A Head-to-Head Look at the Benchtop

Preclinical studies highlighted zandatrigine's potency and selectivity for NaV1.6 over other sodium channel isoforms. In contrast, lamotrigine shows broader activity across multiple isoforms, albeit with lower potency compared to zandatrigine's action on NaV1.6.

In Vitro Sodium Channel Inhibition

The half-maximal inhibitory concentrations (IC50) from patch-clamp electrophysiology studies reveal the distinct profiles of the two compounds.

CompoundNaV1.1 IC50 (µM)NaV1.2 IC50 (µM)NaV1.5 IC50 (µM)NaV1.6 IC50 (µM)NaV1.8 IC50 (µM)
Zandatrigine 396.9>29.150.051 -
Lamotrigine -1062>30096

Data compiled from multiple sources.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The IC50 values for both zandatrigine and lamotrigine against various sodium channel isoforms were determined using whole-cell patch-clamp electrophysiology. This technique allows for the recording of ionic currents through the channels in isolated cells.

start Start: HEK293 cells expressing specific NaV isoform patch Whole-cell patch clamp configuration established start->patch voltage Voltage protocols applied to elicit Na+ currents patch->voltage drug Increasing concentrations of Zandatrigine or Lamotrigine applied voltage->drug record Peak Na+ current recorded at each concentration drug->record analyze Concentration-response curve generated record->analyze end End: IC50 value determined analyze->end cluster_protocol Pivotal Clinical Trial Protocol Screening Screening Phase: - Diagnosis of focal epilepsy - Meet inclusion/exclusion criteria Baseline Baseline Phase: - 4-12 weeks - Seizure frequency recorded Screening->Baseline Randomization Randomization (1:1 or 2:1) Baseline->Randomization Treatment Treatment Phase: - 8-24 weeks - Lamotrigine or Placebo - Dose escalation followed by maintenance Randomization->Treatment Lamotrigine Randomization->Treatment Placebo FollowUp Follow-up Phase: - Assess long-term safety Treatment->FollowUp Endpoint Primary Endpoint: - Median percentage change in seizure frequency - Proportion of responders (≥50% reduction) Treatment->Endpoint

References

Validation

Validating the selectivity of Zandatrigine for NaV1.6 over NaV1.1/1.2

Zandatrigine (also known as NBI-921352 or XEN901) is a selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] This guide provides a comparative analysis of Zandatr...

Author: BenchChem Technical Support Team. Date: December 2025

Zandatrigine (also known as NBI-921352 or XEN901) is a selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] This guide provides a comparative analysis of Zandatrigine's selectivity for NaV1.6 over other key neuronal sodium channel isoforms, NaV1.1 and NaV1.2, supported by experimental data. The selective inhibition of NaV1.6 is a promising therapeutic strategy for certain neurological disorders, including SCN8A-related developmental and epileptic encephalopathies (SCN8A-DEE).[1][3]

Quantitative Comparison of Inhibitory Potency

The selectivity of Zandatrigine has been quantified by determining its half-maximal inhibitory concentration (IC50) against various sodium channel subtypes. The data presented below is derived from whole-cell patch-clamp recordings in HEK293 cells expressing the respective human (hNaV) or mouse (mNaV) channel isoforms.[2][4]

CompoundTarget IsoformIC50 (µM)Selectivity Ratio (IC50 NaVX.X / IC50 NaV1.6)
Zandatrigine hNaV1.60.051-
hNaV1.139756-fold
hNaV1.26.9134-fold
mNaV1.60.058-
mNaV1.141709-fold
mNaV1.211191-fold
XPC-7724 hNaV1.60.078-
hNaV1.1>10>128-fold
hNaV1.2>10>128-fold
XPC-5462 hNaV1.60.0103-
hNaV1.20.0109~1-fold (Dual Inhibitor)
Carbamazepine (B1668303) hNaV1.677-
hNaV1.1100~1.3-fold
hNaV1.287~1.1-fold
Phenytoin hNaV1.645-
hNaV1.163~1.4-fold
hNaV1.241~0.9-fold

Data sourced from references:[2][4][5][6][7]

Zandatrigine demonstrates a high degree of selectivity for hNaV1.6, being 756-fold more potent against this isoform than against hNaV1.1 and 134-fold more potent than against hNaV1.2.[4] This selectivity is a key differentiator from older, non-selective sodium channel blockers like carbamazepine and phenytoin, which show little to no selectivity between these isoforms.[5] Other investigational compounds like XPC-7724 also show high selectivity for NaV1.6, while XPC-5462 is a potent dual inhibitor of NaV1.2 and NaV1.6.[6][7]

Mechanism of Action and Therapeutic Rationale

Zandatrigine inhibits sodium influx by binding to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel.[1][2] It is a state-dependent inhibitor, meaning it preferentially binds to and stabilizes the inactivated state of the channel.[4] This mechanism effectively blocks persistent and resurgent sodium currents, which are often associated with gain-of-function mutations in SCN8A that lead to neuronal hyperexcitability and seizures.[2][4]

The rationale for developing a NaV1.6-selective inhibitor is to target the primary driver of hyperexcitability in excitatory neurons while sparing NaV1.1 channels.[8] NaV1.1 is predominantly expressed in inhibitory interneurons, and its inhibition could potentially counteract the therapeutic benefits of blocking excitatory channels.[4][8] By selectively targeting NaV1.6, which is highly expressed in excitatory pyramidal neurons, Zandatrigine aims to provide a more targeted and potentially safer treatment for epilepsies driven by NaV1.6 hyperactivity.[6][9]

G cluster_Neuron Excitatory Neuron NaV1_6 NaV1.6 Channel (Open/Inactivated State) Na_Influx Persistent/Resurgent Na+ Influx Hyperexcitability Neuronal Hyperexcitability Zandatrigine Zandatrigine Zandatrigine->NaV1_6 Binds & Stabilizes Inactivated State Zandatrigine->Na_Influx Inhibits Na_Influx->Hyperexcitability Causes Seizure Seizure Activity Hyperexcitability->Seizure Leads to

Caption: Mechanism of Zandatrigine action on NaV1.6 channels.

Experimental Protocols

Automated Patch-Clamp Electrophysiology:

The IC50 values for Zandatrigine and other compounds were determined using automated whole-cell patch-clamp electrophysiology.[5] This high-throughput method allows for the rapid testing of compounds on multiple cells.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells were stably transfected to express the specific human or mouse voltage-gated sodium channel subtypes (e.g., hNaV1.1, hNaV1.2, hNaV1.6).

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings were performed. Cells were held at a negative holding potential (typically around -120 mV) to ensure channels are in a resting state.

  • Voltage Protocol: To assess state-dependent inhibition, a depolarizing pre-pulse is used to drive a significant fraction of the channels into the inactivated state before applying a test pulse to elicit a sodium current. The potency of the compound is measured by its ability to inhibit the current elicited by the test pulse.

  • Compound Application: Zandatrigine or other test compounds were applied at various concentrations to determine a dose-response curve.

  • Data Analysis: The recorded peak sodium currents at each concentration were normalized to the control (vehicle) current. The IC50 value, representing the concentration at which the compound inhibits 50% of the current, was calculated by fitting the concentration-response data to a Hill equation.

G A HEK293 cells expressing a specific NaV subtype (e.g., NaV1.6, NaV1.1, NaV1.2) B Automated Whole-Cell Patch-Clamp Recording A->B 1. Cell Plating C Application of Voltage Protocol to elicit sodium currents B->C 2. Establish Recording D Incubation with varying concentrations of Zandatrigine C->D 3. Compound Application E Measurement of Peak Sodium Current Inhibition D->E 4. Record Currents F Dose-Response Curve Generation & IC50 Calculation E->F 5. Analyze Data

Caption: Experimental workflow for determining NaV channel inhibitor potency.

Conclusion

The experimental data robustly validates the high selectivity of Zandatrigine for the NaV1.6 sodium channel isoform over NaV1.1 and NaV1.2. This selectivity profile is a significant advancement over non-selective sodium channel blockers and supports its development as a precision medicine for disorders driven by NaV1.6 gain-of-function mutations, such as SCN8A-DEE.[4][8] The ability to preferentially inhibit NaV1.6 in excitatory neurons while sparing NaV1.1 in inhibitory neurons offers a promising therapeutic window to reduce seizure activity with a potentially improved safety profile.[8][10]

References

Comparative

Zandatrigine's Selectivity Profile: A Comparative Analysis of Cross-reactivity with Voltage-Gated Sodium Channel Isoforms

For Researchers, Scientists, and Drug Development Professionals Zandatrigine (formerly known as XEN901 and NBI-921352) is a novel, potent, and highly selective inhibitor of the voltage-gated sodium channel NaV1.6 (encode...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zandatrigine (formerly known as XEN901 and NBI-921352) is a novel, potent, and highly selective inhibitor of the voltage-gated sodium channel NaV1.6 (encoded by the SCN8A gene). Its development marks a significant step towards targeted therapy for certain neurological disorders, particularly developmental and epileptic encephalopathies linked to SCN8A gain-of-function mutations. A critical aspect of its preclinical and clinical evaluation is its selectivity profile across various sodium channel isoforms, as off-target effects on other isoforms can lead to undesirable side effects. This guide provides a comparative analysis of Zandatrigine's cross-reactivity with other key sodium channel isoforms, supported by available experimental data.

Quantitative Comparison of Zandatrigine's Potency Across Sodium Channel Isoforms

The inhibitory activity of Zandatrigine against a panel of human voltage-gated sodium channel isoforms has been quantified using automated patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the sodium current, are summarized in the table below. A lower IC50 value indicates higher potency.

Sodium Channel IsoformGeneZandatrigine IC50 (µM)Selectivity Ratio (IC50 of Isoform / IC50 of hNaV1.6)
hNaV1.6 SCN8A0.0514 1
hNaV1.1SCN1A38.8756
hNaV1.2SCN2A6.9134
hNaV1.3SCN3A>30>583
hNaV1.4SCN4A>30>583
hNaV1.5SCN5A>30>583
hNaV1.7SCN9A14.2276

Data sourced from publicly available information on Zandatrigine's pharmacological profile. The selectivity ratio is calculated based on the provided IC50 values.

The data clearly demonstrates that Zandatrigine is a highly potent inhibitor of hNaV1.6, with IC50 values in the low nanomolar range.[1] In contrast, it exhibits significantly lower potency against other tested isoforms, with IC50 values in the micromolar range.[1] Notably, Zandatrigine is over 750-fold more selective for hNaV1.6 compared to hNaV1.1 and over 130-fold more selective compared to hNaV1.2.[1] This high degree of selectivity is a key attribute, as NaV1.1 and NaV1.2 are crucial for the function of inhibitory and excitatory neurons, respectively, and non-selective blockade could disrupt normal neuronal signaling.[1] Furthermore, the lack of significant activity against the cardiac isoform hNaV1.5 at therapeutic concentrations is a critical safety feature, minimizing the potential for cardiac side effects.

Experimental Protocols

The determination of Zandatrigine's cross-reactivity and potency against various sodium channel isoforms is primarily conducted using automated patch-clamp electrophysiology. The following is a representative, detailed methodology based on standard practices for this type of analysis.

Automated Whole-Cell Patch-Clamp Electrophysiology

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are transiently or stably transfected with plasmids containing the cDNA for the specific human sodium channel α-subunit of interest (e.g., SCN1A, SCN2A, SCN8A, etc.). A co-transfection with a fluorescent marker like Green Fluorescent Protein (GFP) is often used to identify successfully transfected cells.

  • Transfected cells are incubated for 24-48 hours to allow for sufficient channel expression on the cell membrane.

2. Electrophysiological Recordings:

  • Instrumentation: Recordings are performed using an automated patch-clamp system (e.g., QPatch, IonWorks, or similar platforms).

  • Solutions:

    • External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.

    • Internal (Intracellular) Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium and fluoride (B91410) ions are used to block potassium and chloride channels, respectively, isolating the sodium currents.

  • Voltage-Clamp Protocol:

    • Cells are held at a holding potential of -100 mV to ensure the channels are in a resting, closed state.

    • To elicit sodium currents, a series of depolarizing voltage steps are applied. A typical protocol to assess tonic block involves a depolarizing pulse to 0 mV for 20 milliseconds.

    • To assess state-dependent inhibition, more complex voltage protocols are employed. For example, to assess inhibition of the inactivated state, a long depolarizing prepulse to -20 mV for 500 milliseconds is applied to accumulate channels in the inactivated state, followed by a brief test pulse to 0 mV.

  • Data Acquisition and Analysis:

    • Whole-cell sodium currents are recorded in response to the voltage protocols.

    • The peak inward current is measured before and after the application of various concentrations of Zandatrigine.

    • The percentage of current inhibition is calculated for each concentration.

3. IC50 Determination:

  • A concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the Zandatrigine concentration.

  • The data is fitted to a Hill equation (a four-parameter logistic function) to determine the IC50 value, which is the concentration at which 50% of the maximal inhibition is observed.

Visualizations

Signaling Pathway of a Voltage-Gated Sodium Channel

The following diagram illustrates the basic gating mechanism of a voltage-gated sodium channel and the proposed inhibitory action of Zandatrigine.

SodiumChannelGating Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Blocked Blocked State Inactivated->Blocked Binds to Inactivated State Zandatrigine Zandatrigine

Caption: Simplified gating states of a voltage-gated sodium channel and Zandatrigine's proposed mechanism.

Experimental Workflow for Assessing Cross-Reactivity

This diagram outlines the key steps involved in determining the cross-reactivity of Zandatrigine across different sodium channel isoforms using automated patch-clamp electrophysiology.

CrossReactivityWorkflow cluster_cell_prep Cell Preparation cluster_ephys Automated Patch-Clamp cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with NaV Isoform cDNA HEK293->Transfection Expression Channel Expression (24-48h) Transfection->Expression Recording Whole-Cell Recording of Sodium Currents Expression->Recording VoltageProtocol Application of Voltage Protocols Recording->VoltageProtocol DrugApplication Application of Zandatrigine (Concentration Gradient) VoltageProtocol->DrugApplication Inhibition Measure % Inhibition of Peak Current DrugApplication->Inhibition CurveFitting Generate Concentration- Response Curve Inhibition->CurveFitting IC50 Calculate IC50 Value CurveFitting->IC50 Comparison Comparison IC50->Comparison Compare across all isoforms

Caption: Workflow for determining Zandatrigine's cross-reactivity against sodium channel isoforms.

References

Validation

A Comparative Analysis of Zandatrigine and Other Antiepileptic Drugs: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of Zandatrigine (NBI-921352), a novel antiepileptic drug (AED), with other established and newer generation AEDs....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Zandatrigine (NBI-921352), a novel antiepileptic drug (AED), with other established and newer generation AEDs. The content is intended for an audience with a professional interest in epilepsy research and drug development.

Introduction to Zandatrigine

Zandatrigine is an investigational, orally active, and selective inhibitor of the voltage-gated sodium channel NaV1.6, which is encoded by the SCN8A gene. Gain-of-function mutations in SCN8A are associated with severe developmental and epileptic encephalopathies (SCN8A-DEE). Zandatrigine's mechanism of action involves non-covalent binding to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel. This binding is thought to block persistent and resurgent sodium currents, which are often implicated in neuronal hyperexcitability and seizure generation. The drug has demonstrated high selectivity for NaV1.6 over other sodium channel isoforms, such as NaV1.1 and NaV1.2.

Clinical Development Status of Zandatrigine

Zandatrigine has been investigated in Phase 2 clinical trials for two primary indications: adult focal onset seizures and SCN8A-related developmental and epileptic encephalopathy (SCN8A-DEE).

A key development in its clinical evaluation is the outcome of the trial in adults with focal onset seizures (NCT05159908). In November 2023, Neurocrine Biosciences announced that this Phase 2 proof-of-concept study failed to demonstrate a meaningful reduction in seizure frequency.[1][2] Consequently, the development of Zandatrigine for focal onset seizures has been discontinued.[1][2]

The Phase 2 trial for SCN8A-DEE (NCT04873869) in pediatric patients was also prematurely terminated by the sponsor.[3] The results of this study are anticipated to be publicly posted around October 16, 2025.[3] As of the date of this guide, quantitative efficacy and safety data from Zandatrigine's clinical trials are not yet publicly available.

Comparative Analysis with Other Antiepileptic Drugs

Due to the lack of available clinical trial data for Zandatrigine, a direct quantitative comparison is not feasible at this time. However, to provide a valuable resource for researchers, this guide presents a comparative overview of the efficacy and safety of several newer generation AEDs used in the treatment of focal epilepsy and severe epileptic encephalopathies. The selected comparators are Cenobamate and Lacosamide (B1674222) for focal seizures, and Fenfluramine (B1217885) for Dravet syndrome, a severe epileptic encephalopathy with some clinical overlap with SCN8A-DEE.

Quantitative Efficacy and Safety Data of Comparator AEDs

The following tables summarize the efficacy and safety data from pivotal clinical trials of the selected comparator drugs.

Table 1: Efficacy of Cenobamate and Lacosamide in Adults with Focal Onset Seizures

Efficacy EndpointCenobamate (Adjunctive Therapy)Lacosamide (Adjunctive Therapy)
Median Percent Seizure Reduction 55.6% (200 mg/day) vs 21.5% (placebo)[4]35.2% (200 mg/day), 36.4-39% (400 mg/day), 37.8-40% (600 mg/day) vs placebo[5]
≥50% Responder Rate 50.4% (200 mg/day) vs 22.2% (placebo)[4]38.3-41.1% (400 mg/day), 38.1-41.2% (600 mg/day) vs placebo[5]
Seizure Freedom Rate (Maintenance Phase) 28.3% (200 mg/day) vs 8.8% (placebo)[4]Data not directly comparable from cited sources

Table 2: Safety Profile of Cenobamate and Lacosamide in Adults with Focal Onset Seizures

Adverse Event (>10% incidence)Cenobamate (200 mg/day)PlaceboLacosamide (pooled data)Placebo
Somnolence22.1%[4]11.9%[4]Common, but specific % not in cited source-
Dizziness22.1%[4]16.5%[4]Common, but specific % not in cited source-
Headache12.4%[4]12.8%[4]10.0% (long-term monotherapy)[6]-
Nausea11.5%[4]4.6%[4]Common, but specific % not in cited source-
Fatigue10.6%[4]6.4%[4]Common, but specific % not in cited source-
Diplopia--Common, but specific % not in cited source-
Nasopharyngitis--7.5% (long-term monotherapy)[6]-

Table 3: Efficacy and Safety of Fenfluramine in Patients with Dravet Syndrome

Efficacy EndpointFenfluramine (0.7 mg/kg/day)Placebo
Reduction in Monthly Convulsive Seizure Frequency 64.8% greater reduction than placebo[7]-
≥50% Responder Rate 72.9%[7]6.3%[7]
Median Longest Seizure-Free Interval 30 days[7]10 days[7]
Common Adverse Events (>15%) Decreased appetite, somnolence, pyrexia, decreased blood glucose[7]Occurred at a lower frequency[7]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in the clinical trials of the comparator drugs.

Cenobamate Phase 2 Trial (NCT01397968) Methodology
  • Study Design: Multicenter, double-blind, randomized, placebo-controlled.

  • Participants: Adults (18-65 years) with uncontrolled focal seizures despite treatment with 1 to 3 AEDs.

  • Procedure: Following an 8-week baseline period, patients were randomized (1:1) to receive either adjunctive cenobamate (200 mg/day) or placebo. The treatment period lasted 12 weeks, consisting of a 6-week titration phase followed by a 6-week maintenance phase.

  • Primary Outcome: The primary efficacy measure was the percent change in seizure frequency per 28 days from baseline during the double-blind treatment period.[4]

Lacosamide Pivotal Trials Methodology
  • Study Design: Three randomized, double-blind, placebo-controlled trials.

  • Participants: Patients with focal epilepsy.

  • Procedure: Patients received stable doses of 1 to 3 concomitant AEDs. They were randomized to receive placebo or lacosamide at daily doses of 200 mg, 400 mg, or 600 mg.

  • Primary Outcome: Efficacy was primarily assessed by the reduction in seizure frequency and the proportion of patients achieving a ≥50% reduction in seizure frequency (responder rate).[5]

Fenfluramine Phase 3 Trial in Dravet Syndrome Methodology
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.

  • Participants: Patients aged 2-18 years with a diagnosis of Dravet syndrome and poorly controlled convulsive seizures, who were not receiving stiripentol.

  • Procedure: After a 6-week baseline period to establish seizure frequency, eligible patients were randomized (1:1:1) to receive placebo, fenfluramine 0.2 mg/kg/day, or fenfluramine 0.7 mg/kg/day (maximum dose of 26 mg/day). Doses were titrated over 2 weeks and then maintained for an additional 12 weeks.

  • Primary Outcome: The primary endpoint was the comparison of the change in monthly convulsive seizure frequency from baseline over the combined titration and maintenance period between the fenfluramine 0.7 mg/kg/day group and the placebo group.[7]

Visualizing Mechanisms and Workflows

Zandatrigine's Proposed Mechanism of Action

Zandatrigine_Mechanism cluster_Neuron Presynaptic Neuron cluster_Pathology Pathological Condition (e.g., SCN8A-DEE) NaV1_6 NaV1.6 Channel (SCN8A) VSD4 Voltage-Sensing Domain 4 (VSD4) Na_Influx Persistent/Resurgent Na+ Influx VSD4->Na_Influx Inhibits Zandatrigine Zandatrigine (NBI-921352) Zandatrigine->VSD4 Binds to Hyperexcitability Neuronal Hyperexcitability Na_Influx->Hyperexcitability Seizure Seizure Generation Hyperexcitability->Seizure GoF_Mutation SCN8A Gain-of-Function Mutation GoF_Mutation->NaV1_6 Affects

Caption: Proposed mechanism of Zandatrigine action on the NaV1.6 sodium channel.

Generalized Clinical Trial Workflow for an Investigational AED

AED_Clinical_Trial_Workflow cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Phases Discovery Drug Discovery & Target Validation Preclinical_Testing In vitro & In vivo (Animal Model) Testing Discovery->Preclinical_Testing Phase1 Phase 1 (Safety & Dosage in Healthy Volunteers) Preclinical_Testing->Phase1 IND Application Phase2 Phase 2 (Efficacy & Side Effects in Patients) Phase1->Phase2 Successful Safety Profile Phase3 Phase 3 (Large-scale Efficacy & Safety Monitoring) Phase2->Phase3 Demonstrated Efficacy Regulatory_Review Regulatory Review (e.g., FDA, EMA) Phase3->Regulatory_Review Submission of Clinical Data Phase4 Phase 4 (Post-marketing Surveillance) Regulatory_Review->Phase4 Approval

Caption: A simplified workflow of the clinical development process for a new antiepileptic drug.

Conclusion

Zandatrigine represents a targeted therapeutic approach for epilepsies driven by NaV1.6 dysfunction, particularly SCN8A-DEE. However, its clinical development has faced a significant setback with the failure of the Phase 2 trial in focal onset seizures. The epilepsy research community awaits the results from the SCN8A-DEE trial to fully understand the therapeutic potential of this selective NaV1.6 inhibitor. In the interim, newer generation AEDs like cenobamate and lacosamide have demonstrated significant efficacy and acceptable safety profiles for the treatment of focal seizures, while fenfluramine has shown robust efficacy in Dravet syndrome. This guide provides a snapshot of the current landscape to aid researchers in their ongoing efforts to develop more effective and safer treatments for epilepsy.

References

Comparative

Independent Validation of Zandatrigine's Mechanism of Action: A Comparative Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Zandatrigine's performance with alternative sodium channel-blocking antiepileptic drugs. The information pres...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zandatrigine's performance with alternative sodium channel-blocking antiepileptic drugs. The information presented is supported by experimental data to aid in the independent validation of Zandatrigine's mechanism of action.

Quantitative Comparison of NaV1.6 Inhibitors

Zandatrigine (NBI-921352) is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6, which is encoded by the SCN8A gene.[1] Gain-of-function mutations in SCN8A are associated with developmental and epileptic encephalopathies (SCN8A-DEE).[2] Zandatrigine's high selectivity for NaV1.6 over other sodium channel isoforms is a key differentiator from many existing antiepileptic drugs.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Zandatrigine and other sodium channel blockers against various sodium channel isoforms. This data was primarily generated using whole-cell patch-clamp assays on Human Embryonic Kidney (HEK293) cells expressing the specific human sodium channel isoforms.

CompoundhNaV1.1 IC50 (µM)hNaV1.2 IC50 (µM)hNaV1.6 IC50 (µM)
Zandatrigine 396.90.051
Carbamazepine >300>300>300
Lamotrigine >300>300>300
Phenytoin >300>300>300

Data sourced from publicly available research.[1]

In preclinical in vivo studies, Zandatrigine has demonstrated potent anticonvulsant effects in the maximal electroshock (MES) seizure model in mice. The median effective dose (ED50) is a measure of the dose required to produce a therapeutic effect in 50% of the population.

CompoundMES Test ED50 (mg/kg, mice)
Zandatrigine 15
Phenobarbital 16.3
Sodium Valproate 261.2

Data sourced from publicly available research.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate independent validation.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To determine the IC50 of a compound on specific voltage-gated sodium channel isoforms.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.6 channel.

Solutions:

  • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.[4]

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the target NaV isoform under standard conditions.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane at a potential of -120 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • To assess steady-state inactivation, apply a 500 ms (B15284909) prepulse to various potentials (e.g., -140 mV to -10 mV) before a test pulse to 0 mV.[1]

  • Drug Application: Perfuse the cell with the extracellular solution containing various concentrations of the test compound.

  • Data Acquisition and Analysis:

    • Record the peak sodium current at each voltage step before and after drug application.

    • Normalize the current in the presence of the drug to the control current.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.[5]

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the in vivo efficacy of a compound in a model of generalized tonic-clonic seizures.

Animal Model: Male CD-1 mice (20-25 g).

Procedure:

  • Drug Administration:

    • Administer the test compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).[6][7][8]

    • The volume of administration is typically 10 mL/kg.

    • Test a range of doses to determine the ED50.

  • Seizure Induction:

    • At the time of predicted peak drug effect, deliver an electrical stimulus through corneal electrodes.

    • Typical stimulus parameters for mice are 50 mA, 60 Hz, for 0.2 seconds.[9][10]

  • Observation and Endpoint:

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of this tonic extension is considered protection.

  • Data Analysis:

    • For each dose, calculate the percentage of animals protected.

    • Use probit analysis to calculate the ED50, the dose that protects 50% of the animals.[3][11]

In Vivo Electrophysiology in a Disease-Relevant Model

Objective: To assess the effect of a compound on neuronal activity in a genetic mouse model of epilepsy.

Animal Model: Scn8aN1768D/+ mice, which carry a gain-of-function mutation in the NaV1.6 channel and exhibit spontaneous seizures.[12][13][14]

Procedure:

  • Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. Perform a craniotomy over the brain region of interest (e.g., hippocampus or cortex).

  • Electrode Implantation: Lower a recording electrode into the target brain region.

  • Drug Administration: Administer the test compound systemically (e.g., intraperitoneally) or locally via a microinjection cannula.

  • Electrophysiological Recording:

    • Record spontaneous neuronal activity (e.g., single-unit firing, local field potentials) before and after drug administration.

    • In some protocols, evoke neuronal activity using sensory or electrical stimulation.

  • Data Analysis:

    • Analyze changes in firing rate, burst firing, and epileptiform discharges following drug administration.

    • Compare the effects of the test compound to a vehicle control.[15]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Zandatrigine_Mechanism_of_Action cluster_Neuron Excitatory Neuron Zandatrigine Zandatrigine Nav1_6 NaV1.6 Channel (SCN8A) Zandatrigine->Nav1_6 Inhibits Na_Influx Na+ Influx Nav1_6->Na_Influx Mediates Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Hyperexcitability Neuronal Hyperexcitability Action_Potential->Hyperexcitability Excessive Firing Leads to

Caption: Zandatrigine's mechanism of action in reducing neuronal hyperexcitability.

Experimental_Workflow_IC50 start Start cell_culture Culture HEK293 cells expressing hNaV1.6 start->cell_culture patch_clamp Perform whole-cell patch-clamp cell_culture->patch_clamp record_control Record baseline Na+ currents patch_clamp->record_control apply_drug Apply varying concentrations of drug record_control->apply_drug record_drug Record Na+ currents in presence of drug apply_drug->record_drug analyze Analyze data and fit to Hill equation record_drug->analyze end Determine IC50 analyze->end

Caption: Workflow for determining the IC50 of a compound using whole-cell patch-clamp.

Anticonvulsant_Screening_Logic start Test Compound in_vitro In Vitro Screening (e.g., Patch-Clamp for NaV1.6 activity) start->in_vitro active_in_vitro Active? in_vitro->active_in_vitro in_vivo In Vivo Screening (e.g., MES test in mice) active_in_vitro->in_vivo Yes inactive Inactive active_in_vitro->inactive No protected Protection? in_vivo->protected lead_candidate Lead Candidate for Further Development protected->lead_candidate Yes protected->inactive No

Caption: Logical flow for preclinical screening of anticonvulsant compounds.

References

Validation

Zandatrigine Fails to Meet Efficacy Endpoints in Focal Epilepsy, Falling Short of Standard of Care

San Diego, CA – The clinical development of Zandatrigine (NBI-921352) for the treatment of adult focal onset seizures has been halted following disappointing results from a Phase 2 proof-of-concept study (NCT05159908).[1...

Author: BenchChem Technical Support Team. Date: December 2025

San Diego, CA – The clinical development of Zandatrigine (NBI-921352) for the treatment of adult focal onset seizures has been halted following disappointing results from a Phase 2 proof-of-concept study (NCT05159908).[1][2] Neurocrine Biosciences announced that the trial failed to demonstrate a meaningful reduction in seizure frequency, the primary endpoint of the study.[1][2] Consequently, the company has stated that no further development for this indication is planned at this time.[1][3] This outcome positions Zandatrigine in stark contrast to the established efficacy of current standard-of-care antiseizure medications (ASMs) for focal epilepsy.

Zandatrigine, a selective NaV1.6 sodium channel inhibitor, was investigated as an adjunctive therapy for adults with focal onset seizures.[4][5] The rationale for its development was based on the hypothesis that selective inhibition of the NaV1.6 sodium channel could reduce neuronal hyperexcitability, a key factor in the generation of epileptic seizures, with a potentially improved safety profile over less selective sodium channel blockers.[4][6][7]

While detailed quantitative data from the failed Phase 2 trial have not been publicly released, the top-line announcement of its failure to meet the primary endpoint stands in contrast to the well-documented efficacy of approved ASMs. Standard-of-care for focal epilepsy typically involves monotherapy or adjunctive therapy with drugs such as levetiracetam (B1674943), lamotrigine, and carbamazepine (B1668303).[8][9][10][11][12]

Comparison of Clinical Trial Outcomes: Zandatrigine vs. Standard of Care

The following tables summarize the available information on the clinical trial outcomes for Zandatrigine in focal onset seizures compared to established standard-of-care treatments.

Table 1: Zandatrigine Clinical Trial Outcome for Focal Onset Seizures

Drug Trial Phase Primary Endpoint Outcome
Zandatrigine (NBI-921352)Phase 2 (NCT05159908)Meaningful reduction in seizure frequencyFailed to meet primary endpoint [1][2]

Table 2: Efficacy of Standard-of-Care Adjunctive Therapies in Focal Epilepsy

Drug Responder Rate (≥50% reduction in seizure frequency) Placebo Responder Rate Reference
Levetiracetam38.7%14.3%[13][14]
Lamotrigine44.0% (extended-release)20.8% (extended-release)[15]
Carbamazepine58% (seizure freedom at 6 months, monotherapy)N/A (comparator-controlled trials)[16]

Note: The data for standard-of-care drugs are derived from different clinical trials and meta-analyses and are presented here for comparative purposes. Direct head-to-head trial data with Zandatrigine is not available.

Experimental Protocols

Zandatrigine (NBI-921352) Phase 2 Trial (NCT05159908)

While the full protocol is not publicly available, information from the clinical trial registry indicates the following design:

  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled, dose-finding study.[17]

  • Participants: Adult patients with focal onset seizures.[17]

  • Intervention: Zandatrigine as adjunctive therapy to existing antiseizure medications.[17]

  • Primary Outcome: To investigate the efficacy, safety, tolerability, and pharmacokinetics of Zandatrigine. The primary efficacy endpoint was a meaningful reduction in seizure frequency.[1][2]

Standard of Care: Representative Adjunctive Therapy Trial Design for Focal Epilepsy (Levetiracetam Example)

A representative Phase 3 trial for an established ASM, such as levetiracetam, would typically follow this structure:[13][14]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[13][14]

  • Participants: Children and adults with refractory focal-onset seizures who are currently on a stable regimen of 1 to 3 other ASMs.[13][14]

  • Phases:

    • Baseline Phase: Typically 8-12 weeks to establish baseline seizure frequency.

    • Titration Phase: A period of several weeks where the investigational drug is gradually increased to the target dose.

    • Maintenance Phase: A fixed-dose period of 12 weeks or more to evaluate efficacy and safety.

  • Primary Efficacy Endpoint: The proportion of patients achieving a ≥50% reduction in the mean number of focal seizures per week over the maintenance period compared to placebo.[13][14]

  • Secondary Endpoints: May include seizure freedom rates, changes in seizure frequency, and safety and tolerability assessments.

Mechanism of Action and Signaling Pathway

Zandatrigine is a selective inhibitor of the NaV1.6 voltage-gated sodium channel.[4] These channels are crucial for the initiation and propagation of action potentials in neurons. In pathological conditions such as epilepsy, hyperactivity of these channels can lead to neuronal hyperexcitability and seizures. By selectively blocking NaV1.6, Zandatrigine was designed to reduce this hyperexcitability.

Adjunctive_Therapy_Trial_Workflow cluster_Treatment_Arms Double-Blind Treatment Period cluster_Titration Titration Phase (e.g., 4-6 weeks) cluster_Maintenance Maintenance Phase (e.g., 12 weeks) Patient_Recruitment Patient Recruitment (Drug-Resistant Focal Epilepsy) Screening Screening & Informed Consent Patient_Recruitment->Screening Baseline Baseline Period (e.g., 8 weeks) Seizure Diary Collection Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Drug_Titration Investigational Drug (e.g., Zandatrigine) Dose Escalation Randomization->Drug_Titration Arm A Placebo_Titration Placebo Dose Escalation Randomization->Placebo_Titration Arm B Drug_Maintenance Investigational Drug (Target Dose) Drug_Titration->Drug_Maintenance Placebo_Maintenance Placebo (Target Dose) Placebo_Titration->Placebo_Maintenance Follow_up Follow-up Period (Safety Assessment) Drug_Maintenance->Follow_up Placebo_Maintenance->Follow_up Data_Analysis Data Analysis (Primary & Secondary Endpoints) Follow_up->Data_Analysis Drug_Development_Pathway Preclinical Preclinical Research (Mechanism, Animal Models) Phase1 Phase 1 Trial (Safety in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase 2 Trial (Efficacy & Dose-Ranging) Phase1->Phase2 Decision Go/No-Go Decision Phase2->Decision Phase3 Phase 3 Trial (Pivotal Efficacy & Safety) Decision->Phase3 Go (Successful Outcome) Development_Halted Development Halted (Zandatrigine for Focal Epilepsy) Decision->Development_Halted No-Go (Failed Outcome) Approval Regulatory Approval (e.g., FDA, EMA) Phase3->Approval Market Market Launch Approval->Market

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Protocols for Handling Zandatrigine

Disclaimer: The following guidance is based on established best practices for handling potent neuroactive compounds in a laboratory setting. As "Zandatrigine" is a fictional substance, these recommendations should be ada...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established best practices for handling potent neuroactive compounds in a laboratory setting. As "Zandatrigine" is a fictional substance, these recommendations should be adapted based on a thorough risk assessment of a real compound's specific known or suspected properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling potent chemical compounds. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to potent compounds like Zandatrigine. The selection of appropriate PPE is contingent upon the specific handling procedures and the potential for exposure.

Table 1: Recommended Personal Protective Equipment for Handling Zandatrigine

TaskGlovesGownEye/Face ProtectionRespiratory ProtectionOther
Unpacking/Transport Double NitrileDisposable, back-closingSafety glasses with side shieldsN95 Respirator (if not in sealed plastic)[1]Shoe covers
Weighing/Compounding Double Nitrile (chemo-rated)Coated, disposable, back-closing[2]Goggles and face shield[3]Certified chemical fume hood or N95/elastomeric respiratorHair/beard cover, sleeve covers[3]
Solution Preparation Double Nitrile (chemo-rated)Coated, disposable, back-closingGoggles and face shieldCertified chemical fume hoodSleeve covers
Experimental Use Double Nitrile (chemo-rated)Coated, disposable, back-closingGoggles and face shieldAs determined by risk assessmentN/A
Spill Cleanup Double Nitrile (heavy-duty)Coated, disposable, back-closingGoggles and face shieldN95/elastomeric respirator with appropriate cartridgesShoe covers
Waste Disposal Double Nitrile (heavy-duty)Coated, disposable, back-closingGoggles and face shieldAs determined by risk assessmentShoe covers

Experimental Protocols: Handling and Disposal

2.1. General Handling Procedures

  • Designated Area: All work with Zandatrigine should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential airborne particles.

  • Decontamination: All surfaces and equipment that come into contact with Zandatrigine must be decontaminated after use.

  • Hand Hygiene: Wash hands thoroughly with soap and water before and after handling the compound, even when gloves have been worn.

2.2. Spill Cleanup Protocol

In the event of a Zandatrigine spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.

  • Don Appropriate PPE: Before re-entering the area, don the appropriate PPE as outlined in Table 1.

  • Contain the Spill: For liquid spills, use an absorbent material like spill pillows or pads to contain the spread.[4] For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Neutralize (if applicable): If the compound has acidic or basic properties, neutralize it with the appropriate agent (e.g., sodium bicarbonate for acids, citric acid for bases).[5]

  • Clean the Area: Once the spill is absorbed or contained, clean the area with a suitable decontaminating agent.

  • Dispose of Waste: All contaminated materials, including absorbents, PPE, and cleaning supplies, must be placed in a sealed, labeled hazardous waste container.[6]

2.3. Disposal Plan

The disposal of Zandatrigine and any contaminated materials must comply with all federal, state, and local regulations for hazardous waste.[7]

  • Waste Segregation: Segregate Zandatrigine waste from other laboratory waste streams. Use designated, clearly labeled, and sealed containers.

  • Container Labeling: All waste containers must be labeled with the contents, including "Hazardous Pharmaceutical Waste" and the specific chemical name (Zandatrigine).

  • Disposal Method: The primary recommended method for the disposal of potent pharmaceutical compounds is high-temperature incineration through a licensed hazardous waste disposal company.[8] Landfill disposal is generally not recommended for this type of waste.[9][10]

Visualization of Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a Zandatrigine spill in a laboratory setting.

Spill_Response_Workflow Spill Zandatrigine Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Secure Secure the Spill Area Alert->Secure DonPPE Don Appropriate PPE Secure->DonPPE Assess Assess Spill (Liquid or Solid) DonPPE->Assess ContainLiquid Contain Liquid Spill with Absorbents Assess->ContainLiquid Liquid ContainSolid Cover Solid Spill with Damp Towel Assess->ContainSolid Solid Clean Clean & Decontaminate Area ContainLiquid->Clean ContainSolid->Clean PackageWaste Package Contaminated Waste in Labeled Container Clean->PackageWaste Dispose Dispose via Hazardous Waste Program PackageWaste->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for Zandatrigine Spill Response.

References

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